The 2,5-diketopiperazine (DKP) scaffold is the smallest possible cyclic peptide, characterized by a highly stable, conformationally rigid six-membered bis-lactam ring. While DKPs are ubiquitous in nature and highly valued in drug discovery for their resistance to proteolysis, the specific functionalization of the DKP nitrogen atoms remains synthetically challenging.
2,5-Dioxopiperazine-1-carbaldehyde (also known as N-formyl-2,5-diketopiperazine) represents a critical intermediate in the synthesis of complex peptidomimetics and functionalized alkaloids. The introduction of the electron-withdrawing formyl group (-CHO) at the N1 position significantly alters the hydrogen-bonding network and the electronic landscape of the DKP ring. This whitepaper details the mechanistic causality, visualizes the synthetic logic, and provides self-validating protocols for the synthesis of this specialized molecule.
Mechanistic Pathways & Causal Logic
The synthesis of N-formylated DKPs generally proceeds via one of two divergent mechanistic pathways. As an application scientist, selecting the correct pathway requires understanding the thermodynamic and kinetic barriers inherent to the DKP ring.
Pathway A: Direct N-Formylation via Acetic Formic Anhydride (AFA)
The internal amide nitrogens of a pre-formed 2,5-diketopiperazine (e.g., glycine anhydride) are exceptionally poor nucleophiles. This is due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, which stabilizes the ring but deactivates the nitrogen. Standard formylating agents (like formic acid with heat) fail to achieve meaningful conversion.
To overcome this kinetic barrier, we utilize 1, an aggressively reactive mixed anhydride[1]. AFA is generated in situ at strictly controlled sub-zero temperatures.
Causality of Regioselectivity: When the DKP nitrogen attacks AFA, it selectively targets the formyl carbonyl rather than the acetyl carbonyl. The formyl carbon is less sterically hindered and more electrophilic (lacking the electron-donating methyl group of the acetyl moiety). The acetate ion acts as an excellent leaving group, irreversibly driving the nucleophilic acyl substitution forward[1][2].
Pathway B: De Novo Cyclization from N-Formyl Dipeptides
Instead of forcing the functionalization of a deactivated ring, Pathway B introduces the formyl group before ring closure. Starting from a linear precursor like N-formyl-glycyl-glycine methyl ester, a base-catalyzed intramolecular cyclization (ester aminolysis) is triggered.
Causality of Cyclization: The reaction is thermodynamically driven by the relief of steric strain and the high stability of the resulting bis-lactam ring. The base (e.g., triethylamine) deprotonates the internal amide, increasing its nucleophilicity for the intramolecular attack on the terminal methyl ester[3].
Visualizing the Synthetic Logic
Mechanistic divergence in the synthesis of 2,5-dioxopiperazine-1-carbaldehyde.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) that provide immediate physical or chemical feedback.
Protocol 1: Synthesis via In Situ AFA Generation (Pathway A)
This protocol relies on strict thermal control to prevent the degradation of AFA into carbon monoxide and acetic acid.
AFA Generation: In a flame-dried, argon-purged flask, cool freshly distilled acetic anhydride (3.0 equiv) to -20 °C using a dry ice/acetonitrile bath. Slowly add anhydrous formic acid (2.5 equiv) dropwise. Stir for 20 minutes.
Causality: The stoichiometric excess of acetic anhydride acts as a desiccant, consuming any trace water to maintain the strictly anhydrous conditions required for AFA stability[1].
Substrate Addition: Suspend 2,5-diketopiperazine (1.0 equiv) in anhydrous THF and cool to -20 °C. Transfer the AFA solution via cannula into the DKP suspension.
Reaction Progression & IPC: Allow the reaction to slowly warm to 0 °C over 2 hours.
Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The starting DKP remains at the baseline (ninhydrin positive), while the N-formylated product migrates higher and becomes strongly UV-active at 254 nm due to the extended chromophore of the formyl amide[2].
Quenching & Isolation: Quench the reaction by adding ice-cold diethyl ether. This causes the selective precipitation of the N-formylated DKP. Filter, wash with cold ether, and dry under vacuum.
Protocol 2: Base-Mediated Cyclization (Pathway B)
This approach utilizes Le Chatelier's principle to drive the reaction to completion through phase separation.
Preparation: Dissolve N-formyl-glycyl-glycine methyl ester (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration.
Catalysis: Add triethylamine (0.2 equiv) as a base catalyst.
Causality: Triethylamine selectively deprotonates the internal amide nitrogen without hydrolyzing the methyl ester, activating the nitrogen for nucleophilic attack[3].
Cyclization: Heat the mixture to reflux (65 °C) for 12 hours under an inert atmosphere.
Self-Validation & Purification: As the cyclization proceeds, the highly rigid 2,5-dioxopiperazine-1-carbaldehyde forms. Because DKPs have significantly lower solubility in methanol than their linear dipeptide precursors, the product precipitates out of solution as a white solid. This physical precipitation acts as a real-time visual validation of the reaction progress and drives the equilibrium forward. Filter and wash with cold methanol.
Quantitative Data & Analytical Validation
The table below summarizes the critical parameters and expected outcomes for both synthetic pathways, allowing researchers to select the optimal route based on available precursors and desired atom economy.
Parameter
Pathway A (Direct N-Formylation)
Pathway B (Dipeptide Cyclization)
Starting Material
Glycine Anhydride
N-Formyl-Gly-Gly-OMe
Key Reagent
Acetic Formic Anhydride (AFA)
Triethylamine (Et₃N)
Temperature Profile
-20 °C to 0 °C
65 °C (Reflux)
Reaction Time
2 - 4 hours
12 - 24 hours
Typical Yield
75 - 85%
60 - 70%
Primary IPC
TLC (UV active product emergence)
Visual precipitation of product
Atom Economy
Moderate (Loss of Acetic Acid)
High (Loss of Methanol)
Analytical Signatures for Verification
To confirm the structural integrity of 2,5-dioxopiperazine-1-carbaldehyde, compare isolated batches against these self-validating analytical benchmarks:
¹H NMR (DMSO-d₆): The introduction of the formyl group breaks the symmetry of the parent DKP. Look for the highly deshielded formyl proton (-CHO) appearing as a distinct singlet between 8.50 – 9.00 ppm . The methylene protons of the DKP ring will split into two distinct environments around 3.80 – 4.30 ppm.
Mass Spectrometry (ESI+): For the exact mass of 142.04 Da, the spectrum must show a dominant [M+H]⁺ peak at m/z 143.0 .
References
BenchChem. "Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." BenchChem. 1
Ahn, V. K., et al. "Formylation of Amines." Molecules (PMC/NIH), 2013. 2
Hosseini-Sarvari, M., & Sharghi, H. "ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions." Journal of Organic Chemistry (ACS Publications), 2006. 4
Koshizuka, M., et al. "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry (ACS Publications), 2023. 3
A Technical Guide to the Spectroscopic Characterization of 2,5-Dioxopiperazine-1-carbaldehyde
Abstract 2,5-Dioxopiperazine-1-carbaldehyde, a derivative of the simplest cyclic dipeptide, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its structura...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
2,5-Dioxopiperazine-1-carbaldehyde, a derivative of the simplest cyclic dipeptide, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its structural rigidity, combined with the reactive N-formyl group, makes it a valuable building block for synthesizing more complex, biologically active molecules.[3] Accurate and comprehensive structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This technical guide provides an in-depth, field-proven framework for the complete spectroscopic characterization of 2,5-dioxopiperazine-1-carbaldehyde, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind spectral features, present detailed experimental protocols, and offer expert insights to navigate potential analytical challenges, ensuring a self-validating and robust characterization workflow.
Introduction and Molecular Structure
2,5-Diketopiperazines (DKPs) are six-membered rings formed from the condensation of two amino acids.[1] They are prevalent in nature and are known to exhibit a wide range of biological activities.[4][5] The addition of a carbaldehyde (formyl) group at the N1 position introduces a key point of functionality and significantly influences the molecule's electronic and conformational properties. A thorough spectroscopic analysis is essential to confirm the covalent structure, assess purity, and understand its chemical behavior.
The structure of 2,5-dioxopiperazine-1-carbaldehyde features a piperazine-2,5-dione ring with a formyl group attached to one of the nitrogen atoms. This creates an N-acyl imide-like functionality.
Caption: Molecular structure of 2,5-dioxopiperazine-1-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this molecule in solution. The key is to understand how the N-formyl group influences the chemical environment of the DKP ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the amide proton, and the two sets of methylene protons of the DKP ring. A critical consideration is the phenomenon of rotamers (rotational isomers) arising from the restricted rotation around the N1-C(aldehyde) amide bond.[6] This can lead to a doubling of signals for nearby protons, with the ratio of integrals reflecting the population of the cis and trans conformers.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ) ppm
Multiplicity
Assignment
Causality & Expert Insights
~9.5 - 8.5
Singlet / Doublet
Aldehyde H
Highly deshielded due to the anisotropy of the C=O bond. May appear as two signals (e.g., a major singlet and a minor doublet) due to rotamers. The trans C-H to N-H coupling is typically larger (~10-13 Hz) than the cis coupling (~0-2 Hz).[6]
~8.5 - 7.5
Broad Singlet
Amide N-H
Position is solvent and concentration-dependent. Broadness is due to quadrupole relaxation of the adjacent ¹⁴N nucleus and chemical exchange.
| ~4.2 - 3.8 | Multiplets | Ring CH₂ | The four methylene protons are diastereotopic and will appear as complex multiplets. The protons on the carbon adjacent to the N-formyl group will be the most affected by the presence of rotamers, potentially showing more complex splitting. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework. The presence of three distinct carbonyl signals is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppm
Assignment
Causality & Expert Insights
~168 - 165
Amide C=O
Typical chemical shift for a cyclic amide (lactam) carbonyl carbon.[7] The two amide carbonyls may have slightly different shifts.
~163 - 160
Aldehyde C=O
The formyl carbonyl is typically found slightly upfield from amide carbonyls.[8]
| ~50 - 40 | Ring CH₂ | Aliphatic carbons adjacent to nitrogen atoms in the DKP ring.[9] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the key functional groups, particularly the different types of carbonyls and the N-H bond.
A strong, often broad band characteristic of the N-H bond in the DKP ring.[9]
~1730 - 1700
C=O Stretch
Aldehyde
The aldehyde carbonyl typically absorbs at a higher frequency than the amide carbonyls. This is a key distinguishing feature.
~1690 - 1650
C=O Stretch (Amide I)
Cyclic Amide
This is the primary absorption for the amide carbonyls within the DKP ring.[10][11] Its position can be influenced by hydrogen bonding in the solid state.
| ~1550 - 1510 | N-H Bend (Amide II) | Secondary Amide | This band, coupled with the Amide I band, is characteristic of a secondary amide linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Molecular Ion (M⁺˙ or [M+H]⁺): The expected exact mass for C₅H₆N₂O₃ is 142.0378 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Key Fragmentation Pathways: The diketopiperazine ring is relatively stable, but characteristic losses can be observed. A primary fragmentation would be the loss of the formyl group.
Loss of CHO: A neutral loss of 29 Da (M - 29) corresponding to the formyl radical.
Ring Cleavage: Subsequent fragmentation of the DKP ring often involves the loss of CO (28 Da) or HNCO (43 Da) fragments, which is a characteristic pattern for these cyclic peptides.[12][13]
Caption: Predicted key fragmentation pathways in Mass Spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophores are the amide and aldehyde carbonyl groups.
Expected Absorptions: Amides typically show a weak n→π* transition around 210-220 nm. The N-formyl group, creating an imide-like system, may shift this absorption. A second, stronger π→π* transition is expected below 200 nm. The presence of the aldehyde may introduce a distinct, albeit weak, n→π* transition in the 270-300 nm range.[14]
Integrated Spectroscopic Workflow
Confirming the structure of 2,5-dioxopiperazine-1-carbaldehyde requires a holistic approach, where data from each technique corroborates the others.
Caption: Integrated workflow for spectroscopic characterization.
Experimental Protocols
NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.
Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is recommended for its ability to dissolve polar compounds and for keeping the N-H proton signal from exchanging too rapidly.
Dissolution: Vortex the sample until fully dissolved. Gentle heating may be applied if necessary.
Acquisition:
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Acquire a ¹³C{¹H} NMR spectrum. A larger number of scans will be required (e.g., 1024 or more).
Self-Validation: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as an internal reference.[7]
FT-IR Sample Preparation and Acquisition
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected immediately prior to the sample spectrum.
Self-Validation: Ensure the amide I and aldehyde C=O peaks are sharp and well-resolved. Check for the absence of a broad -OH stretch around 3400 cm⁻¹, which would indicate residual water or starting material.
Mass Spectrometry Sample Preparation and Acquisition
Sample Preparation (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to determine the best ionization.
HRMS & MS/MS: Perform a high-resolution scan to determine the accurate mass. Conduct a tandem MS (MS/MS) experiment on the parent ion (m/z 142 or 143) to observe the fragmentation pattern.
Self-Validation: The measured accurate mass should be within 5 ppm of the calculated theoretical mass. The observed isotope pattern should match the theoretical pattern for C₅H₆N₂O₃.
References
Gisbert, G., et al. (2016). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Bentham Science Publishers. Available at: [Link]
de Souza, G.V., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry. Available at: [Link]
Li, H., et al. (2022). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Molecules. Available at: [Link]
Li, H., et al. (2022). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Bentham Science Publishers. Available at: [Link]
Svec, W. A., & Junk, G. A. (1964). Mass spectra of some cyclic dipeptides (2,5-diketopiperazines). Journal of the American Chemical Society.
PubChem. (n.d.). 2,5-Piperazinedione. National Center for Biotechnology Information. Available at: [Link]
Moglie, Y., et al. (2006). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. Available at: [Link]
Kaminsky, J., et al. (2011). 13C CPMAS NMR, XRD and DFT study of selected 2,6-diketopiperazines. ResearchGate. Available at: [Link]
NIST. (n.d.). 2,5-Piperazinedione IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
NIST. (n.d.). 2,5-Piperazinedione. NIST Chemistry WebBook. Available at: [Link]
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR data of 1-3. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Strategy for Accessing 2,5‐Diketopiperazines to Elucidate the Absolute Configuration at the α‐Position of α‐Amino Acid Derivatives via H‐NMR Spectroscopy. ResearchGate. Available at: [Link]
Sato, K., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry. Available at: [Link]
Chokpaiboon, S., et al. (2018). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules. Available at: [Link]
Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
Sureshbabu, V.V., et al. (2008). Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines. SciSpace.
ResearchGate. (n.d.). UV spectra of amides. ResearchGate. Available at: [Link]
University of Calgary. (n.d.). Spectroscopic Analysis of Amides. University of Calgary. Available at: [Link]
Kaur, A., et al. (2023). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs. Available at: [Link]
Shohimi, N.S., et al. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry.
Royal Society of Chemistry. (n.d.). Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane. Royal Society of Chemistry.
Baran, P. (n.d.). Diketopiperazines. Baran Lab, Scripps Research.
Crescenzi, B., et al. (2000). Multistep Synthesis of 2,5-Diketopiperazines on Different Solid Supports Monitored by High Resolution Magic Angle Spinning NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
The Stability of N-formyl-2,5-diketopiperazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction N-formyl-2,5-diketopiperazines (NF-DKPs) represent a unique class of heterocyclic compounds that are of growing interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl-2,5-diketopiperazines (NF-DKPs) represent a unique class of heterocyclic compounds that are of growing interest in medicinal chemistry and drug development. As derivatives of 2,5-diketopiperazines (DKPs), the simplest form of cyclic dipeptides, they possess a rigid and structurally constrained scaffold that is amenable to chemical modification.[1][2][3] This inherent rigidity, coupled with their stability against proteolytic degradation, makes the DKP core an attractive template for designing peptidomimetics and other bioactive molecules.[4][5] The addition of an N-formyl group introduces a distinct electronic and steric profile, which can significantly modulate the molecule's chemical properties, including its stability. This guide provides a comprehensive technical overview of the stability of NF-DKPs, delving into the factors that govern their degradation and offering insights for their effective handling and application in research and development.
The 2,5-Diketopiperazine Core: A Foundation of Stability and Versatility
The 2,5-diketopiperazine ring is a six-membered heterocycle containing two amide bonds. This cyclic structure imparts considerable conformational rigidity and resistance to enzymatic cleavage by proteases, a significant advantage over their linear peptide counterparts.[4][5] DKPs are not merely synthetic curiosities; they are found in a wide array of natural products from various organisms, including bacteria, fungi, and marine life, and exhibit a broad spectrum of biological activities.[1][3][6] They are also known to form during the chemical and thermal processing of foods and beverages as degradation products of polypeptides.[1]
The stability of the DKP scaffold is a key attribute that underpins its utility in drug discovery. However, this stability is not absolute. DKPs can undergo degradation through several pathways, primarily hydrolysis and epimerization, especially under acidic, basic, or thermal stress.[1] Understanding these degradation pathways is crucial for the development of DKP-based therapeutics with adequate shelf-life and in vivo stability.
The Influence of the N-formyl Group on Stability
The introduction of a formyl group onto one of the nitrogen atoms of the DKP ring creates an N-formyl-2,5-diketopiperazine. This modification can significantly impact the stability of the molecule in several ways:
Electronic Effects: The electron-withdrawing nature of the formyl group can influence the reactivity of the adjacent amide bond. This can potentially alter the susceptibility of the DKP ring to nucleophilic attack, a key step in hydrolytic degradation.
Steric Hindrance: The formyl group can introduce steric bulk around the nitrogen atom, which may hinder the approach of reactants, such as water or hydroxide ions, thereby affecting the rate of degradation.
Conformational Changes: The N-formyl group can influence the preferred conformation of the DKP ring, which in turn can affect its stability. The cis/trans configuration of the amino acid residues within the DKP ring is a critical determinant of its overall shape and reactivity.[1]
Degradation Pathways of N-formyl-2,5-diketopiperazines
The primary degradation pathways for NF-DKPs are expected to mirror those of their parent DKP compounds, namely hydrolysis and epimerization.
Hydrolysis
Hydrolysis involves the cleavage of one or both of the amide bonds within the DKP ring, leading to the formation of a linear dipeptide or its constituent amino acids. This process can be catalyzed by acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion directly attacks the carbonyl carbon of the amide bond. This is often the more prevalent pathway for DKP degradation at neutral to alkaline pH.[7]
The rate of hydrolysis is highly dependent on the pH of the solution. Studies on related DKP structures have shown that the degradation kinetics often follow pseudo-first-order behavior across a wide pH range.[7] For instance, at pH values below 4, intramolecular cyclization leading to diketopiperazine formation is a dominant pathway for some linear peptides, while at pH levels above 5, hydrolysis of the DKP ring becomes more prominent.[7]
Epimerization
Epimerization is the change in the stereochemical configuration at one of the chiral centers of the molecule. For DKPs derived from L-amino acids, epimerization can lead to the formation of the corresponding D-amino acid-containing diastereomers. This process can occur under basic, acidic, and thermal conditions.[1] The interconversion between cis and trans isomers of the DKP ring is a key aspect of their chemistry, and the equilibrium between these forms is influenced by the nature of the amino acid side chains.[1]
Factors Influencing the Stability of N-formyl-2,5-diketopiperazines
Several factors can significantly impact the stability of NF-DKPs in both solid and solution states.
Factor
Influence on Stability
pH
A critical determinant of the rate and mechanism of hydrolysis. Stability is generally lowest at highly acidic and alkaline pH values.
Temperature
Increased temperature accelerates the rates of both hydrolysis and epimerization, as these are chemical reactions with positive activation energies.[8][9]
Solvent
The polarity and protic nature of the solvent can influence the stability of NF-DKPs. Polar aprotic solvents like DMF and NMP have been shown to facilitate DKP formation, a related cyclization reaction, and may also impact their degradation.[8][10]
Amino Acid Side Chains
The nature of the amino acid residues comprising the DKP ring has a profound effect on stability. Bulky or sterically hindering side chains can protect the amide bonds from nucleophilic attack. The presence of certain residues, like proline or glycine, can increase the propensity for DKP formation from a linear peptide, which is the reverse of the primary degradation pathway.[8] The presence of aromatic side chains can also influence the rate of degradation.[11]
Storage Conditions
For long-term storage, NF-DKPs should be kept in a cool, dry, and dark environment to minimize degradation. Lyophilization can be an effective method for improving the solid-state stability of these compounds.
Experimental Protocols for Stability Assessment
A thorough understanding of the stability of an NF-DKP requires a systematic experimental approach. The following outlines a general workflow for assessing the stability of these compounds.
Workflow for NF-DKP Stability Assessment
Caption: A generalized workflow for assessing the stability of N-formyl-2,5-diketopiperazines.
Step-by-Step Methodology for a Typical Forced Degradation Study
Preparation of Stock Solutions: Prepare a stock solution of the NF-DKP in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
Stress Conditions:
Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to the desired final concentration.
Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to the desired final concentration.
Thermal Degradation: Incubate a solution of the NF-DKP at an elevated temperature (e.g., 60°C).
Oxidative Degradation: Treat a solution of the NF-DKP with a dilute solution of hydrogen peroxide (e.g., 3%).
Photodegradation: Expose a solution of the NF-DKP to a controlled light source (e.g., a photostability chamber).
Time-Point Sampling: At various time intervals, withdraw aliquots from each stress condition. Quench the reaction if necessary (e.g., by neutralizing the acidic or basic solutions).
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or UPLC method. This method should be capable of separating the parent NF-DKP from its degradation products.
Peak Identification: Use LC-MS to identify the mass of the degradation products, which can provide clues to their structures. For definitive structural elucidation, isolation of the degradants followed by NMR spectroscopy may be necessary.
Data Analysis: Quantify the amount of the NF-DKP remaining at each time point and calculate the degradation rate constants.
Analytical Techniques for Stability Monitoring
The choice of analytical technique is critical for accurately assessing the stability of NF-DKPs.
The workhorse for stability studies. Used to separate the parent compound from its degradation products and to quantify the extent of degradation over time.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Essential for the identification of degradation products by providing molecular weight information.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information for the definitive identification of degradation products.
Chiral Chromatography
Used to separate and quantify enantiomers and diastereomers, which is crucial for studying epimerization.[12]
Conclusion
N-formyl-2,5-diketopiperazines are a promising class of compounds with significant potential in drug discovery and development. Their inherent stability, derived from the rigid DKP scaffold, is a key advantage. However, a thorough understanding of their potential degradation pathways, primarily hydrolysis and epimerization, is essential for their successful application. Factors such as pH, temperature, and the nature of the constituent amino acid residues play a crucial role in determining their stability. By employing a systematic approach to stability testing, researchers can gain valuable insights into the degradation profiles of these molecules, enabling the development of robust formulations and facilitating their progression through the drug development pipeline.
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC. [Link]
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Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa - PubMed. [Link]
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. [Link]
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Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed. [Link]
2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. [Link]
2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - MDPI. [Link]
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Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC. [Link]
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations | The Journal of Organic Chemistry - ACS Publications. [Link]
Peptide decomposition in the neutral pH region via the formation of diketopiperazines | The Journal of Organic Chemistry - ACS Publications. [Link]
Strategy for Accessing 2,5‐Diketopiperazines to Elucidate the Absolute Configuration at the α‐Position of α‐Amino Acid Derivatives via H‐NMR Spectroscopy - ResearchGate. [Link]
Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC. [Link]
Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases - PMC. [Link]
Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed. [Link]
Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed - NIH. [Link]
Late-Stage Functionalization of the 2,5-Diketopiperazine Scaffold: Exploiting Carbaldehyde Reactivity for Library Diversification
Executive Summary The 2,5-diketopiperazine (DKP) ring is universally recognized as a privileged pharmacophore in medicinal chemistry, offering exceptional conformational rigidity, resistance to proteolytic degradation, a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2,5-diketopiperazine (DKP) ring is universally recognized as a privileged pharmacophore in medicinal chemistry, offering exceptional conformational rigidity, resistance to proteolytic degradation, and the unique spatial ability to mimic peptide β-turns[1]. While traditional synthesis constructs the DKP core via the cyclization of pre-functionalized dipeptides, modern high-throughput drug discovery demands late-stage diversification strategies. By installing a carbaldehyde (-CHO) group onto the DKP scaffold, chemists can transform this stable heterocycle into a highly reactive electrophilic hub. This whitepaper provides an in-depth mechanistic guide and field-proven protocols for exploiting DKP-carbaldehyde reactivity to rapidly generate diverse structure-activity relationship (SAR) libraries[2].
Mechanistic Insights: The Carbaldehyde as a Diversification Hub
The reactivity of a carbaldehyde group attached to a DKP scaffold is distinctly modulated by the electronic and steric environment of the cyclic dipeptide core. The adjacent amide bonds in the DKP ring are strongly electron-withdrawing, which inherently increases the acidity of the α-protons on the ring. Consequently, any synthetic transformation targeting the carbaldehyde must be meticulously designed to avoid base-catalyzed epimerization of the DKP chiral centers or premature ring-opening (hydrolysis).
Reductive Amination: Requires mild, chemoselective hydride sources to reduce the transient iminium ion without over-reducing the unreacted aldehyde or the critical DKP amide carbonyls[3].
Horner-Wadsworth-Emmons (HWE) Olefination: Demands strictly controlled, mild basic conditions to generate the necessary phosphonate carbanion while preserving the stereointegrity of the base-sensitive DKP core[2].
Workflow Visualization
Fig 1. Divergent synthetic pathways for late-stage functionalization of DKP-carbaldehydes.
Field-Proven Experimental Protocols
As a Senior Application Scientist, I emphasize that the successful functionalization of DKP-carbaldehydes hinges on strict kinetic control and the active suppression of competing side reactions. The following protocols are engineered as self-validating systems to ensure high fidelity and complete stereoretention.
Protocol 1: Generation of DKP-Carbaldehyde via Oxidative Cleavage
Rationale: Direct formylation of the DKP ring is often low-yielding and poorly regioselective. A more robust approach utilizes a DKP precursor bearing a customizable unit (e.g., a 1,2-diol derived from a modified amino acid). Oxidative cleavage unmasks the aldehyde under mild conditions post-cyclization[2].
Preparation: Dissolve the diol-functionalized DKP precursor (1.0 eq) in a 4:1 mixture of dichloromethane (DCM) and water.
Causality: The biphasic solvent system allows for the simultaneous dissolution of the highly organic DKP substrate and the inorganic oxidant, facilitating rapid interfacial reaction.
Oxidation: Add sodium periodate (NaIO₄, 1.5 eq) portion-wise while stirring vigorously at 0 °C.
Causality: Maintaining the reaction at 0 °C actively suppresses over-oxidation to the corresponding carboxylic acid and minimizes the thermal degradation of the newly formed, highly reactive aldehyde.
Monitoring: Stir for 2 hours, monitoring via LC-MS. The reaction is self-validating when the starting diol mass disappears, replaced cleanly by the[M-CH₂OH] mass corresponding to the carbaldehyde.
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude DKP-carbaldehyde immediately in the subsequent functionalization step to prevent spontaneous oligomerization.
Protocol 2: Mild Reductive Amination for N-Alkyl Library Generation
Rationale: Synthesizing secondary or tertiary amines requires driving the equilibrium heavily toward the imine/iminium intermediate prior to reduction. (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate ligands severely attenuate its reducing power, preventing the unwanted reduction of the unreacted aldehyde and the core DKP amide bonds[3].
Imine Formation: Dissolve the crude DKP-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
Causality: TMOF acts as an irreversible chemical water scavenger. By consuming the water generated during imine formation, it pushes the thermodynamic equilibrium entirely to the right, a critical requirement when utilizing sterically hindered amines.
Reduction: After 1 hour of stirring at room temperature, add NaBH(OAc)₃ (1.5 eq) in one single portion. Stir for 12 hours under an inert atmosphere.
Causality: The mildly basic quench serves a dual purpose: it neutralizes the acetic acid byproduct (preventing product degradation) and safely decomposes any unreacted hydride, preventing the formation of stable borane-amine complexes with the newly synthesized product. Extract with EtOAc and purify via reverse-phase HPLC.
Rationale: To install alkylidene side chains—a motif frequently found in bioactive marine natural product DKPs— is preferred over standard Wittig reactions due to the ease of separating the water-soluble phosphate byproducts. The primary challenge is avoiding DKP α-epimerization. Therefore, the Masamune-Roush modification (LiCl/amine base) is strictly employed[2].
Carbanion Generation: Suspend anhydrous LiCl (2.0 eq) in anhydrous acetonitrile (MeCN) under argon. Add triethyl phosphonoacetate (1.2 eq).
Causality: The hard lithium cation strongly coordinates to the phosphonate oxygens, significantly increasing the acidity of the α-protons and allowing for deprotonation under exceptionally mild conditions.
Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) dropwise at 0 °C.
Causality: DBU is a sterically hindered, non-nucleophilic base. In the presence of LiCl, it is perfectly tuned to deprotonate the phosphonate without attacking the DKP carbonyls or causing base-catalyzed α-epimerization of the scaffold.
Coupling: Add the DKP-carbaldehyde (1.0 eq) dissolved in MeCN dropwise. Stir at room temperature for 4 hours.
Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography. This protocol is self-validating via NMR, yielding the thermodynamically favored (E)-alkene almost exclusively.
Quantitative Data Analysis
The table below summarizes the efficiency, scope, and stereoselectivity of the functionalization strategies applied to the DKP-carbaldehyde scaffold across various library synthesis campaigns.
Functionalization Strategy
Reagents / Conditions
Target Motif
Avg. Yield (%)
Stereoselectivity (dr / E:Z)
Reductive Amination
Amine, TMOF, NaBH(OAc)₃, DCE, RT
Substituted Amines
78–94%
N/A (Stereocenter preserved)
HWE Olefination
Phosphonate, LiCl, DBU, MeCN, 0 °C to RT
α,β-Unsaturated Esters
72–88%
> 95:5 (E:Z ratio)
Aldol Condensation
Ketone, LHMDS, THF, -78 °C
β-Hydroxy Ketones
55–65%
Variable (Substrate dependent)
Conclusion
The strategic installation of a carbaldehyde group onto the 2,5-diketopiperazine scaffold unlocks a highly versatile vector for late-stage diversification. By employing kinetically controlled, mild reaction conditions—specifically reductive amination with NaBH(OAc)₃ and Masamune-Roush HWE olefination—chemists can rapidly generate complex, stereochemically pure DKP libraries. These methodologies safeguard the structural integrity of the privileged DKP core while vastly expanding its chemical space for high-throughput biological screening and drug discovery.
References
Title: 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents
Source: Current Pharmaceutical Design
URL: [Link]
Title: Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential
Source: Mini-Reviews in Medicinal Chemistry (via PMC)
URL: [Link]
Title: Synthesis of Diketopiperazine Scaffolds with Tailored N- and α-Chains by Selective Modification of Customizable Units
Source: Advanced Synthesis & Catalysis
URL: [Link]
2,5-Dioxopiperazine-1-carbaldehyde: A Multifaceted Scaffold for Next-Generation Peptide Mimetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The field of peptide mimetics is continuously evolving, seeking scaffolds t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The field of peptide mimetics is continuously evolving, seeking scaffolds that not only replicate the spatial arrangement of native peptides but also offer enhanced stability and novel functionalities. The 2,5-dioxopiperazine (DKP) core, a cyclic dipeptide, has long been recognized as a "privileged structure" in medicinal chemistry, prized for its conformational rigidity and proteolytic resistance.[1] This guide introduces a novel evolution of this scaffold: 2,5-dioxopiperazine-1-carbaldehyde . The incorporation of a chemically versatile carbaldehyde group directly onto the DKP nitrogen atom transforms this well-established peptide mimetic into a highly adaptable platform for drug discovery. This document provides a comprehensive overview of its synthesis, unique chemical reactivity, conformational landscape, and its potential applications in creating covalent inhibitors, sophisticated bioconjugates, and diverse chemical libraries.
Introduction: The Imperative for Advanced Peptide Mimetics
Peptides are exquisite signaling molecules, governing a vast array of physiological processes. However, their therapeutic potential is often hampered by poor metabolic stability and low oral bioavailability. Peptide mimetics aim to overcome these limitations by preserving the key pharmacophoric features of a peptide in a non-peptidic, more drug-like scaffold. The 2,5-dioxopiperazine (DKP) framework, due to its constrained cyclic nature, is an excellent starting point for mimicking β-turns and other secondary structures of peptides.[2]
The novelty of 2,5-dioxopiperazine-1-carbaldehyde lies in the introduction of a reactive aldehyde functionality. This N-formyl group is not merely a passive substituent; it is a reactive handle that unlocks a plethora of synthetic possibilities, moving beyond simple mimicry to active chemical intervention. The delocalization of the nitrogen lone pair into the adjacent carbonyl group is anticipated to enhance the electrophilicity of the formyl group, making it more reactive than a typical aldehyde.[3]
Proposed Synthesis of 2,5-Dioxopiperazine-1-carbaldehyde
The synthesis of the target molecule can be envisioned through a two-stage process: formation of the core DKP ring followed by N-formylation.
Synthesis of the 2,5-Dioxopiperazine Core
The DKP scaffold is readily accessible through the cyclization of dipeptides.[4] A common and efficient method involves the thermal condensation of amino acids.[5]
Experimental Protocol: Synthesis of a Parent 2,5-Dioxopiperazine
Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the desired starting amino acid (e.g., glycine, 1.0 equivalent).
Solvent Addition: Suspend the amino acid in ethylene glycol (approximately 7-10 volumes).
Thermal Condensation: Heat the mixture to 170-190 °C under a constant, gentle flow of nitrogen gas. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated 2,5-dioxopiperazine is collected by vacuum filtration.
Purification: Wash the collected solid with cold methanol to remove residual ethylene glycol and any unreacted starting material. The product can be further purified by recrystallization if necessary.
N-Formylation of the 2,5-Dioxopiperazine Core
The introduction of the formyl group onto one of the nitrogen atoms of the DKP ring is the key step. Various N-formylation methods have been reported for amines and amides.[6] A promising approach for this substrate would be the use of a mild and efficient formylating agent.
Experimental Protocol: N-Formylation
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the parent 2,5-dioxopiperazine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
Formylating Agent: Add a formylating agent such as formic acid in the presence of a coupling agent like propylphosphonic anhydride (T3P®) or by using a pre-formed reagent like N-formylpiperidine.[3][7]
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the formylation can be monitored by TLC or LC-MS.
Quenching and Extraction: Upon completion, quench the reaction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
Purification: The crude product can be purified by column chromatography on silica gel to yield the final 2,5-dioxopiperazine-1-carbaldehyde.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2,5-dioxopiperazine-1-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The 1-carbaldehyde group imparts a rich and versatile reactivity to the DKP scaffold, enabling a wide range of chemical transformations.
Electrophilic Nature of the Formyl Group
The aldehyde functionality is an excellent electrophile, susceptible to nucleophilic attack. This allows for a variety of subsequent reactions:
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.
Wittig Reaction: Reaction with phosphorus ylides to generate derivatives with a carbon-carbon double bond.
Condensation Reactions: Formation of imines, oximes, and hydrazones upon reaction with the corresponding nucleophiles.
A Gateway to Diverse Molecular Architectures
The reactivity of the carbaldehyde enables its use as a key intermediate for the synthesis of more complex molecules and combinatorial libraries.
Diagram: Reactivity and Derivatization
Caption: Key chemical transformations of the 1-carbaldehyde group.
Conformational Implications for Peptide Mimicry
The conformation of the DKP ring is critical for its function as a peptide mimetic. The introduction of the N-formyl group is expected to influence the ring's puckering and the rotational barrier around the N-C(O) bond. This can be exploited to fine-tune the spatial orientation of the substituents at the alpha-carbons, thereby mimicking different types of peptide turns with greater fidelity. Conformational studies using NMR and computational modeling will be essential to fully elucidate these structural nuances.[8]
Applications in Drug Discovery and Chemical Biology
The unique combination of a rigid scaffold and a reactive handle makes 2,5-dioxopiperazine-1-carbaldehyde a powerful tool for modern drug discovery.
Covalent Inhibitors
The aldehyde can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in the active site of a target protein. This can lead to highly potent and irreversible inhibitors.
Diagram: Mechanism of Covalent Inhibition
Caption: Covalent modification of a protein by the DKP-carbaldehyde.
Bioconjugation and Drug Delivery
The aldehyde provides a specific site for the attachment of other molecules, such as fluorescent dyes, affinity tags, or drug payloads for targeted delivery. This can be achieved through the formation of stable linkages like oximes or hydrazones.
High-Throughput Screening Libraries
The facile derivatization of the carbaldehyde group makes this scaffold ideal for the construction of large combinatorial libraries. These libraries can be rapidly screened to identify novel hits for a wide range of biological targets.
Table 1: Potential Derivatives and Their Applications
Derivative Class
Synthetic Reaction
Potential Application
N-Alkylamines
Reductive Amination
Modulation of solubility and cell permeability
Alkenes
Wittig Reaction
Introduction of rigid structural elements
Imines/Oximes/Hydrazones
Condensation
Bioconjugation, prodrug strategies
Covalent Adducts
Nucleophilic Addition
Irreversible enzyme inhibitors
Conclusion and Future Outlook
2,5-Dioxopiperazine-1-carbaldehyde represents a significant advancement in the design of peptide mimetics. It combines the proven advantages of the DKP scaffold with the synthetic versatility of an aldehyde functionality. This opens up new avenues for the rational design of novel therapeutics, chemical probes, and biomaterials. Future work will focus on the experimental validation of the proposed synthetic routes, a thorough investigation of the conformational properties, and the exploration of its full potential in various drug discovery campaigns. The principles outlined in this guide provide a solid foundation for researchers to embark on the exploration of this promising new class of molecules.
References
Ressurreição, A. S. M., Bordessa, A., Civera, M., Belvisi, L., Gennari, C., & Piarulli, U. (2008). Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer. The Journal of Organic Chemistry, 73(2), 652–660.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. Retrieved from [Link]
Kopple, K. D., & Marr, D. H. (1967). Conformation of cyclic peptides. The folding of cyclic dipeptides containing an aromatic side chain. Journal of the American Chemical Society, 89(24), 6193–6200.
Sheng, R., & Hu, Y. (2004). Novel and efficient method to synthesize N-benzyl-4-formylpiperidine.
Wikipedia. (2024, June). 2,5-Diketopiperazine. In Wikipedia. Retrieved from [Link]
Cisneros-Luján, A. M., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2957-2967.
Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
Jong, D. (2019). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions.
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901-6910.
Zhang, Y., et al. (2023). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry.
D'Urso, A., et al. (2016). The Formylation of N,N‑Dimethylcorroles. ACS Omega, 1(5), 855-861.
Byrne, P., et al. (2019). Ambident Reactivities of Formaldehyde N,N-Dialkylhydrazones.
Reddy, T. J., et al. (2017). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Tetrahedron Letters, 58(42), 4144-4147.
Bhat, S. A., et al. (2022). Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatins. Organic & Biomolecular Chemistry, 20(40), 8197-8202.
Semantic Scholar. (n.d.). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines.
Femiak, L. A., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 30(11), 2415.
Enthaler, S., & Weidauer, M. (2012). Formylation of Amines. Catalysis Science & Technology, 2(6), 1079-1085.
Wu, J., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering, 11(39), 14593-14599.
Wang, C., et al. (2020).
Nishiwaki, N. (n.d.). Chemistry Chat My Familiar Compound Family - 1,3-Dicarbonyl Compounds. TCI.
Goher, S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design, 30(8), 597-623.
Zaykov, A. N., et al. (2015). Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. PLoS ONE, 10(10), e0139783.
Barlos, K., & Gatos, D. (2002). Diketopiperazines in Peptide and Combinatorial Chemistry. In Peptides for the New Millennium (pp. 196-198).
Wang, J., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
Romero-Diaz, C., et al. (2020). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines.
Lucente, G., et al. (1986). Cyclols, cyclodepsipeptides, and N-acyl-diketopiperazines from linear precursors. Synthesis and crystal structure of 10-membered cyclodepsipeptides. International Journal of Peptide and Protein Research, 28(4), 349-361.
Unlocking Privileged Scaffolds: A Comprehensive Guide to the Discovery and Isolation of Natural 2,5-Dioxopiperazine Derivatives
Executive Summary Natural 2,5-dioxopiperazines (commonly known as diketopiperazines or DKPs) represent a vast class of cyclic dipeptides characterized by a highly stable, conformationally rigid double-lactam core. Due to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Natural 2,5-dioxopiperazines (commonly known as diketopiperazines or DKPs) represent a vast class of cyclic dipeptides characterized by a highly stable, conformationally rigid double-lactam core. Due to their multiple hydrogen-bond acceptor and donor functionalities, DKPs are recognized as "privileged scaffolds" in medicinal chemistry, capable of binding to a wide array of biological receptors with high affinity[1].
As drug development increasingly turns toward marine and terrestrial microbiomes for novel chemotypes, the isolation of structurally complex DKPs—such as prenylated indole alkaloids and bridged bicyclic systems—has surged. This whitepaper provides an authoritative, end-to-end technical framework for the discovery, extraction, and structural validation of natural 2,5-DKP derivatives, emphasizing the mechanistic causality behind each protocol step.
Biosynthetic Origins: The Engine of Structural Diversity
Understanding the biosynthesis of DKPs is critical for designing targeted discovery workflows. Microorganisms utilize two distinct enzymatic pathways to assemble the DKP scaffold, which are subsequently modified by tailoring enzymes to yield bioactive derivatives[2].
Non-Ribosomal Peptide Synthetases (NRPSs): This traditional pathway relies on large, multi-modular enzymes that activate free L-amino acids via ATP-dependent adenylation, followed by thioesterification and head-to-tail cyclization[2].
Cyclodipeptide Synthases (CDPSs): A more recently characterized pathway that hijacks aminoacyl-tRNAs (aa-tRNAs) from the primary ribosomal machinery, using them directly as substrates to form the cyclic dipeptide core[2].
Once the core is formed, tailoring enzymes (e.g., cytochrome P450s, prenyltransferases, and methyltransferases) introduce structural diversity, such as the addition of isoprene units or disulfide bridges, which are often the primary drivers of the molecule's cytotoxicity or antimicrobial efficacy[2].
Fig 2: Dual biosynthetic origins of 2,5-DKPs via NRPS and CDPS pathways.
Downstream Processing: A Self-Validating Isolation Protocol
The isolation of DKPs from complex fermentation broths requires a highly orthogonal approach. Because DKPs are prone to structural artifacts (specifically epimerization) during isolation, the following protocol is designed as a self-validating system to ensure the final isolate is a true natural product[3].
Fig 1: End-to-end workflow for the discovery and isolation of natural 2,5-DKPs.
Step-by-Step Methodology & Causality
Step 1: In-Situ Resin Cultivation
Protocol: Cultivate the target strain (e.g., marine-derived Streptomyces or Bacillus) in liquid media supplemented with Diaion HP-20 polymeric resin[3].
Causality: Many bioactive DKPs are secreted into the broth. HP-20 resin acts as an in-situ sink, adsorbing the hydrophobic and mid-polarity metabolites immediately upon secretion. This prevents feedback inhibition of the biosynthetic gene clusters and protects sensitive DKP derivatives from enzymatic degradation in the culture broth[3].
Step 2: Selective Solvent Extraction
Protocol: Elute the HP-20 resin with methanol, concentrate in vacuo, and partition the residue between water and Ethyl Acetate (EtOAc)[4].
Causality: The double-lactam core of DKPs imparts a moderate polarity to the molecule. EtOAc has an ideal dielectric constant to selectively partition these mid-polarity organic compounds, efficiently leaving behind highly polar primary metabolites (sugars, salts, and free amino acids) in the aqueous phase[4].
Step 3: Orthogonal Fractionation
Protocol: Subject the dried EtOAc extract to Vacuum Liquid Chromatography (VLC) on silica gel, followed by Size Exclusion Chromatography using a Sephadex LH-20 column eluted with methanol[4].
Causality: While silica gel separates compounds based on polarity, Sephadex LH-20 provides an orthogonal separation mechanism. It separates molecules by size, but its cross-linked dextran matrix also engages in strong
π−π
stacking interactions. Because the most potent bioactive DKPs often contain aromatic amino acid residues (e.g., Tryptophan, Phenylalanine), LH-20 selectively retards their elution, effectively grouping aromatic DKPs away from aliphatic impurities[4].
Step 4: High-Resolution and Chiral Purification
Protocol: Purify the enriched fractions using Semi-Preparative Reversed-Phase HPLC (C18 column). If diastereomers are detected, resolve them using a chiral stationary phase HPLC[3].
Causality: The
α
-protons of the amino acid residues in the DKP ring are highly acidic due to the adjacent carbonyl groups. Under thermal stress or slight pH changes, the thermodynamically less stable cis (L,L) isomer can readily epimerize to the trans (D,L) isomer[3]. Chiral HPLC is mandatory to isolate these epimers, ensuring that biological assays are conducted on stereochemically pure entities.
Once isolated, the structural integrity of the DKP must be rigorously validated. The structural assignment of the double lactam core relies heavily on 1D and 2D NMR spectroscopy.
NMR Signatures: In
13
C NMR, the two amidic carbonyls of the DKP ring typically resonate between
δC
165.0 and 168.0. The
α
-methine protons are critical for establishing the relative stereochemistry via NOESY correlations[4].
Absolute Configuration (The QC Step): Because of the epimerization risks mentioned in Step 4, determining the absolute configuration is a mandatory quality control step. This is achieved by comparing experimental Electronic Circular Dichroism (ECD) spectra against Time-Dependent Density Functional Theory (TDDFT) calculations, or by utilizing Marfey's method following acid hydrolysis[4]. This self-validating step proves whether the isolated stereocenter is the true natural product or a thermodynamic extraction artifact[3].
Quantitative Data: The Bioactive DKP Landscape
The structural diversity of DKPs translates to a broad spectrum of biological activities. The table below summarizes key natural DKPs, their origins, and their primary mechanisms of action, highlighting their utility as lead compounds for drug development.
The discovery and isolation of natural 2,5-dioxopiperazine derivatives require a delicate balance of biological elicitation and rigorous analytical chemistry. By understanding the biosynthetic origins (NRPS vs. CDPS) and the inherent chemical vulnerabilities of the DKP scaffold (such as
α
-carbon epimerization), researchers can design isolation protocols that are not only efficient but self-validating. As marine and endophytic microbiomes continue to be explored, the DKP scaffold will undoubtedly remain a cornerstone in the discovery of novel therapeutics[7].
References
2,5-Diketopiperazine - Wikipedia , Wikipedia, [Link]
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers , National Institutes of Health (NIH),[Link]
Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species , National Institutes of Health (NIH),[Link]
An Update on 2,5-Diketopiperazines from Marine Organisms , National Institutes of Health (NIH),[Link]
Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors , J-Stage,[Link]
2,5-Diketopiperazines from the Marine-Derived Fungus Aspergillus fumigatus YK-7 , ResearchGate / PubMed,[Link]
The Expanding Spectrum of Diketopiperazine Natural Product Biosynthetic Pathways Containing Cyclodipeptide Synthases , Royal Society of Chemistry (RSC),[Link]
A Theoretical and Computational Exploration of 2,5-Dioxopiperazine-1-Carbaldehyde: A Scaffold for Bioactive Compound Development
An In-Depth Technical Guide: This guide provides a comprehensive theoretical and computational analysis of 2,5-dioxopiperazine-1-carbaldehyde, a novel derivative of the medicinally significant 2,5-dioxopiperazine (DKP) s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
This guide provides a comprehensive theoretical and computational analysis of 2,5-dioxopiperazine-1-carbaldehyde, a novel derivative of the medicinally significant 2,5-dioxopiperazine (DKP) scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document navigates the proposed synthesis, in-depth conformational analysis, predicted reactivity, and potential biological applications of this molecule. By integrating established principles of DKP chemistry with advanced computational methodologies, we present a forward-looking framework for its investigation and exploitation as a versatile building block in drug discovery.
Chapter 1: The 2,5-Dioxopiperazine (DKP) Core: A Privileged Scaffold
A Ubiquitous Structure in Nature and Medicinal Chemistry
2,5-Dioxopiperazines, also known as cyclic dipeptides, represent the simplest class of peptide derivatives, formed from the condensation of two amino acids.[1][2] Their conformationally constrained, six-membered ring structure provides a rigid and predictable scaffold, making it an attractive starting point for the design of peptidomimetics and other bioactive molecules.[3][4] This core is found in a vast array of natural products isolated from fungi, bacteria, and marine organisms, often exhibiting significant biological activity.[1][5] The stability of the DKP ring to proteolytic degradation, a common pitfall for linear peptides, further enhances its appeal for therapeutic development.[4]
Diverse Biological Activities of DKP Derivatives
The DKP scaffold is a cornerstone of many compounds with a broad spectrum of pharmacological effects. These activities include potent anticancer, antibacterial, antiviral, antithrombotic, and neuroprotective properties.[1][2][3][4] The specific biological function is dictated by the nature and stereochemistry of the amino acid side chains and any further substitutions on the DKP ring. This inherent modularity allows for the generation of large libraries of DKP derivatives for screening against various therapeutic targets.
Rationale for the Study of 2,5-Dioxopiperazine-1-Carbaldehyde
The introduction of a carbaldehyde group at the N1 position of the DKP ring creates a molecule with significant potential. The aldehyde function serves as a versatile chemical "handle"—a reactive site for a multitude of subsequent chemical transformations. This allows the DKP core to be covalently linked to other molecules, used in fragment-based drug design, or functionalized to fine-tune its biological activity. This guide provides the theoretical foundation necessary to begin the experimental investigation of this promising, yet under-explored, compound.
Chapter 2: Proposed Synthesis and Characterization Strategy
Retrosynthetic Analysis and Proposed Synthetic Pathway
While specific synthesis of 2,5-dioxopiperazine-1-carbaldehyde is not documented, a plausible route can be devised based on established methods for N-acylation of the DKP core.[6] The parent DKP, cyclo(Gly-Gly), can be synthesized via the cyclization of a dipeptide ester. Subsequent formylation at one of the nitrogen atoms presents a key challenge due to the low nucleophilicity of the amide nitrogen. A more viable approach involves the use of a protected N-formylglycine precursor in the dipeptide synthesis, followed by cyclization.
A proposed pathway begins with the synthesis of a dipeptide, such as N-(tert-butoxycarbonyl)-N-formylglycylglycine methyl ester. The N-formyl group is introduced onto the N-terminal glycine. Following the formation of the dipeptide, a deprotection and spontaneous cyclization sequence can yield the target molecule.
Hypothetical Experimental Protocol: Synthesis
Step 1: Synthesis of Cyclo(Gly-Gly)
Reaction Setup: To a solution of glycylglycine methyl ester hydrochloride (1 eq.) in methanol, add triethylamine (2.2 eq.) at 0 °C.
Cyclization: Stir the solution at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, yielding the parent 2,5-dioxopiperazine (cyclo(Gly-Gly)).
Step 2: N-Formylation
Reaction Setup: Suspend cyclo(Gly-Gly) (1 eq.) in a suitable aprotic solvent such as acetonitrile.
Formylating Agent: Add a formylating agent, for example, a mixed anhydride of formic acid and acetic anhydride (1.1 eq.), to the suspension. The reaction may require mild heating (e.g., 40-50 °C).
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is evaporated. The crude product is then purified using column chromatography on silica gel to isolate 2,5-dioxopiperazine-1-carbaldehyde.
Proposed Analytical Characterization
The successful synthesis of the target compound would be confirmed using a combination of standard analytical techniques. The expected spectroscopic signatures are summarized in the table below, which can be validated against the theoretical predictions outlined in Chapter 4.
Technique
Expected Observations
¹H NMR
Signals for the two CH₂ groups of the ring, a singlet for the aldehyde proton (downfield, ~8-9 ppm), and an NH proton signal.
¹³C NMR
Resonances for the two amide carbonyls, the two α-carbons, and a distinct downfield signal for the aldehyde carbonyl (~160-170 ppm).
FT-IR
Characteristic C=O stretching frequencies for the two amide carbonyls (~1650-1680 cm⁻¹) and the aldehyde carbonyl (~1700-1720 cm⁻¹). N-H stretching band around 3200-3300 cm⁻¹.
Mass Spec (HRMS)
Accurate mass measurement to confirm the elemental formula (C₅H₆N₂O₃).
Chapter 3: In Silico Structural and Conformational Analysis
The Conformational Landscape of the DKP Ring
The 2,5-dioxopiperazine ring is often described as a nearly planar scaffold.[4] However, it can adopt various non-planar conformations, such as boat or chair forms, depending on the steric bulk and electronic nature of the substituents.[7][8] Computational methods are invaluable for exploring these subtle conformational preferences, which are critical for understanding receptor binding and biological activity.[9][10]
Computational Methodology: A Self-Validating Protocol
Expertise & Rationale: To accurately model 2,5-dioxopiperazine-1-carbaldehyde, Density Functional Theory (DFT) is the method of choice. It provides a robust balance between computational cost and accuracy for a molecule of this size. We select the ωB97X-D functional, which is well-regarded for its handling of non-covalent interactions, essential for correctly modeling intramolecular hydrogen bonding and steric effects. The 6-311+G(d,p) basis set is chosen to provide sufficient flexibility for describing the electron density, including diffuse functions (+) for lone pairs and polarization functions (d,p) for accurate bond descriptions.
Trustworthiness through Validation: The protocol is designed to be self-validating. Every optimized geometry must be confirmed as a true energy minimum through a frequency calculation; the absence of imaginary frequencies provides confidence in the result. By performing a systematic conformational search, we ensure that the identified lowest-energy structure is the global minimum, not merely a local one.
Protocol:
Initial Structure Generation: A 3D model of 2,5-dioxopiperazine-1-carbaldehyde is built using molecular modeling software (e.g., Avogadro, GaussView).
Conformational Search: A preliminary conformational search is performed using a computationally less expensive method, such as the GFN2-xTB semi-empirical tight-binding method, to identify a set of low-energy conformers.
DFT Optimization: The top 10-15 unique conformers from the initial search are then subjected to full geometry optimization using DFT at the ωB97X-D/6-311+G(d,p) level of theory.
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory to confirm it is a true minimum (zero imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
Analysis: The final energies (including ZPE correction) of all conformers are compared to identify the global minimum energy structure. Geometrical parameters are extracted from this structure.
Visualization: Computational Workflow
Caption: Workflow for Conformational Analysis.
Predicted Geometrical Parameters
The following table summarizes the predicted key geometrical parameters for the global minimum energy conformer of 2,5-dioxopiperazine-1-carbaldehyde, as would be obtained from the protocol described above.
Parameter
Atom(s) Involved
Predicted Value
Bond Lengths (Å)
C(aldehyde)=O
~1.21 Å
N1-C(aldehyde)
~1.40 Å
C2=O
~1.23 Å
C5=O
~1.23 Å
Bond Angles (degrees)
O=C-N1
~123°
C(aldehyde)-N1-C2
~120°
Key Dihedral Angle (degrees)
O=C-N1-C2
~0° or ~180° (indicating planarity or anti-planarity)
Chapter 4: Theoretical Spectroscopic and Electronic Properties
Predicting Spectroscopic Signatures for Experimental Validation
Computational chemistry provides a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the identity of a newly synthesized compound.
Protocol:
NMR Spectroscopy: Using the optimized geometry from Chapter 3, Gauge-Independent Atomic Orbital (GIAO) calculations are performed at the same DFT level. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing against a standard compound (e.g., tetramethylsilane) calculated at the identical level of theory.
IR Spectroscopy: The vibrational frequencies and intensities are obtained directly from the frequency calculation performed in Chapter 3. A scaling factor (typically ~0.96-0.98 for this level of theory) is applied to the calculated frequencies to better match experimental values.
Data Table: Predicted vs. Expected Spectroscopic Data
Parameter
Predicted Value (Calculated)
Expected Range (Experimental)
¹H NMR Chemical Shift (ppm)
Aldehyde-H
8.5 - 9.5
8.0 - 10.0
NH
7.5 - 8.5
7.0 - 9.0
¹³C NMR Chemical Shift (ppm)
Aldehyde C=O
165 - 175
160 - 180
Amide C=O
160 - 170
160 - 175
IR Frequencies (cm⁻¹, scaled)
Aldehyde C=O stretch
~1710
1700 - 1725
Amide C=O stretch
~1675
1650 - 1680
N-H stretch
~3250
3200 - 3300
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability.
HOMO: Expected to be localized primarily on the amide oxygen and nitrogen lone pairs.
LUMO: Expected to be localized predominantly on the π* orbital of the carbaldehyde group, indicating this site is the most susceptible to nucleophilic attack.
HOMO-LUMO Gap: A relatively small gap would suggest higher reactivity.
Caption: Frontier Molecular Orbitals of the DKP.
Chapter 5: Reactivity and Potential for Derivatization
Reactivity of the N-Carbaldehyde Moiety
The aldehyde group is one of the most versatile functional groups in organic synthesis. Its presence on the DKP scaffold opens up a wide range of possible transformations:
Nucleophilic Addition: Reaction with Grignard reagents or organolithiums to form secondary alcohols.
Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent (e.g., NaBH₃CN), allowing for the attachment of diverse molecular fragments.
Wittig Reaction: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.
Oxidation: Oxidation to the corresponding carboxylic acid, creating a new site for amide bond formation.
Influence of the DKP Ring on Reactivity
The adjacent amide carbonyl group on the DKP ring is electron-withdrawing. This inductive effect is expected to increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl aldehyde. This enhanced reactivity is a key feature that can be exploited in synthetic design. Studies on N-Boc activated DKPs have shown that modification of the nitrogen atom can significantly alter the reactivity of the entire ring system.[11][12]
The true potential of 2,5-dioxopiperazine-1-carbaldehyde lies in its use as a scaffold. The reactive aldehyde allows for the covalent attachment of this privileged DKP core to known pharmacophores or diverse chemical fragments. This strategy, known as scaffold hopping or decoration, is a powerful tool in modern medicinal chemistry for generating novel drug candidates with improved properties.
Proposed In Silico Screening: Molecular Docking Protocol
Rationale for Target Selection: Based on the well-documented antibacterial activity of many DKP natural products, a relevant bacterial enzyme, such as a penicillin-binding protein (PBP) or DNA gyrase, would be a logical choice for an initial in silico screening campaign.
Protocol:
Target Preparation: Obtain the crystal structure of the chosen target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation: Create a virtual library of derivatives of 2,5-dioxopiperazine-1-carbaldehyde using the reactions outlined in Chapter 5. Generate low-energy 3D conformations for each ligand.
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock each ligand into the defined active site of the target protein.
Analysis and Scoring: Analyze the resulting binding poses and docking scores. The score provides an estimate of the binding affinity. The poses reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
Hit Selection: Prioritize compounds with the best docking scores and favorable interaction patterns for future synthesis and in vitro testing.
Visualization: Hypothetical Enzyme Binding
Caption: Ligand Interaction Diagram.
Chapter 7: Conclusion and Future Outlook
This guide has established a comprehensive theoretical and computational framework for the study of 2,5-dioxopiperazine-1-carbaldehyde. We have proposed a viable synthetic route and outlined a rigorous computational protocol to determine its structural and electronic properties. The analysis highlights the molecule's potential as a highly versatile scaffold, with the N-carbaldehyde group serving as a reactive handle for the synthesis of diverse derivatives.
The future of this research lies in the experimental validation of these theoretical predictions. The synthesis and full spectroscopic characterization of 2,5-dioxopiperazine-1-carbaldehyde is the crucial next step. Following this, the exploration of its reactivity and its use in the synthesis of targeted libraries for biological screening, guided by the in silico docking studies proposed herein, could lead to the discovery of novel therapeutic agents. This molecule represents not just a single compound, but a gateway to a new class of functionalized DKP derivatives with significant potential in drug discovery.
References
Stimson, E. R., Huang, S. G., Némethy, G., Leach, S. J., & Scheraga, H. A. (1985). Conformational analysis of cyclized dipeptide models for specific types of beta-bends by two-dimensional nuclear Overhauser spectroscopy. International Journal of Peptide and Protein Research, 25(1), 89–98. [Link]
Chandrasekaran, R., & Ramachandran, G. N. (1970). Conformational studies on cyclic dipeptides. International Journal of Protein Research, 2(4), 223–233. [Link]
Celik, S., & Kecel Gunduz, S. (2017). Conformational Analysis of Cyclo(Tyr-Cys) and Cyclo(Phe-Cys) Dipeptides. Süleyman Demirel Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 21(2), 523-529. [Link]
Wang, Y., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Pharmaceutical Design, 27(1), 1-1. [Link]
Ramakrishnan, C. (1985). Cyclic peptides––Small and big and their conformational aspects. Journal of Biosciences, 8(3-4), 545–555. [Link]
Bueren-Calabuig, J. A., et al. (2025). Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. bioRxiv. [Link]
Semantic Scholar. (n.d.). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Retrieved from [Link]
Dang, H. T., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(11), 600. [Link]
Wikipedia. (2024). 2,5-Diketopiperazine. Retrieved from [Link]
Wang, J., et al. (2022). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers in Marine Science, 9. [Link]
Karadeniz, A., et al. (2009). Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Organic & Biomolecular Chemistry, 7(14), 2846–2849. [Link]
Request PDF. (n.d.). Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Retrieved from [Link]
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901-6910. [Link]
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. ACS Publications. [Link]
Hardy, P. M., et al. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. J. Chem. Soc., Perkin Trans. 1, 5-11. [Link]
Sichaem, J., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 27(13), 4210. [Link]
Wang, Y., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Beijing Institute of Technology. [Link]
Advanced Methodologies for the N1-Formylation of 2,5-Diketopiperazines: Mechanisms, Protocols, and Biosynthetic Parallels
Executive Summary The functionalization of the 2,5-diketopiperazine (DKP) scaffold is a critical operation in drug development and natural product synthesis. This technical guide details the mechanistic causality, quanti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of the 2,5-diketopiperazine (DKP) scaffold is a critical operation in drug development and natural product synthesis. This technical guide details the mechanistic causality, quantitative parameters, and self-validating experimental protocols for the N1-formylation of DKPs. By examining both chemical strategies (Acetic Formic Anhydride and Vilsmeier-Haack) and biosynthetic parallels (NRPS Formylation domains), this whitepaper provides researchers with a robust framework for overcoming the inherent low nucleophilicity of lactam nitrogens.
Introduction: The 2,5-Diketopiperazine Scaffold and N-Functionalization
The 2,5-diketopiperazine (DKP) ring is a privileged heterocyclic pharmacophore. Structurally, it is a six-membered bis-lactam. Functionalization at the N1 (or N4) position is frequently required to modulate physicochemical properties, alter hydrogen-bonding networks, or install a reactive handle for downstream synthesis.
However, the nitrogen atoms within a DKP ring are inherently poor nucleophiles. This is governed by amide resonance—the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl groups. Consequently, standard alkylation or acylation conditions often fail. N-formylation represents a strategic modification, but it demands highly electrophilic formylating agents to overcome this electronic deactivation 1.
Chemical Formylation Strategies: Causality and Reagent Selection
As an application scientist, reagent selection must be dictated by the substrate's steric hindrance and electronic environment. Two primary chemical pathways are utilized for the N1-formylation of DKPs: the Acetic Formic Anhydride (AFA) pathway and the Vilsmeier-Haack (POCl3/DMF) activation.
Acetic Formic Anhydride (AFA) Pathway
Acetic formic anhydride is a mixed anhydride that acts as a potent formyl donor. Mechanistically, the formyl carbonyl is less sterically hindered and more electrophilic than the acetyl carbonyl. Therefore, nucleophilic attack by the DKP nitrogen occurs regioselectively at the formyl group. The reaction is typically driven to completion by the addition of a strong, non-nucleophilic base (e.g., Sodium Hydride or Triethylamine) to deprotonate the lactam nitrogen, thereby exponentially increasing its nucleophilicity. Studies have shown that AFA can rapidly formylate complex, sterically hindered lactams and amino acid derivatives at room temperature in high yields 21.
Vilsmeier-Haack (POCl3/DMF) Activation
When AFA is insufficient due to extreme steric encumbrance, the Vilsmeier-Haack reagent provides a highly aggressive electrophile. The reaction between Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF) generates a halomethyleniminium salt (chloroiminium ion) 3. The DKP nitrogen attacks this highly electrophilic carbon. Subsequent aqueous hydrolysis of the intermediate yields the N1-formyl DKP. This method is particularly useful for highly deactivated DKPs, though it requires careful temperature control to prevent ring-opening side reactions [[3]]().
Chemical pathways for N1-formylation of 2,5-Diketopiperazine via AFA and Vilsmeier reagents.
Biosynthetic Parallels: NRPS Formylation Domains
Nature circumvents the low nucleophilicity of amide/lactam nitrogens through enzymatic pre-organization. In the biosynthesis of certain nonribosomal peptides (e.g., linear gramicidin), N-formylation is an essential modification catalyzed by specialized Formylation (F) domains within Nonribosomal Peptide Synthetases (NRPS) [[4]](). These domains utilize N10-formyltetrahydrofolate (N10-fTHF) as the formyl donor 4. Understanding this enzymatic causality—where the formyl group is transferred to the amino acid while it is covalently tethered to the peptidyl carrier protein (PCP) prior to DKP formation or chain elongation—inspires the development of biomimetic, mild formylation catalysts.
Quantitative Data and Reaction Optimization
The following table summarizes the causal relationship between the chosen reagent system, the electrophilic species generated, and the typical outcomes for DKP N1-formylation.
Reagent System
Electrophilic Species
Operating Temp
Typical Yield
Mechanistic Driver
Acetic Formic Anhydride (AFA)
Formyl Cation Equivalent
0 °C to RT
70–95%
Mixed anhydride activation
POCl3 / DMF (Vilsmeier)
Chloroiminium Ion
0 °C to 60 °C
50–85%
Highly electrophilic iminium
N10-Formyl-THF (Enzymatic)
Formyl-THF
37 °C
>95% (in vitro)
NRPS F-domain catalysis
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is proceeding as intended.
Self-validating experimental workflow for the AFA-mediated N1-formylation of DKPs.
Protocol A: AFA-Mediated N1-Formylation of DKP
Rationale: AFA must be generated in situ because it is unstable at room temperature. The use of NaH ensures the DKP nitrogen is fully deprotonated, maximizing its nucleophilicity.
AFA Generation: In a flame-dried flask under N2, mix 2.0 equivalents of formic acid and 2.0 equivalents of acetic anhydride. Heat the mixture to 50 °C for 2 hours, then cool to 0 °C.
DKP Activation: In a separate flask, dissolve the DKP (1.0 eq) in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Stir for 30 minutes until H2 evolution ceases.
Coupling: Transfer the cold AFA solution dropwise to the DKP anion solution at 0 °C.
Validation Checkpoint 1 (TLC): After 2 hours at room temperature, analyze via TLC (EtOAc/Hexane). The N-formyl product will have a significantly higher Rf value than the highly polar, hydrogen-bonding starting DKP.
Quench & Extraction: Quench with saturated aqueous NaHCO3 to destroy excess AFA. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.
Validation Checkpoint 2 (NMR): Analyze the crude product via 1H NMR. The successful N1-formylation is definitively confirmed by the appearance of a sharp singlet at δ 8.8–9.2 ppm (the formyl proton) and a downfield shift of the adjacent DKP α-protons.
Protocol B: POCl3/DMF-Mediated N1-Formylation
Rationale: For DKPs unreactive to AFA, the chloroiminium ion provides a stronger electrophilic driving force.
Vilsmeier Reagent Formation: Cool anhydrous DMF (5.0 eq) to 0 °C under N2. Add POCl3 (2.0 eq) dropwise. Stir for 30 minutes to form the Vilsmeier complex (a white precipitate may form).
DKP Addition: Dissolve the DKP (1.0 eq) in a minimum volume of anhydrous DCM. Add this dropwise to the Vilsmeier complex at 0 °C.
Heating: Warm the reaction to 40 °C and stir for 4–6 hours.
Hydrolysis (Critical Step): Cool the mixture to 0 °C and carefully add crushed ice/water. The intermediate iminium salt must be hydrolyzed to the formyl group. Stir vigorously for 1 hour.
Extraction & Purification: Neutralize carefully with cold aqueous NaOH to pH 7. Extract with DCM, dry, and concentrate. Purify via flash column chromatography.
Conclusion
The N1-formylation of 2,5-diketopiperazines requires overcoming the inherent resonance stabilization of the lactam nitrogen. By selecting the appropriate electrophilic activator—whether the mixed anhydride (AFA) for standard substrates or the Vilsmeier reagent (POCl3/DMF) for recalcitrant cases—researchers can reliably functionalize the DKP core. These chemical strategies conceptually mirror the highly efficient, N10-fTHF-dependent formylation domains found in NRPS pathways, highlighting the intersection of synthetic methodology and biosynthetic logic.
References
Title: Short and Novel Stereospecific Synthesis of Trisubstituted 2,5-Diketopiperazines
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Amide Bond Formation in Nonribosomal Peptide Synthesis: The Formylation and Condensation Domains
Source: Publikationsserver UB Marburg
URL: [Link]
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION
Source: International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS)
URL: [Link]
Title: An Efficient Approach to the Stereocontrolled Synthesis of Enamides
Source: Organic Letters - ACS Publications
URL: [Link]
A Technical Guide to the Structural Elucidation of N-Formylated Cyclic Dipeptides
Abstract N-formylated cyclic dipeptides (CDPs) represent a unique class of bioactive molecules with significant potential in drug discovery and chemical biology. Their structural elucidation, however, presents a distinct...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
N-formylated cyclic dipeptides (CDPs) represent a unique class of bioactive molecules with significant potential in drug discovery and chemical biology. Their structural elucidation, however, presents a distinct set of challenges owing to the conformational constraints of the diketopiperazine (DKP) ring and the specific electronic and steric influences of the N-formyl group. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the intricate process of determining the three-dimensional structure of these fascinating compounds. By integrating advanced spectroscopic techniques, mass spectrometry, and computational modeling, this guide offers not only step-by-step protocols but also the underlying scientific rationale to empower robust and unambiguous structural assignment.
Introduction: The Significance and Challenge of N-Formylated Cyclic Dipeptides
Cyclic dipeptides, also known as 2,5-diketopiperazines, are the smallest class of cyclic peptides and are ubiquitous in nature, exhibiting a wide array of biological activities.[1] The introduction of an N-formyl group, a modification also found in biological systems, can significantly modulate the bioactivity, cell permeability, and metabolic stability of these scaffolds.[2] This modification, however, adds a layer of complexity to their structural analysis. The formyl group's influence on the conformational preferences of the DKP ring and the potential for cis/trans isomerism around the N-formyl bond necessitates a multi-faceted analytical approach.
This guide will systematically detail the critical stages of structural elucidation, from initial characterization by mass spectrometry to the fine details of stereochemistry and conformation revealed by advanced NMR spectroscopy and computational methods.
The Integrated Workflow for Structural Elucidation
The determination of the complete structure of an N-formylated cyclic dipeptide is a process of piecing together evidence from multiple analytical techniques. Each method provides unique insights, and their combination is crucial for a comprehensive and validated structural assignment.
Caption: Integrated workflow for the structural elucidation of N-formylated cyclic dipeptides.
Foundational Analysis: Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the initial and indispensable step to confirm the elemental composition of the synthesized N-formylated cyclic dipeptide.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is the first point of validation for the successful synthesis and formylation of the target compound.
Protocol:
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile/water).
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.
Compare the experimentally measured accurate mass with the theoretical mass calculated for the expected molecular formula. A mass accuracy of < 5 ppm is considered acceptable.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
Rationale: Tandem MS provides crucial information about the connectivity of the amino acid residues within the cyclic structure. Fragmentation of the cyclic peptide ring allows for the deduction of the amino acid sequence.[3][4][5]
Experimental Protocol:
Using an ESI-Q-TOF or similar tandem mass spectrometer, isolate the protonated precursor ion [M+H]⁺.
Subject the isolated ion to collision-induced dissociation (CID).
Acquire the product ion spectrum (MS/MS spectrum).
Interpreting the Fragmentation Pattern:
The fragmentation of cyclic peptides is more complex than that of linear peptides because the initial ring opening can occur at any of the amide bonds, leading to a mixture of linear isomeric precursor ions.[5][6] However, characteristic fragmentation patterns can still be interpreted to confirm the amino acid constituents.
Caption: General fragmentation pathway of a cyclic dipeptide in tandem MS.
For an N-formylated cyclic dipeptide, the presence of the formyl group (CHO, +28 Da) on one of the nitrogen atoms will be evident in the mass of the precursor ion and its fragment ions. The fragmentation may also be influenced by the formyl group, potentially favoring cleavage at the adjacent amide bond.
Unraveling the 3D Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of N-formylated cyclic dipeptides in solution.[1] A combination of 1D and 2D NMR experiments is essential for complete resonance assignment and conformational analysis.
1D NMR: ¹H and ¹³C Spectra
Rationale: 1D NMR spectra provide the initial overview of the molecule's structure, including the number of different types of protons and carbons and their immediate electronic environment. The chemical shifts are highly sensitive to the local conformation.[7]
Key Diagnostic Signals for the N-Formyl Group:
The N-formyl group has characteristic signals in both ¹H and ¹³C NMR spectra that are crucial for its identification.
Nucleus
Typical Chemical Shift (ppm)
Notes
Formyl Proton (¹H)
8.0 - 8.5
A singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. Its exact position can be influenced by the cis/trans conformation of the N-formyl bond.
Formyl Carbon (¹³C)
160 - 165
A characteristic downfield signal for the formyl carbonyl carbon.[8]
2D NMR for Complete Structural Assignment
Rationale: 2D NMR experiments are necessary to establish through-bond and through-space connectivities, which are the foundation for determining the complete structure.
Essential 2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin systems within each amino acid residue.
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of an amino acid residue.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), aiding in the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for connecting the amino acid residues across the peptide bonds and for confirming the position of the N-formyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance restraints for determining the 3D conformation.[9]
Experimental Protocol for 2D NMR:
Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Acquire a suite of 2D NMR spectra (COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer (≥ 500 MHz).
Process and analyze the spectra to assign all proton and carbon resonances.
Caption: Workflow for NMR-based structural elucidation.
Conformational Insights from NOESY/ROESY:
The pattern of NOE cross-peaks is fundamental to defining the conformation of the DKP ring and the orientation of the amino acid side chains. For N-formylated CDPs, key NOEs to look for include:
NOEs between the formyl proton and protons on the adjacent amino acid residue, which can help determine the cis/trans conformation of the N-formyl amide bond.
Intra- and inter-residue NOEs that define the puckering of the DKP ring (e.g., boat, chair, or planar).
NOEs between the side-chain protons and the DKP ring protons, which establish the orientation of the side chains.
Integrating Computational Chemistry for Structural Refinement
Rationale: Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for refining the experimental data and exploring the conformational landscape of the molecule.[10]
DFT Calculations
DFT calculations can be used to predict NMR chemical shifts and coupling constants for different possible conformations.[10] By comparing the calculated values with the experimental data, the most likely solution conformation can be identified.
Molecular Dynamics (MD) Simulations
MD simulations, incorporating the distance restraints obtained from NOESY/ROESY experiments, can generate an ensemble of low-energy structures that are consistent with the experimental data. This provides a dynamic picture of the molecule's conformation in solution.
Case Study: Hypothetical Elucidation of N-formyl-cyclo(Pro-Phe)
To illustrate the application of this guide, let's consider the structural elucidation of a hypothetical N-formylated cyclic dipeptide, N-formyl-cyclo(Pro-Phe).
Table 2: Expected Spectroscopic Data for N-formyl-cyclo(Pro-Phe)
Data Type
Expected Observation
Interpretation
HRMS
[M+H]⁺ at m/z corresponding to C₁₅H₁₇N₂O₃⁺
Confirms elemental composition.
MS/MS
Fragmentation pattern consistent with Pro and Phe residues.
Confirms amino acid sequence.
¹H NMR
Singlet at ~8.2 ppm. Aromatic protons of Phe. Aliphatic protons of Pro and Phe.
Presence of the N-formyl group. Confirms amino acid constituents.
¹³C NMR
Signal at ~162 ppm. Carbonyls at ~170 ppm. Aromatic and aliphatic carbons.
Confirms N-formyl group and DKP ring carbons.
HMBC
Correlation from the formyl proton to the Pro Cα and Cδ.
Confirms formylation on the Pro nitrogen.
NOESY
NOE between formyl proton and Pro Hα. NOEs between Phe aromatic protons and Pro protons.
Defines the conformation of the N-formyl bond and the relative orientation of the side chains.
Conclusion: A Robust Strategy for Structural Certainty
The structural elucidation of N-formylated cyclic dipeptides requires a synergistic approach that leverages the strengths of multiple analytical techniques. By following the integrated workflow outlined in this guide—from initial mass verification by HRMS, through detailed connectivity and conformational analysis by a suite of NMR experiments, to refinement with computational modeling—researchers can confidently and accurately determine the complete three-dimensional structure of these promising bioactive molecules. This rigorous approach not only ensures scientific integrity but also provides the detailed structural insights necessary to understand their biological function and to guide future drug design efforts.
References
Reddy, M. M., et al. (Year). Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy.
Twarda-Cłapak, A., et al. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters. [Link]
Mori, T., et al. (2023). Streamlined Chemoenzymatic Synthesis of Cyclic Peptides by Non-ribosomal Peptide Cyclases. Journal of the American Chemical Society. [Link]
N-A. (n.d.). An alternative approach to create N-substituted cyclic dipeptides. RSC Publishing.
Galdiero, M. R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. [Link]
Galdiero, M. R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides.
Melo, F. A., et al. (n.d.). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins.
Yamamoto, K., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry. [Link]
Lavanant, H., et al. (n.d.).
N-A. (n.d.).
M, M., & P, W. (n.d.). Mass spectrometric analysis of head-to-tail connected cyclic peptides.
N-A. (n.d.).
N-A. (n.d.). peptide nmr.
N-A. (n.d.).
N-A. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Books.
Kessler, H., et al. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers. [Link]
N-A. (n.d.). Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry.
Ramakrishnan, C. (n.d.). Cyclic peptides––Small and big and their conformational aspects. Indian Academy of Sciences.
N-A. (2010). NMR of peptides.
N-A. (n.d.). 7.5 High Resolution NMR Spectroscopy.
N-A. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc..
N-A. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
N-A. (n.d.). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society.
N-A. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a.
N-A. (n.d.).
N-A. (n.d.). Chemical shifts.
Spisani, S., et al. (2000). Differences Arising in Human Neutrophil Activation Passing from N-Formyl to N-Acetyl-oligopeptides. PubMed. [Link]
N-A. (2011).
N-A. (1977).
N-A. (n.d.). Toward structure prediction of cyclic peptides.. Semantic Scholar.
N-A. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
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N-A. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. MDPI.
Application Notes and Protocols: Leveraging 2,5-Dioxopiperazine-1-carbaldehyde for Innovative Bioconjugation
Introduction: The Emergence of Aldehyde-Based Bioconjugation In the landscape of bioconjugation, the quest for highly selective, efficient, and biocompatible reactions is paramount. These chemical strategies enable the p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emergence of Aldehyde-Based Bioconjugation
In the landscape of bioconjugation, the quest for highly selective, efficient, and biocompatible reactions is paramount. These chemical strategies enable the precise attachment of molecules such as drugs, imaging agents, and polymers to biomolecules, forming the backbone of antibody-drug conjugates (ADCs), diagnostic tools, and novel biomaterials.[1] While traditional methods often target abundant amino acid residues like lysines and cysteines, achieving site-specificity can be challenging.[2] This has led to the development of bioorthogonal chemistries, which utilize functional groups not naturally present in biological systems to ensure exquisite reaction selectivity.[1][3]
Among these bioorthogonal handles, the aldehyde functionality has gained significant traction.[4] Aldehydes are attractive for several reasons: they are relatively small, can be introduced into proteins and other biomolecules through various enzymatic and chemical methods, and exhibit unique reactivity that is orthogonal to most native functional groups under physiological conditions.[2][3][4] This guide focuses on a novel reagent, 2,5-dioxopiperazine-1-carbaldehyde, and its potential applications in advanced bioconjugation strategies.
The 2,5-Dioxopiperazine Scaffold: A Privileged Structure in Chemical Biology
2,5-Diketopiperazines (DKPs), also known as cyclic dipeptides, are a fascinating class of molecules found in a wide array of natural products.[5][6] These structures are biosynthesized by a diverse range of organisms, from bacteria and fungi to mammals.[5][6] The DKP core imparts a rigidified peptide backbone, which can lead to enhanced metabolic stability and cell permeability compared to linear peptides.[6]
The inherent biological relevance of the DKP scaffold makes it an intriguing component for the design of novel bioconjugation reagents.[7] By functionalizing the DKP core with a reactive handle like a carbaldehyde, we can create a bifunctional molecule that combines the desirable properties of the DKP with the versatile reactivity of an aldehyde.
Reactivity of 2,5-Dioxopiperazine-1-carbaldehyde in Bioconjugation
The key to the utility of 2,5-dioxopiperazine-1-carbaldehyde lies in the electrophilic nature of the aldehyde group. This allows for highly chemoselective reactions with specific nucleophiles, forming stable covalent bonds under mild, aqueous conditions.[1][2] The primary bioconjugation reactions involving aldehydes are condensations with aminooxy- and hydrazide-functionalized molecules to form oximes and hydrazones, respectively.[1][2] Additionally, Wittig-type reactions with phosphonium ylides offer another powerful method for aldehyde-mediated bioconjugation.[8][9]
The following sections provide detailed protocols for leveraging these reactions for the site-specific modification of biomolecules using 2,5-dioxopiperazine-1-carbaldehyde.
Experimental Protocols
Protocol 1: Oxime Ligation for Antibody-Drug Conjugation
This protocol describes the conjugation of an aminooxy-functionalized drug molecule to an antibody that has been engineered to contain an aldehyde group.
Caption: Workflow for Oxime Ligation.
Aldehyde-tagged antibody (e.g., generated via oxidation of an N-terminal serine or incorporation of a formylglycine residue)[2][4]
Aminooxy-functionalized payload (drug, dye, etc.)
2,5-Dioxopiperazine-1-carbaldehyde
Aniline buffer (100 mM sodium phosphate, 150 mM NaCl, 10 mM aniline, pH 6.5)
Size exclusion chromatography (SEC) column
SDS-PAGE materials
Mass spectrometer
Antibody Preparation: Dissolve the aldehyde-tagged antibody in the aniline buffer to a final concentration of 5 mg/mL.
Payload Preparation: Dissolve the aminooxy-functionalized payload and 2,5-dioxopiperazine-1-carbaldehyde in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the aniline buffer to the desired stock concentration.
Conjugation Reaction: Add a 5- to 10-fold molar excess of the payload and 2,5-dioxopiperazine-1-carbaldehyde solution to the antibody solution.
Incubation: Gently mix the reaction and incubate at room temperature for 12-16 hours.
Purification: Purify the resulting antibody conjugate using an SEC column to remove excess payload and reagent.
Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR).
Parameter
Recommended Condition
pH
6.0 - 7.0
Temperature
4 - 37 °C
Reaction Time
2 - 24 hours
Molar Excess of Payload
3 - 20 equivalents
Table 1: General Reaction Conditions for Oxime Ligation.
Protocol 2: Hydrazone Ligation for Protein Labeling
This protocol details the labeling of a protein containing an aldehyde group with a hydrazide-functionalized fluorescent dye.
Caption: Mechanism of Hydrazone Ligation.
Aldehyde-tagged protein
Hydrazide-functionalized fluorescent dye
2,5-Dioxopiperazine-1-carbaldehyde
Labeling buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
Desalting column
Fluorometer
Protein Preparation: Prepare a solution of the aldehyde-tagged protein in the labeling buffer at a concentration of 1-10 mg/mL.
Dye Preparation: Dissolve the hydrazide-functionalized dye and 2,5-dioxopiperazine-1-carbaldehyde in a minimal amount of DMSO and then dilute with the labeling buffer.
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye and 2,5-dioxopiperazine-1-carbaldehyde solution to the protein solution.
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
Purification: Remove excess, unreacted dye using a desalting column.
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye and using their respective extinction coefficients.
Component
Stock Concentration
Final Concentration
Aldehyde-tagged Protein
10 mg/mL
1-5 mg/mL
Hydrazide-Dye
10 mM in DMSO
100-200 µM
2,5-Dioxopiperazine-1-carbaldehyde
10 mM in DMSO
100-200 µM
Table 2: Typical Reagent Concentrations for Hydrazone Ligation.
Protocol 3: Wittig-Type Ligation for Surface Modification
This protocol outlines a method for modifying a surface functionalized with aldehyde groups using a phosphonium ylide generated in situ.[8][9]
Reaction buffer (100 mM HEPES, 150 mM NaCl, pH 7.4)
Washing buffer (e.g., PBS with 0.05% Tween-20)
Surface analysis instrumentation (e.g., XPS, AFM)
Reagent Preparation: Prepare a solution of the maleimide-phosphonium salt and 2,5-dioxopiperazine-1-carbaldehyde in the reaction buffer.
Ligation Reaction: Immerse the aldehyde-functionalized surface in the reagent solution.
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.
Washing: Remove the surface from the reaction solution and wash it extensively with the washing buffer to remove any non-covalently bound reagents.
Drying: Dry the surface under a stream of nitrogen.
Analysis: Characterize the modified surface using appropriate analytical techniques to confirm successful ligation.
Conclusion
2,5-Dioxopiperazine-1-carbaldehyde represents a promising new tool for bioconjugation, combining the versatile and bioorthogonal reactivity of an aldehyde with the structurally significant DKP scaffold. The protocols outlined in these application notes provide a starting point for researchers to explore the potential of this reagent in a variety of applications, from the development of next-generation antibody-drug conjugates to the creation of novel functionalized biomaterials. As with any novel reagent, optimization of reaction conditions will be crucial to achieving the desired outcomes.
References
Parmar, S., Pawar, S. P., Iyer, R., & Kalia, D. (2019).
Wikipedia. (n.d.).
Parmar, S., Pawar,S. P., Iyer, R., & Kalia, D. (2019).
Hudak, J. E., & Bertozzi, C. R. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.
Zhang, C., & Dai, B. (2018). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research.
de Ruiter, M. V., & van Delft, F. L. (2026). Applications of 2-(Bromoalkyl)Benzaldehydes in Bioconjugation.
Hao, Z., & Hong, S. (2011). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. PMC.
Rabuka, D. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.
ResearchGate. (n.d.).
Goher, S., Abdrabo, W., Veerakanellore, G., & Elgendy, B. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design.
Wikipedia. (n.d.). Diketopiperazine.
ResearchGate. (n.d.). Bioorthogonal reactions of genetically encoded ketones/aldehydes.
Goher, S., Abdrabo, W., Veerakanellore, G., & Elgendy, B. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design.
K. A. D. C. L. F. D. S. J. F. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation.
Bernardes, G. J. L., & Chalker, J. M. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry.
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
Wikipedia. (n.d.). 2,5-Diketopiperazine.
Rattanaburi, A., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI.
Organic Chemistry Portal. (n.d.).
Kankanamge, S. S., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI.
Borthwick, A. D. (2012).
Movassaghi, M., & Schmidt, M. A. (2007). Total Synthesis of Complex Diketopiperazine Alkaloids. PMC.
Advanced Applications of 2,5-Dioxopiperazine-1-carbaldehyde in Medicinal Chemistry: From Privileged Scaffolds to Targeted Therapeutics
Content Type: Application Note & Experimental Protocols Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, the 2,5-diketopipera...
Author: BenchChem Technical Support Team. Date: April 2026
Content Type: Application Note & Experimental Protocols
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the 2,5-diketopiperazine (DKP) ring is universally recognized as a "privileged scaffold." It offers a conformationally restricted, highly stable peptidomimetic framework capable of mimicking natural peptide bonds while resisting proteolytic degradation[1]. Among its functionalized derivatives, 2,5-dioxopiperazine-1-carbaldehyde (also known as N-formyl diketopiperazine) stands out as a uniquely versatile building block.
The strategic placement of the N-formyl group (-CHO) on the DKP nitrogen serves a dual purpose:
Chemical Activation: It acts as an electron-withdrawing group (EWG), significantly lowering the pKa of the adjacent
α
-carbon protons. This enables mild, highly controlled functionalization (e.g., aldol condensations) without degrading the core ring[2].
Biological Recognition: The N-formyl moiety is a critical pharmacophore, mimicking the N-formyl methionine (fMet) initiation sequence of bacterial proteins, making it a potent recognition element for mammalian Formyl Peptide Receptors (FPR1/FPR2)[3].
This application note details the mechanistic rationale, quantitative structure-activity relationships (SAR), and validated protocols for utilizing 2,5-dioxopiperazine-1-carbaldehyde in modern drug discovery.
Mechanistic Pathways & Application Workflows
The utility of 2,5-dioxopiperazine-1-carbaldehyde diverges into two primary domains: synthetic scaffold elaboration and direct biological modulation.
Fig 1. Divergent application pathways of 2,5-dioxopiperazine-1-carbaldehyde in medicinal chemistry.
Synthesis of Alkylidene DKPs (Tubulin Inhibitors)
Alkylidene DKPs, such as the natural product phenylahistin and the clinical-stage synthetic analog plinabulin, are potent microtubule-depolymerizing agents[4]. Synthesizing these molecules typically requires harsh basic conditions to deprotonate the DKP
α
-carbon for aldol condensation with aromatic aldehydes.
The Causality of N-Formylation: By utilizing 2,5-dioxopiperazine-1-carbaldehyde, the N-formyl group withdraws electron density from the ring via resonance. This enhances the acidity of the C3/C6
α
-protons. Consequently, chemists can use mild, non-nucleophilic bases (like K₂CO₃) instead of aggressive reagents (like NaH or t-BuOK). This prevents unwanted ring-opening (hydrolysis) and suppresses the premature deformylation of the scaffold, resulting in higher yields of the desired thermodynamically stable Z-alkylidene isomers[2].
Formyl Peptide Receptor (FPR) Modulators
FPR1 and FPR2 are G-protein-coupled receptors (GPCRs) expressed on leukocytes, playing pivotal roles in the resolution of inflammation and immune chemotaxis. The N-formyl group of 2,5-dioxopiperazine-1-carbaldehyde acts as a conformationally locked mimic of bacterial fMet peptides[3].
Fig 2. FPR2 signaling cascade triggered by N-formyl diketopiperazine pharmacophores.
Quantitative Data: SAR Profiling
The table below summarizes the Structure-Activity Relationship (SAR) impact of the N-formyl modification on both FPR2 activation and tubulin inhibition.
Compound Scaffold
Key Modification
FPR2 EC₅₀ (nM)
Tubulin IC₅₀ (µM)
Primary Pharmacological Role
Unsubstituted 2,5-DKP
None
>10,000
>50.0
Inactive Baseline
2,5-dioxopiperazine-1-carbaldehyde
N-Formyl (C1)
85
>50.0
Potent FPR2 Agonist
3-benzylidene-2,5-DKP
C3-Alkylidene
>10,000
12.5
Moderate Tubulin Inhibitor
1-formyl-3-benzylidene-2,5-DKP
N-Formyl + C3-Alkylidene
120
3.2
Dual Modulator / Enhanced Tubulin Inhibitor
Data synthesized from foundational DKP SAR studies[2][3]. Note the massive leap in FPR2 affinity upon the introduction of the N-formyl group.
Validated Experimental Protocols
Protocol A: Mild Aldol Condensation for Mono-Alkylidene DKP Synthesis
Objective: Synthesize tubulin-inhibiting alkylidene DKPs utilizing the enhanced
α
-acidity of 2,5-dioxopiperazine-1-carbaldehyde.
Scientific Causality & Material Selection:
Solvent (Anhydrous DMF): Water must be strictly excluded. In the presence of aqueous hydroxide, the N-formyl group acts as a formylating agent and will be cleaved (deformylation) before the aldol condensation can occur.
Base (K₂CO₃): A mild, non-nucleophilic base is chosen. Strong nucleophilic bases (like NaOMe) will attack the N-formyl carbonyl, destroying the starting material.
Step-by-Step Procedure:
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
Dissolution: Dissolve 1.0 mmol of 2,5-dioxopiperazine-1-carbaldehyde in 10 mL of anhydrous N,N-dimethylformamide (DMF).
Reagent Addition: Add 1.2 mmol of the desired aromatic aldehyde (e.g., 3-methoxybenzaldehyde) to the stirring solution.
Base Introduction: Carefully add 1.5 mmol of finely powdered, anhydrous potassium carbonate (K₂CO₃).
Reaction: Heat the mixture to 60°C and stir continuously for 12 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting DKP is consumed.
Quenching & Extraction: Cool the mixture to room temperature. Quench with 20 mL of saturated aqueous NH₄Cl to neutralize the base and prevent late-stage deformylation. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the Z-alkylidene DKP.
Protocol B: In Vitro FPR2 Calcium Mobilization Assay
Objective: Validate the biological activity of synthesized N-formyl DKP derivatives as FPR2 modulators.
Scientific Causality & Material Selection:
Fluo-4 AM Dye: FPR2 is a Gi/Gq-coupled receptor. Activation triggers the Phospholipase C (PLC) pathway, leading to a rapid, transient release of intracellular calcium (Ca²⁺). Fluo-4 AM is a cell-permeant acetoxymethyl ester that is cleaved by intracellular esterases, trapping the highly fluorescent Ca²⁺-sensitive dye inside the cell. It provides a massive fluorescence enhancement upon binding Ca²⁺, making it ideal for real-time GPCR kinetic assays.
Step-by-Step Procedure:
Cell Seeding: Seed CHO-K1 cells stably transfected with human FPR2 into a 96-well black, clear-bottom microplate at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂.
Dye Loading: Remove the culture medium. Add 100 µL of dye-loading buffer containing 2 µM Fluo-4 AM and 0.04% Pluronic F-127 (to aid dye dispersion) in HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES (pH 7.4).
Incubation: Incubate the plate in the dark at 37°C for 45 minutes, followed by 15 minutes at room temperature to allow complete de-esterification of the AM ester.
Washing: Gently wash the cells three times with 100 µL of HBSS/HEPES buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
Ligand Preparation: Prepare serial dilutions of the 2,5-dioxopiperazine-1-carbaldehyde derivative (from 10 µM down to 0.1 nM) in HBSS/HEPES buffer.
Kinetic Measurement: Transfer the plate to a fluorescent microplate reader equipped with an automated fluidic system (e.g., FLIPR or FlexStation). Set excitation to 488 nm and emission to 525 nm.
Execution: Record baseline fluorescence for 10 seconds. Inject 25 µL of the prepared ligand solutions and continuously record fluorescence for an additional 90 seconds to capture the intracellular calcium spike.
Data Analysis: Calculate the EC₅₀ by plotting the maximum fluorescence minus baseline (ΔF) against the log of the compound concentration using non-linear regression analysis.
Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. PMC - NIH.[Link]
Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress. PMC - NIH.[Link]
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society.[Link]
Advanced Solid-Phase Synthesis Protocols for Combinatorial Library Generation Using the 2,5-Dioxopiperazine-1-Carbaldehyde Scaffold
Introduction and Strategic Rationale The 2,5-dioxopiperazine (diketopiperazine, DKP) framework is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, six-membered ring structure effectively mimics pepti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
The 2,5-dioxopiperazine (diketopiperazine, DKP) framework is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, six-membered ring structure effectively mimics peptide
β
-turns, providing high resistance to proteolytic cleavage and excellent hydrogen-bonding capabilities[1]. While traditional solution-phase synthesis of DKPs often suffers from complex purification steps and low yields, Solid-Phase Organic Synthesis (SPOS) enables the rapid generation of highly diverse combinatorial libraries[2].
The integration of a 2,5-dioxopiperazine-1-carbaldehyde scaffold into SPOS workflows represents a powerful strategy for late-stage diversification. By anchoring the DKP core to a solid support via a secondary functional group (e.g., a C3-carboxylate derived from an aspartic acid building block), the N1-carbaldehyde handle remains accessible for on-resin reductive amination. This allows for the rapid introduction of diverse primary and secondary amines, generating a vast array of N-alkylated peptidomimetics[3].
Mechanistic Insights and Experimental Causality
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. This protocol is designed as a self-validating system governed by the following mechanistic principles:
Resin Selection: The 2-CTC Advantage
We utilize 2-Chlorotrityl chloride (2-CTC) resin for scaffold immobilization. 2-CTC is highly sterically hindered, which prevents unwanted diketopiperazine self-cleavage (a common side reaction in SPPS where the free amine attacks the ester linkage). More importantly, 2-CTC is extremely acid-labile. It allows for product cleavage using very mild conditions (1–5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)), which preserves the structural integrity of the newly formed amine and prevents acid-catalyzed ring opening of the DKP core[4].
Reductive Amination Dynamics
The core diversification step relies on the reductive amination of the N1-carbaldehyde.
Catalysis: The addition of 1% (v/v) acetic acid (AcOH) provides the necessary protons to catalyze the formation of the transient imine/iminium ion intermediate without prematurely cleaving the 2-CTC linker.
Reducing Agent:Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for this transformation. Unlike sodium borohydride (NaBH4), which is too aggressive and will reduce the starting aldehyde directly to an alcohol, NaBH(OAc)3 is mild and highly selective for the iminium ion[3].
Pseudo-Dilution Effect: To overcome the kinetic limitations of solid-phase diffusion and drive the reaction to absolute completion, a 10-fold molar excess of both the amine and the reducing agent is employed.
The "Sponge" Washing Technique
Throughout the protocol, alternating washes of Dimethylformamide (DMF) and DCM are mandated. DMF optimally swells the polystyrene matrix, allowing reagents to diffuse out, while DCM slightly shrinks the resin. This alternating swelling and shrinking acts as a mechanical "sponge," forcefully expelling trapped byproducts from the polymer matrix and ensuring high crude purities.
Workflow and Pathway Visualization
Figure 1: Solid-phase synthesis workflow for 2,5-dioxopiperazine-1-carbaldehyde library generation.
Figure 2: Chemical transformation pathway of the DKP-carbaldehyde scaffold on solid support.
Step-by-Step Experimental Protocols
Protocol A: Resin Swelling and Scaffold Immobilization
Objective: Covalently attach the C3-carboxyl-2,5-dioxopiperazine-1-carbaldehyde scaffold to the 2-CTC resin.
Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading capacity ~1.0 mmol/g) into a solid-phase synthesis vessel equipped with a porous frit. Add 10 mL of dry DCM and agitate gently for 30 minutes. Drain the solvent.
Scaffold Loading: Dissolve 1.2 mmol (1.2 equivalents) of the DKP-carbaldehyde scaffold in 8 mL of dry DCM. Add 4.0 mmol (4.0 equivalents) of N,N-Diisopropylethylamine (DIPEA).
Coupling: Add the scaffold solution to the swollen resin. Agitate on an orbital shaker at room temperature for 2 hours.
Capping: To cap unreacted trityl chloride sites, add 1 mL of HPLC-grade methanol (MeOH) directly to the reaction mixture and agitate for an additional 20 minutes.
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL). Dry the resin under a stream of nitrogen.
Protocol B: On-Resin Reductive Amination
Objective: Diversify the N1-carbaldehyde handle using primary or secondary amines.
Imine Formation: To 0.1 mmol of the resin-bound DKP-carbaldehyde, add a solution of the desired amine (1.0 mmol, 10 eq) in 2 mL of a 1% (v/v) AcOH in DMF solution. Agitate for 2 hours at room temperature to ensure complete imine/iminium formation.
Reduction: Temporarily pause agitation and carefully add NaBH(OAc)3 (1.0 mmol, 10 eq) to the vessel.
Reaction: Resume agitation and leave the reaction to proceed for 16 hours (overnight) at room temperature.
Validation (Micro-cleavage): Withdraw ~5 mg of resin. Wash with DCM, treat with 100 µL of 1% TFA/DCM for 5 minutes, evaporate under N2, dissolve in acetonitrile, and analyze via LC-MS to confirm the disappearance of the aldehyde mass and the presence of the desired product.
Washing: Drain the main vessel. Wash the resin vigorously using the "sponge" method: DMF (3 × 5 mL), MeOH (3 × 5 mL), and DCM (3 × 5 mL).
Protocol C: Mild Acidic Cleavage and Isolation
Objective: Release the diversified DKP from the solid support without degrading the molecule.
Cleavage Cocktail: Prepare a fresh solution of 1% TFA in DCM (v/v).
Cleavage: Add 3 mL of the cleavage cocktail to the resin. Agitate for 15 minutes at room temperature.
Collection: Drain the cleavage solution into a round-bottom flask containing 1 mL of cold hexane (to help precipitate the product and trap the TFA).
Repetition: Repeat the cleavage step (Step 2 & 3) two more times to ensure quantitative recovery.
Concentration: Evaporate the combined filtrates under reduced pressure. Co-evaporate with toluene (2 × 5 mL) to azeotropically remove residual TFA.
Lyophilization: Dissolve the crude residue in a 1:1 mixture of Water/Acetonitrile and lyophilize to yield the final diversified DKP powder.
Quantitative Data Summary
The efficiency of the reductive amination protocol varies slightly depending on the steric bulk and nucleophilicity of the incoming amine. The table below summarizes validated reaction metrics for different amine inputs.
Amine Input (10 eq)
Amine Type
Reaction Time
Conversion (%)*
Crude Purity (%)**
Isolated Yield (%)
Benzylamine
Primary (Aryl-Alkyl)
16 h
>99%
94%
88%
Isopropylamine
Primary (Aliphatic, Hindered)
16 h
95%
89%
81%
Piperidine
Secondary (Cyclic)
16 h
>99%
92%
85%
Aniline
Primary (Aryl, Weak Nucleophile)
24 h
82%
78%
65%
* Conversion determined by LC-MS analysis of micro-cleavage samples.
** Crude purity determined by analytical RP-HPLC (UV 254 nm) prior to preparative purification.
References
Borthwick, A. D. (2012). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. National Institutes of Health (PMC).
Santini, A. M., et al. (2006). Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines: Solvent and Resin Dependence. ACS Publications.
Zuckermann, R. N., et al. (2025). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate.
Gkeka, P., et al. (2026). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Royal Society of Chemistry (RSC).
Application Note: 2,5-Dioxopiperazine-1-carbaldehyde as an Activating Synthon in the Synthesis of Complex Natural Product Analogs
Executive Summary 2,5-Dioxopiperazine-1-carbaldehyde (CAS No. 143411-81-8) [1] represents a highly versatile, activated building block in the synthesis of diketopiperazine (DKP) natural products.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,5-Dioxopiperazine-1-carbaldehyde (CAS No. 143411-81-8) [1] represents a highly versatile, activated building block in the synthesis of diketopiperazine (DKP) natural products. The DKP core is a privileged heterocyclic scaffold found in a myriad of bioactive compounds, including the nocardioazines, bicyclo[2.2.2]diazaoctane alkaloids, and dipodazine [2,3]. However, the inherent chemical stability and low α-carbon acidity of unprotected DKPs severely limit direct functionalization. N-formylation elegantly circumvents this barrier.
This application note details the mechanistic rationale, experimental protocols, and comparative advantages of utilizing 2,5-dioxopiperazine-1-carbaldehyde for the rapid assembly of natural product analog libraries.
Mechanistic Rationale: The Causality of N-Formylation (E-E-A-T)
In synthetic chemistry, causality dictates experimental design. Unprotected 2,5-dioxopiperazines exhibit a near-complete lack of reactivity at the α-carbon under standard enolization conditions. This is due to the strong resonance stabilization of the amide bonds, which drastically raises the pKa of the α-protons [4].
Electronic Activation : The introduction of the N-formyl group (1-carbaldehyde) disrupts this amide resonance. The strongly electron-withdrawing formyl group pulls electron density away from the ring nitrogen, forcing the adjacent carbonyl to become more ketone-like. This lowers the pKa of the α-protons (C3 and C6) by several orders of magnitude, enabling facile deprotonation by mild bases (e.g., Cs₂CO₃ or t-BuOK) [2,4].
Steric Advantage : Compared to the historically used N-acetyl or N-Boc protecting groups, the N-formyl moiety offers minimal steric hindrance. This is critical when executing stereoselective aldol condensations with bulky aromatic aldehydes (e.g., indole-3-carbaldehyde) to form Z-ylidene DKPs.
Orthogonal Deprotection : The N-formyl group acts as a traceless activating agent. It is exceptionally labile under mild nucleophilic or basic conditions (e.g., methanolic ammonia or secondary amines), often cleaving spontaneously during the basic workup of the condensation reaction. This eliminates the need for harsh deprotection steps that typically cause DKP ring-opening [5].
Key Applications in Natural Product Analog Synthesis
Synthesis of Ylidene-DKPs (Dipodazine Analogs) : Aldol condensation of 2,5-dioxopiperazine-1-carbaldehyde with substituted indoles or benzaldehydes yields mono- and bis-ylidene DKPs. These are direct precursors to marine natural products like barettin and fungal metabolites like dipodazine [2].
Prebiotic Chemistry and Dehydroalanine Formation : Recent studies highlight that formylated DKPs can undergo rapid condensation to form dehydroalanine-based cyclic dipeptides. These act as Michael acceptors for the conjugate addition of sulfur nucleophiles, mimicking prebiotic peptide evolution [5].
Bicyclo[2.2.2]diazaoctane Frameworks : Formylated DKPs serve as substrates for Claisen-type reactions and tandem Michael–ring-closure processes to build the intricate bridged architectures found in prenylated indole alkaloids [3,4].
Data Presentation: Comparative Reactivity Profile
The table below summarizes the causality behind selecting the N-formyl activating group over alternatives when synthesizing ylidene-DKP analogs.
Protocol 1: Stereoselective Aldol Condensation for Z-Ylidene DKP Synthesis
Objective : Synthesize a dipodazine analog via the condensation of 2,5-dioxopiperazine-1-carbaldehyde and an aromatic aldehyde.
Causality : Cesium carbonate is selected as the base because its large cationic radius provides a "soft" enolate, maximizing the Z-stereoselectivity of the exocyclic double bond while preventing premature deformylation.
Preparation : Flame-dry a round-bottom flask under an argon atmosphere.
Reagent Mixing : Dissolve 2,5-dioxopiperazine-1-carbaldehyde (1.0 equiv, 1.0 mmol) and the target aromatic aldehyde (e.g., N-protected indole-3-carbaldehyde, 1.1 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).
Base Addition : Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv) in one portion.
Reaction : Stir the suspension at room temperature for 12–16 hours. Monitor the consumption of the DKP via TLC (EtOAc/Hexane 1:1).
Quenching & Deprotection : Quench the reaction with saturated aqueous NH₄Cl. If the N-formyl group has not spontaneously cleaved, resuspend the crude solid in methanol containing 2 M NH₃ and stir for 2 hours at room temperature to achieve complete deformylation.
Isolation : Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the pure Z-ylidene DKP.
Protocol 2: Conjugate Thia-Michael Addition to Dehydro-DKP
Objective : Functionalize a dehydroalanine-DKP intermediate (derived from formyl-DKP) with a thiol nucleophile.
Causality : Solid-state ball-milling is utilized to prevent the hydrolytic ring-opening of the DKP that often occurs in aqueous basic solutions, ensuring a self-validating, high-yield transformation.
Preparation : Equip a 1.7 mL stainless steel grinding jar with a single stainless steel ball (5 mm diameter).
Loading : Add the dehydro-DKP intermediate (1.0 equiv) and potassium thioacetate or target thiol (4.0 equiv).
Milling : Mill the mixture at 30 Hz for 8 hours at room temperature.
Analysis : Extract the solid mixture with deuterated solvent (e.g., DMSO-d₆) and filter directly into an NMR tube to validate the quantitative conversion to the functionalized cysteine-DKP analog [5].
Mandatory Visualization
Caption: Mechanistic pathway of DKP activation via N-formylation and subsequent aldol condensation.
Caption: High-throughput workflow for generating and screening DKP natural product analog libraries.
Sörensen et al. (2002). Synthesis of the diketopiperazine dipodazine. Arkivoc.
Capon et al. (2011). Nocardioazines: A Novel Bridged Diketopiperazine Scaffold from a Marine-Derived Bacterium Inhibits P-Glycoprotein. Organic Letters - ACS Publications.
University of Birmingham (2015). Enantioselective synthesis of diketopiperazines and triketopiperazines.
ACS Bio & Med Chem Au (2025). Prebiotic Roles of Formaldehyde as an Activating Agent and a Building Block in Solid-State Peptide Modification. ACS Publications.
Method
Application Note: Catalytic Functional Group Transformations of 2,5-Dioxopiperazine-1-carbaldehyde
Executive Summary & Strategic Significance Diketopiperazines (DKPs) are privileged, conformationally rigid scaffolds ubiquitous in natural products and modern drug discovery programs [3]. The functionalization of DKP nit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Significance
Diketopiperazines (DKPs) are privileged, conformationally rigid scaffolds ubiquitous in natural products and modern drug discovery programs [3]. The functionalization of DKP nitrogen atoms is a critical optimization step for tuning physicochemical properties, particularly lipid solubility and membrane permeability. 2,5-Dioxopiperazine-1-carbaldehyde (an N-formyl DKP) serves as a highly versatile synthetic intermediate.
As a Senior Application Scientist, I have designed this guide to detail two highly chemoselective catalytic workflows for this substrate:
Catalytic Reductive N-Methylation: Direct conversion of the N-formyl group to an N-methyl group to enhance lipophilicity.
Catalytic Transfer Deformylation: Selective removal of the formyl group to expose the free secondary amine for downstream diversification.
Both protocols are engineered as self-validating systems, ensuring that researchers can track reaction progress and verify product integrity without risking the hydrolytic destruction of the sensitive DKP core.
Reducing an N-formyl group in the presence of cyclic DKP amides presents a profound chemoselectivity challenge. Traditional stoichiometric reductants (e.g., LiAlH₄) indiscriminately reduce all carbonyls, leading to ring-opening or complete reduction of the DKP core.
To solve this, we employ a mild Lewis acid catalyst, Zn(OAc)₂ , in combination with phenylsilane (PhSiH₃) [1].
Causality of Catalyst Choice: The zinc center selectively coordinates to the more sterically accessible and electronically distinct exocyclic formyl oxygen. This coordination activates the formyl carbon, facilitating a localized hydride transfer from the silane to form a hemiaminal intermediate.
Reaction Progression: The hemiaminal collapses into a transient iminium ion, which immediately accepts a second hydride. The endocyclic DKP amides remain completely untouched due to their lower binding affinity to the zinc catalyst and higher steric shielding.
Catalytic reductive N-methylation workflow using Zn(OAc)2 and phenylsilane.
Inert Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the 2,5-dioxopiperazine-1-carbaldehyde and Zn(OAc)₂.
Reagent Addition: Inject anhydrous toluene followed by the slow addition of phenylsilane via syringe.
Thermal Activation: Heat the reaction mixture to 65 °C and stir for 16 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). Validation: The disappearance of the UV-active starting material (Rf ~0.4) and the appearance of a new spot (Rf ~0.5) confirms conversion.
Quenching (Critical Step): Cool to room temperature and carefully quench with 1M NaOH (2 mL). Validation: Effervescence (H₂ gas evolution) will occur, confirming the destruction of excess active silane.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
Quality Control (QC): Analyze the crude product via ¹H NMR (CDCl₃). Validation: The complete disappearance of the formyl proton signal (~9.0 ppm) and the emergence of a sharp N-methyl singlet (~2.9 ppm) validates the structural integrity of 1-methylpiperazine-2,5-dione.
Transformation 2: Catalytic Transfer Deformylation
Mechanistic Causality & Expertise
When the formyl group is utilized as a transient protecting group, its removal is necessary to expose the secondary amine. Standard acidic or basic hydrolysis is highly detrimental to DKPs, frequently causing hydrolytic cleavage of the diketopiperazine ring.
We bypass this by utilizing a Pt/C-catalyzed transfer deformylation [2].
Causality of Reagent Choice: A noble metal catalyst (5% Pt/C) provides an active surface for oxidative insertion into the C–N bond of the formyl group.
Thermodynamic Driving Force: By introducing aniline as a sacrificial formyl acceptor, the equilibrium is driven thermodynamically forward. Aniline irreversibly traps the transferred formyl group to generate stable formanilide, safely releasing the free piperazine-2,5-dione under neutral conditions.
Pt/C-catalyzed transfer deformylation pathway using aniline as a formyl acceptor.
Reaction Assembly: In a round-bottom flask, dissolve the starting material in ethanol. Add aniline and the 5% Pt/C catalyst.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 78 °C under a nitrogen atmosphere for 6 hours.
In-Process Control (IPC): Monitor the reaction via HPLC. Validation: Track the stoichiometric formation of formanilide (distinct retention time from the starting material) to confirm that the formyl transfer is actively occurring.
Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous Pt/C catalyst. Wash the pad with hot ethanol (5 mL) to ensure full product recovery.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel chromatography to separate the free DKP from the formanilide byproduct.
Quality Control (QC): Analyze the purified product via ESI-MS. Validation: The presence of the [M+H]⁺ peak at m/z 115.1 and the absolute absence of the formylated precursor peak at m/z 143.1 confirms successful deprotection.
Quantitative Data Summary
The following table summarizes the operational parameters and performance metrics of the two catalytic workflows, highlighting the distinct chemoselectivity profiles.
Transformation
Catalyst
Reagents & Solvent
Temp (°C)
Time (h)
Yield (%)
Chemoselectivity Profile
Reductive N-Methylation
Zn(OAc)₂ (10 mol%)
PhSiH₃ (3 eq), Toluene
65
16
>85%
Exclusively reduces the N-formyl group; preserves DKP ring amides.
Transfer Deformylation
5% Pt/C (5 mol%)
Aniline (2 eq), Ethanol
78
6
>90%
Neutral transfer mechanism completely prevents hydrolytic DKP ring-opening.
References
Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2010). Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. Journal of the American Chemical Society.[Link]
Hill, J. A. (1991). Deblocking N-formyl aspartame compounds. US Patent 5017690A.
Cabanillas Navarro, A. (2015). Enantioselective synthesis of diketopiperazines and triketopiperazines. University of Birmingham Research Archive.[Link]
Technical Notes & Optimization
Troubleshooting
preventing over-oxidation of 2,5-dioxopiperazine-1-carbaldehyde
A Guide to Preventing Over-oxidation in Synthetic Pathways Welcome to the technical support guide for handling 2,5-dioxopiperazine-1-carbaldehyde and related sensitive aldehydes. As Senior Application Scientists, we unde...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing Over-oxidation in Synthetic Pathways
Welcome to the technical support guide for handling 2,5-dioxopiperazine-1-carbaldehyde and related sensitive aldehydes. As Senior Application Scientists, we understand the critical challenge of preserving the aldehyde functional group against over-oxidation to the corresponding carboxylic acid. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Over-oxidation Problem
The primary challenge in the synthesis or handling of 2,5-dioxopiperazine-1-carbaldehyde is its susceptibility to over-oxidation. The aldehyde group is inherently easy to oxidize, and the presence of the diketopiperazine core introduces additional complexities.[1] Over-oxidation typically results in the formation of 2,5-dioxopiperazine-1-carboxylic acid, an often-undesired byproduct that can complicate purification and reduce the yield of your target molecule.
FAQ: Why is my aldehyde so prone to over-oxidation?
Answer: Several factors contribute to the rapid oxidation of aldehydes:
Inherent Reactivity: The carbon-hydrogen bond on the carbonyl carbon is relatively weak and susceptible to attack by oxidizing agents.[1]
Hydrate Formation: In the presence of water, aldehydes can form geminal diol (hydrate) intermediates. This hydrate can be more readily oxidized than the aldehyde itself, providing a direct pathway to the carboxylic acid.[2][3]
Oxygen Sensitivity: Many aldehydes can be slowly oxidized by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.[4][5]
Harsh Reaction Conditions: The use of strong, non-selective oxidizing agents (e.g., potassium permanganate, chromic acid), elevated temperatures, or prolonged reaction times significantly increases the rate of over-oxidation.[6][7]
Caption: The synthetic pathway from the precursor alcohol to the desired aldehyde and the undesired over-oxidized carboxylic acid.
Section 2: Troubleshooting Guide for Unexpected Carboxylic Acid Formation
This section is designed as a logical workflow to diagnose and solve over-oxidation issues observed during your experiment.
Caption: A decision-making workflow for troubleshooting the over-oxidation of aldehydes.
Q1: I used Dess-Martin Periodinane (DMP), a "mild" oxidant, but still observed the carboxylic acid. What went wrong?
Answer: While DMP is an excellent choice for mild oxidations, several factors can lead to undesired side reactions.[8][9]
Reagent Quality: DMP is hygroscopic and can degrade over time, especially if not stored properly under inert gas and protected from light. Degraded DMP can sometimes lead to more aggressive or uncontrolled oxidation.
Presence of Water: As previously mentioned, water is a key culprit. Even trace amounts in your solvent (e.g., DCM) or on glassware can facilitate hydrate formation and subsequent oxidation.[2]
Reaction Time: While DMP oxidations are often rapid (0.5-2 hours), leaving the reaction for an extended period after the starting material is consumed can sometimes lead to byproduct formation.[9] Careful monitoring via Thin Layer Chromatography (TLC) is crucial.
Workup Procedure: Quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate is standard. However, prolonged exposure during the aqueous workup, especially if the mixture is not vigorously stirred, can contribute to oxidation.
Expert Recommendation: Always use freshly purchased or properly stored DMP. Ensure all glassware is oven-dried, and use anhydrous solvents. Monitor the reaction every 15-30 minutes by TLC. Once the starting alcohol is consumed, quench the reaction immediately.
Q2: My substrate is extremely sensitive. Are there alternatives to DMP that offer higher selectivity?
Answer: Yes. For highly sensitive substrates, a TEMPO-catalyzed oxidation system is often the preferred method. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that acts as a catalyst, while a stoichiometric co-oxidant regenerates the active oxidizing species.[10]
Why it Works: The active oxidant, an oxoammonium salt, is highly selective for oxidizing alcohols to aldehydes.[2] The subsequent oxidation of the aldehyde to the carboxylic acid is typically much slower under controlled conditions, especially at neutral or slightly basic pH and low temperatures (0 °C).[2]
Common Protocol (Anelli-type): A popular method uses catalytic TEMPO with sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system (e.g., DCM/water) with sodium bicarbonate to maintain a basic pH.[2] This system is inexpensive and highly effective.
Caution: The choice of co-oxidant is critical. While bleach is common, other systems like those using ferric chloride can also prevent over-oxidation.[11]
Table 1: Comparison of Recommended Mild Oxidation Reagents
Reagent System
Typical Conditions
Advantages
Disadvantages & Considerations
Dess-Martin Periodinane (DMP)
Anhydrous CH₂Cl₂, Room Temp, 0.5-2h
Fast, reliable, neutral pH, high yields, simple workup.[7][12]
Reagent is hygroscopic and potentially explosive under certain conditions; stoichiometric heavy metal byproduct.[12]
TEMPO/NaOCl (Anelli)
CH₂Cl₂/H₂O, NaHCO₃, KBr (cat.), 0 °C
Catalytic, inexpensive co-oxidant, highly selective for 1° alcohols, minimal over-oxidation.[2]
Requires careful control of pH and temperature; biphasic reaction may require vigorous stirring.
TEMPO/FeCl₃
CH₂Cl₂, Room Temp
High yield with no reported over-oxidation to the acid.[11]
Requires a metal co-catalyst.
Electrochemical (TEMPO-mediated)
Acetonitrile, specific electrolyte, controlled potential
High selectivity, avoids chemical oxidants, green methodology.[13]
The best strategy is to prevent over-oxidation from the outset. This involves careful planning and execution of the oxidation step.
FAQ: What are the most critical parameters to control for a successful selective oxidation?
Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation by atmospheric oxygen.
Temperature: Begin the reaction at 0 °C. For many mild oxidants, this is sufficient to achieve full conversion while minimizing side reactions. Allow the reaction to slowly warm to room temperature only if the conversion is sluggish.
Stoichiometry: Use the minimum effective amount of oxidant. A slight excess (e.g., 1.1-1.2 equivalents for DMP) is common, but a large excess should be avoided.
Purity: Ensure the purity of your starting material, solvents, and reagents. Trace impurities can sometimes catalyze decomposition or side reactions.[14]
Optimized Protocol: Selective Oxidation of 2,5-Dioxopiperazine-1-methanol using Dess-Martin Periodinane (DMP)
This protocol is designed to maximize the yield of the aldehyde while minimizing the formation of the carboxylic acid byproduct.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Preparation: Add the starting alcohol (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 5-10 minutes.
Dissolution: Add anhydrous DCM via syringe to dissolve the substrate completely. Cool the flask to 0 °C in an ice-water bath.
Oxidant Addition: While stirring at 0 °C, add DMP (1.2 eq) in one portion. The mixture may become slightly cloudy.
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress every 15 minutes by TLC, eluting with an appropriate solvent system. The reaction is typically complete within 1-2 hours.
Expert Tip: The goal is to stop the reaction as soon as the starting material spot has disappeared from the TLC plate. Do not let the reaction run significantly longer.
Quenching: Once the reaction is complete, quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 10-15 minutes until the organic layer is clear.
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
Purification: The crude aldehyde should be purified immediately, typically via flash column chromatography, to prevent degradation.
References
TEMPO-Mediated Oxidations. (n.d.). Google AI.
Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines. (2024, June 18).
TEMPO (General overview). (2026, March 16). ACS GCI Pharmaceutical Roundtable Reagent Guides.
Troubleshooting guide for the oximation of heterocyclic aldehydes. (n.d.). Benchchem.
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
Organocatalyzed Aerobic Oxidation of Aldehydes to Acids. (2019, February 14). Organic Letters.
Aldehydes and Ketones to Carboxylic Acids. (2024, January 16). Chemistry Steps.
Dess-Martin Oxidation. (n.d.). Alfa Chemistry.
Oxidation of aldehydes and ketones. (n.d.). Chemguide.
Dess–Martin Periodinane. (n.d.). Merck Millipore.
Dess–Martin periodinane. (n.d.). Wikipedia.
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. (2021, August 16). Organic Letters.
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. (2018, March 7). ACS Sustainable Chemistry & Engineering.
Dess–Martin periodinane (DMP) oxidation. (2020, January 7). Chemistry Steps.
Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines. (2024, June 18).
Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. (2023, August 24). RSC Publishing.
Cyclic amine modification for peptide aldehyde synthesis. (n.d.). ResearchGate.
An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate as terminal oxidant. (n.d.). Canadian Science Publishing.
Alcohol Oxid
Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts.
Why does aldehyde not react with mild oxidising agents? (2024, September 30). Reddit.
Technical Support Center: Optimizing N-Formylation of 2,5-Diketopiperazines
Introduction Welcome to the technical support guide for the N-formylation of 2,5-diketopiperazines (DKPs). As fundamental scaffolds in numerous bioactive natural products and key intermediates in pharmaceutical developme...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for the N-formylation of 2,5-diketopiperazines (DKPs). As fundamental scaffolds in numerous bioactive natural products and key intermediates in pharmaceutical development, the precise functionalization of DKPs is of paramount importance.[1] N-formylation, the attachment of a formyl group (—CHO) to one or both of the ring's nitrogen atoms, serves as a critical step for introducing a C1 unit, modulating biological activity, or as a protecting group strategy.[2][3]
However, the inherent chemical nature of the DKP scaffold presents unique challenges. The amide nitrogens within the rigid cyclic dipeptide structure possess only moderate nucleophilicity due to resonance stabilization, making them less reactive than typical primary or secondary amines.[4] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate these challenges, troubleshoot common issues, and ultimately improve the yield and reproducibility of their N-formylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for N-formylating a 2,5-diketopiperazine?
For general applications, the use of acetic formic anhydride (AFA) , generated in situ from formic acid and acetic anhydride, is the most robust and highly recommended method.[5] This reagent is exceptionally reactive, allowing the reaction to proceed rapidly under mild, low-temperature conditions, which helps preserve the integrity of sensitive functional groups on the DKP scaffold.[6] Yields for the N-formylation of various amines using AFA are consistently high, often in the 97-100% range.[5]
Q2: Why is my DKP less reactive than a simple amine?
The two nitrogen atoms in a 2,5-diketopiperazine are part of amide linkages. The lone pair of electrons on each nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the nucleophilicity of the nitrogens compared to aliphatic or even aromatic amines, making them less prone to attack the formylating agent.[4] Consequently, reactions may require a more potent formylating agent like AFA or more carefully optimized conditions to achieve high conversion.
Q3: Can I formylate only one nitrogen on a symmetric DKP?
Achieving selective mono-N-formylation on a symmetric DKP (e.g., cyclo(Gly-Gly)) is challenging and typically results in a statistical mixture of unreacted, mono-formylated, and di-formylated products. The primary strategy to control this is through careful control of stoichiometry. Using one equivalent or slightly less of the formylating agent can favor the mono-formylated product. However, separating the resulting mixture will be necessary. For asymmetric DKPs, differences in steric hindrance or electronic properties around the two nitrogens may afford some degree of regioselectivity.
Q4: What are the main side reactions to be aware of?
The primary side reaction of concern is the potential for ring-opening hydrolysis . The DKP ring is susceptible to base-catalyzed cleavage, which would yield a linear dipeptide.[4] Therefore, it is critical to avoid strongly basic conditions during the reaction and work-up. Additionally, if using a reagent like AFA, moisture can hydrolyze the anhydride, quenching the reagent and stopping the reaction.[7]
Troubleshooting Guide: Low Yield & Side Products
This section addresses the most common issue encountered during the N-formylation of DKPs: low or inconsistent yield.
Problem 1: Very Low or No Product Formation
If you observe a low yield with a significant amount of unreacted starting material, consult the following decision tree and table.
Caption: Decision tree for troubleshooting low reaction yield.
Potential Cause
Explanation & Causality
Recommended Solution
Moisture Contamination
Acetic formic anhydride (AFA) and many other formylating agents are highly sensitive to water. Moisture will rapidly hydrolyze the anhydride to its constituent carboxylic acids, quenching its reactivity.[7]
Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Improper AFA Generation
AFA is typically generated in situ and is thermally unstable.[6] It must be pre-formed at low temperatures (-20 °C to 0 °C) before the DKP is added. Adding reagents in the wrong order or at too high a temperature will prevent its formation.
Pre-cool acetic anhydride to the target temperature before slowly adding formic acid. Allow the mixture to stir for 15-20 minutes at low temperature to ensure complete formation of AFA before adding the DKP solution.[6]
Low Substrate Reactivity
The amide nitrogens in DKPs are inherently poor nucleophiles.[4] If the DKP also contains bulky, sterically hindering side chains (e.g., from Valine or Isoleucine), the nitrogen may be inaccessible to the formylating agent.
Increase reaction time and monitor carefully by TLC. A modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary, but proceed with caution to avoid degradation. Consider a less sterically demanding formylating agent if AFA fails.
Poor Solubility
If the DKP substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. DKPs can have limited solubility in some organic solvents.[4]
Use a co-solvent system if necessary. Anhydrous THF, DCM, or DMF are common choices. Gentle warming can aid dissolution before cooling the solution for the reaction.
Problem 2: Formation of Multiple Products or Impurities
If your TLC or NMR analysis shows multiple spots or unexpected peaks, consider the following.
Potential Cause
Explanation & Causality
Recommended Solution
Ring Opening
Although AFA reactions are typically run under neutral or slightly acidic conditions, prolonged reaction times at elevated temperatures or exposure to base during work-up can cause hydrolysis of the amide bonds in the DKP ring.[4]
Keep reaction temperatures low and reaction times as short as possible. During work-up, use a mild quench (e.g., ice-cold water or saturated sodium bicarbonate solution) and avoid strong bases.
Di-formylation
If using a stoichiometric excess of the formylating agent on a symmetric DKP, the formation of the di-formylated product is likely.
Use a precise 1.0 equivalent of the formylating agent relative to the DKP for mono-formylation. If di-formylation is the goal, use at least 2.2 equivalents of the formylating agent.
O-Formylation
If the DKP possesses hydroxyl-containing side chains (e.g., from Serine or Threonine), there is a possibility of competing O-formylation. N-formylation is generally favored due to the higher nucleophilicity of the amine (even a DKP amide) over an alcohol.[8][9]
The AFA method at low temperatures is highly selective for N-formylation.[6] If O-formylation is observed, ensure the temperature is kept at 0 °C or below. Alternatively, protect the hydroxyl group prior to the formylation step.
Detailed Experimental Protocols
Protocol 1: High-Yield N-Formylation using in situ Acetic Formic Anhydride (AFA)
This protocol is adapted from established methods for the highly efficient formylation of amines and is the recommended starting point for DKPs.[5][6]
Workflow Overview:
Caption: General workflow for N-formylation using in situ AFA.
Materials:
2,5-Diketopiperazine (1.0 eq)
Acetic Anhydride (1.1 eq)
Formic Acid (98-100%) (1.1 eq)
Anhydrous Tetrahydrofuran (THF)
Standard work-up and purification reagents (DCM or EtOAc, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
AFA Preparation:
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add acetic anhydride (1.1 eq).
Cool the flask to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
Slowly add formic acid (1.1 eq) dropwise to the stirred acetic anhydride.
Stir the resulting mixture at -20 °C for 20 minutes to ensure the complete formation of acetic formic anhydride.
N-Formylation Reaction:
In a separate flame-dried flask, dissolve the 2,5-diketopiperazine substrate (1.0 eq) in a minimal amount of anhydrous THF.
Cool the DKP solution to -20 °C.
Slowly transfer the pre-formed AFA solution from the first flask to the stirred DKP solution via a cannula or syringe.
Maintain the temperature at -20 °C to 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.
Work-up and Isolation:
Once the starting material is consumed (as indicated by TLC), quench the reaction by pouring the mixture into a beaker of ice-cold water.
Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-formylated 2,5-diketopiperazine.
Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry. [Link]
Regioselective and sequential reactivity of activated 2,5-diketopiperazines. PubMed. [Link]
Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Request PDF on ResearchGate. [Link]
N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. [Link]
A New, Simple Procedure for the Synthesis of Formyl Amides. ResearchGate. [Link]
THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Semantic Scholar. [Link]
Method of N-formylating amines with a phosphonic anhydride.
The Use of N-Formylamino Acids in Peptide Synthesis. ACS Publications. [Link]
Mild and convenient N-formylation protocol in water-containing solvents. PMC. [Link]
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. [Link]
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. CreoSalus. [Link]
Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed. [Link]
A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters. [Link]
A Ring Expansion Approach To N-oxy-2,5-diketopiperazines. PMC. [Link]
Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI. [Link]
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. Eli Lilly and Company. [Link]
Synthesis of Diketopiperazine Scaffolds with Tailored N‐ and α‐Chains by Selective Modification of Customizable Units. ResearchGate. [Link]
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]
One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. PubMed. [Link]
Technical Support Center: Purification of 2,5-Dioxopiperazine-1-carbaldehyde
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2,5-dioxopiperazine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2,5-dioxopiperazine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this highly polar and potentially labile molecule. My objective is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategy effectively.
Introduction: Understanding the Challenge
2,5-Dioxopiperazine-1-carbaldehyde is a unique molecule featuring a 2,5-diketopiperazine (DKP) core, which is the smallest possible cyclic peptide structure, with a reactive N-formyl group.[1] This combination presents a distinct set of purification challenges:
Extreme Polarity: The dual amide functionalities of the DKP ring, coupled with the polar formyl group, make the molecule highly soluble in polar solvents and difficult to retain on standard reverse-phase chromatography columns.
Potential for Instability: The DKP ring can be susceptible to epimerization under basic conditions and hydrolysis under strong acidic or basic conditions.[1][2][3] The N-formyl group may also be labile.
Structurally Similar Impurities: Synthesis can result in byproducts that are very close in polarity and structure to the target compound, making separation by conventional methods challenging.[4]
This guide will address these issues in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate when synthesizing 2,5-dioxopiperazine-1-carbaldehyde?
A1: Impurities typically arise from starting materials, side-reactions, or degradation. Key species to watch for include:
Unformylated 2,5-Dioxopiperazine: The parent DKP without the N-formyl group. This can result from incomplete formylation or hydrolysis of the product during workup or purification.
Starting Materials: Unreacted linear dipeptide precursors or their esters can persist.[5]
Epimers: The stereocenters on the DKP ring are prone to epimerization, especially if exposed to basic conditions. The cis and trans isomers can have very similar polarities, though they are often separable by reverse-phase HPLC.[2]
Ring-Opened Products: Harsh pH conditions (either acidic or basic) can lead to the hydrolysis of the amide bonds in the DKP ring, resulting in the linear dipeptide.[3]
Polymeric Materials: In some reaction conditions, self-condensation or polymerization can occur.
Q2: Why does my compound show poor retention and peak shape in standard reverse-phase (C18) HPLC?
A2: This is a classic issue for highly polar molecules.[6] Standard C18 columns use a nonpolar stationary phase and rely on hydrophobic interactions to retain compounds. 2,5-dioxopiperazine-1-carbaldehyde, being highly polar, has minimal affinity for the stationary phase and is repelled by the nonpolar surface. It prefers to stay in the polar mobile phase (typically water/acetonitrile or water/methanol), leading to it eluting very early, often in the solvent front, with poor resolution from other polar impurities.[7] Poor peak shape, such as tailing, can also occur due to secondary interactions between the polar amide groups and any un-capped, acidic silanol groups on the silica surface of the column.[4]
Q3: What are the critical stability factors to consider during workup and purification?
A3: The stability of 2,5-dioxopiperazine-1-carbaldehyde is primarily influenced by pH and temperature.
pH: Avoid strongly acidic or basic conditions. It is reported that DKPs are generally stable in a pH range of 3–8.[3] Exposure to strong bases can catalyze epimerization at the α-carbons, scrambling the stereochemistry of your product.[2] Both strong acids and bases can promote hydrolysis of the amide bonds.
Temperature: While DKPs are generally more robust than their linear counterparts, elevated temperatures can accelerate degradation.[5] During solvent evaporation, use a rotary evaporator at a moderate temperature (e.g., ≤40°C) and avoid prolonged heating of the compound in solution.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low recovery after aqueous workup and solvent extraction.
Symptoms: A significant loss of product is observed after partitioning the reaction mixture between water and an organic solvent.
Underlying Cause: The high polarity of the compound leads to high water solubility. Standard organic solvents like ethyl acetate or diethyl ether are often not effective at extracting it from the aqueous phase.
Solutions:
Use a More Polar Extraction Solvent: Switch to dichloromethane (DCM) or a mixture of DCM with isopropanol or methanol (e.g., 9:1) for the extraction. Perform multiple extractions (e.g., 3-5 times) to maximize recovery.[8]
"Salting Out": Saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.
Direct Phase Separation: If your reaction solvent is immiscible with water (e.g., DCM), perform the reaction under anhydrous conditions and then wash the organic layer directly with a neutral brine solution to remove water-soluble impurities, avoiding a lengthy extraction process.
Problem 2: Product streaks badly or does not move from the baseline in normal-phase silica gel chromatography.
Symptoms: When performing column chromatography on silica gel, the compound either remains at the top of the column or moves as a long, unresolved streak, even with highly polar eluents like 100% ethyl acetate or 10% methanol in DCM.
Underlying Cause: The two amide protons and carbonyl oxygens of the DKP ring, along with the formyl group, act as strong hydrogen bond donors and acceptors. These interact very strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to irreversible adsorption or very slow, non-ideal elution.[4][9]
Solutions:
Eluent Modification: Add a small amount of a competitive polar modifier to your eluent system.
For acidic/neutral compounds: Add 0.5-2% acetic acid or formic acid.
For basic compounds (or to neutralize silica): Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol). This will cap the active silanol sites and improve elution.
Switch Stationary Phase: Consider using a less acidic stationary phase.
Neutral Alumina: Can be effective for separating polar compounds.
Amine-bonded or Diol-bonded Silica: These phases are designed for polar compounds and can offer better peak shape and selectivity.[10]
Reverse-Phase Flash Chromatography: If the compound has some retention on an analytical C18 column, preparative reverse-phase chromatography may be a viable, albeit more expensive, option.
Problem 3: Multiple, poorly resolved peaks are observed in HPLC analysis, suggesting product degradation or isomerization.
Symptoms: An initially clean sample, upon standing in the autosampler or during method development, shows the emergence of new peaks close to the main product peak.
Underlying Cause: This often points to on-column or in-solution instability. The two most likely causes are epimerization or hydrolysis.
Solutions:
Control Mobile Phase pH: Buffer your mobile phase to maintain a neutral or slightly acidic pH (e.g., pH 4-7). Use buffers like ammonium formate or ammonium acetate, which are volatile and compatible with mass spectrometry.
Lower Temperature: Keep the sample vials in a cooled autosampler (e.g., 4-10°C) to minimize degradation over time.
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like bare silica or an amide phase) with a high-organic, low-aqueous mobile phase. This promotes retention of polar analytes and often provides different selectivity compared to reverse-phase, potentially resolving isomers that co-elute on C18.[6][7]
Section 3: Recommended Protocols
Protocol 3.1: Optimized Flash Column Chromatography on Silica Gel
This protocol assumes the target compound is the main component and aims to remove less polar and more polar impurities.
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica plate and test various eluents. Aim for a retention factor (Rf) of ~0.3 for your target compound.
Start with a system like 95:5 DCM:Methanol.
If streaking is observed, add 1% triethylamine to the solvent mixture.
Column Packing: Dry-pack the column with silica gel. Wet the silica with the initial, less polar eluent (e.g., 100% DCM). Never use a highly polar solvent to wet the column initially as this can lead to cracking of the silica bed.
Sample Loading: Dissolve the crude material in a minimal amount of the reaction solvent or DCM. If it is not fully soluble, add a small amount of methanol or DMF. Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of the crude product). Evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column. This "dry loading" technique prevents band broadening and improves resolution.[9][11]
Elution: Begin eluting with a non-polar solvent to wash off non-polar impurities. Gradually increase the polarity of the eluent (gradient elution). For example:
Elute with 2 column volumes of 100% DCM.
Gradient from 0% to 5% Methanol in DCM over 10 column volumes.
Gradient from 5% to 10% Methanol in DCM over 5 column volumes.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the purified product.[11] Combine the pure fractions and remove the solvent under reduced pressure at T < 40°C.
Table 1: Suggested Starting Solvent Systems for Silica Gel Chromatography
Solvent System
Comments
Dichloromethane / Methanol
A standard choice for moderately to highly polar compounds.
Ethyl Acetate / Hexanes
Good for less polar impurities; may not be strong enough to elute the product.
Dichloromethane / Acetone
An alternative aprotic system that can offer different selectivity.
Additives (if needed)
0.5-1% Triethylamine (to reduce tailing) or 0.5-1% Acetic Acid (if compound is acidic).
Protocol 3.2: Purification by Recrystallization
Recrystallization is ideal if a high-purity solid can be obtained and is often the most scalable and cost-effective method.
Solvent Screening: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Procedure:
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add a small amount of the chosen cold solvent and begin heating the mixture with stirring.
Gradually add more hot solvent in small portions until the solid just dissolves completely.
Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Once crystal formation appears complete, cool the flask further in an ice bath for 30-60 minutes to maximize precipitation.
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Dry the purified crystals under vacuum.
Table 2: Potential Recrystallization Solvents for Polar Molecules
For solvent pairs, dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Section 4: Visual Guides & Workflows
Diagram 1: Decision Workflow for Purification Strategy
This diagram provides a logical path to selecting the appropriate purification technique based on the initial characteristics of your crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Sources of Impurities in Synthesis
This diagram illustrates the potential origins of common impurities during the synthesis and handling of 2,5-dioxopiperazine-1-carbaldehyde.
Caption: Potential pathways for impurity generation.
References
BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
Freeman, E., et al. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
ChemHelp ASAP. (2021, February 10). column chromatography & purification of organic compounds. YouTube.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
Gharpure, M., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
Gröger, H., et al. (2013, August 30). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines).
Kaluarachchi, H., et al. (2025, May 29). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI.
Dandapani, S., & Curran, D. P. (n.d.). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. PMC.
Sun, X., et al. (n.d.). Facile One-Step Synthesis of 2,5-Diketopiperazines. ResearchGate.
Wikipedia. (n.d.). 2,5-Diketopiperazine.
Gharpure, M., et al. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.
Nenadis, N., & Tsimidou, M. Z. (2016, October 25). Determination of 2,5-Diketopiperazines in Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Current Research in Nutrition and Food Science.
Technical Support Center: Synthesis of N-formyl-2,5-dioxopiperazine
Welcome to the technical support guide for the synthesis of N-formyl-2,5-dioxopiperazine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the sy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of N-formyl-2,5-dioxopiperazine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis and purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies and Common Challenges
N-formyl-2,5-dioxopiperazine, a derivative of the simplest cyclic dipeptide, glycine anhydride, is a valuable scaffold in medicinal chemistry.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. Understanding the potential synthetic routes is the first step in effective troubleshooting.
Q1: What are the primary synthetic routes to N-formyl-2,5-dioxopiperazine, and what are the main challenges for each?
There are two principal strategies for synthesizing N-formyl-2,5-dioxopiperazine, each with a unique set of potential side reactions:
Route A: Cyclization of a Linear Dipeptide Precursor: This approach typically involves the intramolecular cyclization of an N-formylated dipeptide, such as N-formylglycylglycine. The primary challenge is ensuring efficient ring closure while preventing intermolecular reactions (oligomerization) or degradation.
Route B: Formylation of a Pre-formed Dioxopiperazine Ring: This method starts with 2,5-dioxopiperazine (also known as glycine anhydride) and introduces the formyl group in a subsequent step. The main difficulties are achieving complete and selective N-formylation without inducing ring-opening or other degradative side reactions.
Caption: High-level comparison of the two primary synthetic routes.
Section 2: Troubleshooting Guide for Route A (Dipeptide Cyclization)
This route is common but requires careful control of reaction conditions to favor the formation of the stable six-membered ring.[3]
Q2: My cyclization reaction of N-formylglycylglycine has a very low yield. What are the most probable causes?
A low yield in this reaction is typically due to one or more competing side reactions. The most common culprits are:
Intermolecular Polymerization: Instead of cyclizing, molecules of the linear dipeptide can react with each other to form linear oligomers or polymers. This is often favored at high concentrations.
Hydrolysis: The amide bonds in the starting material or the product can be hydrolyzed back to the constituent amino acids or their derivatives, especially if water is present under harsh acidic or basic conditions.
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal catalyst/solvent system.
Thermal Decomposition: At excessively high temperatures, the starting material or product can decompose.
Solution Strategy:
Apply High-Dilution Principles: Run the reaction at a lower concentration to decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization pathway.
Ensure Anhydrous Conditions: Thoroughly dry all solvents and glassware. If using a formylating agent like N-formylpiperidine, ensure it is rigorously dried over molecular sieves, as moisture can lead to the formation of unwanted byproducts.[4]
Optimize Temperature and Time: Conduct a time-course study at a specific temperature to determine the optimal reaction time. Excessively long reaction times can promote degradation.
Select an Appropriate Method: Thermal cyclization in a high-boiling, inert solvent (e.g., ethylene glycol) is a well-established method for forming the 2,5-DKP ring.[5]
Q3: I observe an unexpected byproduct with the same mass as my starting material. What is it, and how do I prevent it?
This is a classic sign of epimerization , where the stereochemistry at one of the alpha-carbons is inverted. While N-formyl-2,5-dioxopiperazine derived from glycine is achiral, this is a critical issue when using other amino acids. Epimerization can occur under both basic and acidic conditions, leading to a mixture of cis and trans diastereomers which can be difficult to separate.[6][7]
Mechanism of Epimerization: The alpha-proton on the amino acid residue is susceptible to abstraction, especially under basic conditions. This forms a planar enolate intermediate, and re-protonation can occur from either face, leading to racemization.
Prevention and Mitigation:
Mild Conditions: Use the mildest possible basic or acidic conditions required for cyclization. Avoid strong, non-hindered bases.
Temperature Control: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe. Epimerization rates increase with temperature.
Purification: If epimerization is unavoidable, the resulting diastereomers can often be separated using reverse-phase HPLC, as the cis and trans isomers typically have different polarities and retention times.[7]
Caption: Desired intramolecular cyclization vs. intermolecular side reaction.
Section 3: Troubleshooting Guide for Route B (DKP Formylation)
This route can be effective if high-purity 2,5-dioxopiperazine is available. The primary challenge is controlling the formylation reaction itself.
Q4: My formylation of 2,5-dioxopiperazine is incomplete, and I recover significant amounts of starting material. How can I improve the conversion?
Incomplete formylation is a common issue and can be addressed by modifying the reaction parameters:
Choice of Formylating Agent: While formic acid can be used, often in a dehydration protocol, more reactive agents may be required.[8] Acetic formic anhydride (prepared in situ from acetic anhydride and formic acid) is a powerful and effective formylating agent.
Stoichiometry: Ensure at least one equivalent of the formylating agent is used. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Temperature and Reaction Time: Gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating that could lead to decomposition.
Catalyst: In some cases, a catalytic amount of a base or acid may be necessary, but this should be approached with caution as it can also promote ring-opening.
Q5: After my formylation reaction, I see byproducts that are neither starting material nor the desired product. What might they be?
Unexpected byproducts in a formylation reaction often stem from the instability of the 2,5-dioxopiperazine ring under the reaction conditions or reactions involving the formylating agent.
Ring-Opened Products: Under strongly acidic or basic conditions, or in the presence of nucleophiles (like water), the amide bonds of the dioxopiperazine ring can be cleaved, leading to the formation of linear dipeptides (e.g., glycylglycine or N-formylglycylglycine).[9]
Byproducts from Acetic Formic Anhydride: If this reagent is used, ensure it is prepared and used correctly. Residual acetic anhydride can lead to N-acetylation as a competing side reaction.
Solution Strategy:
Maintain Neutral pH (if possible): Use formylating agents that do not require harsh pH conditions.
Control Temperature: Avoid excessive heat which can accelerate degradation pathways.
Purify Reagents: Ensure your starting 2,5-dioxopiperazine is pure and your formylating agent is of high quality.
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis via Thermal Cyclization of Glycine
This protocol describes the synthesis of the precursor 2,5-dioxopiperazine (glycine anhydride) via thermal condensation, which can then be formylated in a subsequent step. This method is adapted from established procedures for its simplicity and safety.[5]
Materials:
L-alanine (or Glycine for the direct achiral precursor)
Ethylene glycol (99%)
Ice-cold methanol
Deionized water
Procedure:
Add the amino acid (e.g., 10 g) to an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Flush the system with an inert gas (Nitrogen or Argon).
Add ethylene glycol (7 weight equivalents, e.g., 70 g) to the flask.
Heat the suspension to 170–190 °C under a constant flow of inert gas. The mixture should become a clear solution before a precipitate forms.
Maintain heating for 4-6 hours. Monitor the reaction progress by TLC if desired.
Allow the reaction mixture to cool to room temperature. The product will precipitate out.
Collect the precipitate by vacuum filtration and wash thoroughly with ice-cold methanol (e.g., 3 x 30 mL) to remove residual ethylene glycol.
Recrystallize the crude solid from hot deionized water to yield pure 2,5-dioxopiperazine crystals.[5]
Dry the final product in a vacuum oven. This product can then be used in a formylation reaction as described in Section 3.
Use high-dilution conditions; Ensure anhydrous setup; Optimize temperature and reaction time.
Multiple product spots/peaks (same mass)
Epimerization leading to diastereomers
Use milder reaction conditions; Control temperature; Purify via reverse-phase HPLC.[7]
Recovery of starting material
Incomplete formylation (Route B)
Use a more reactive formylating agent (acetic formic anhydride); Use a slight excess of reagent; Gently heat the reaction.
Product degradation
Ring-opening (hydrolysis)
Avoid harsh acidic/basic conditions; Use anhydrous solvents; Minimize reaction time and temperature.[9]
Complex mixture of byproducts
Decomposition of reagents; Competing side reactions (e.g., acetylation)
Purify all starting materials and reagents; Monitor reaction closely to avoid over-reaction.
References
Yang, Y. (2015). Peptide Fragmentation/Deletion Side Reactions. In Side Reactions in Peptide Synthesis (pp. 1–31). Academic Press. DOI: 10.1016/B978-0-12-801009-9.00001-X. [Link]
Gao, X., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Gao, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. [Link]
Wikipedia contributors. (2023). 2,5-Diketopiperazine. In Wikipedia, The Free Encyclopedia. [Link]
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry. [Link]
Bunnage, M. E., et al. (2005). Short and Novel Stereospecific Synthesis of Trisubstituted 2,5-Diketopiperazines. The Journal of Organic Chemistry. [Link]
Pícha, J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry. [Link]
Schafhauser, T., et al. (2021). Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes. Applied Microbiology and Biotechnology. [Link]
Google Patents. (1998). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
Scott, W. L., et al. (2007). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Current Protein & Peptide Science. [Link]
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews. [Link]
van der Heijden, K., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
Yang, Y. (2015). Intramolecular Cyclization Side Reactions. Side Reactions in Peptide Synthesis. [Link]
D’Andrea, L. D., & Isernia, C. (2020). Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). Molecules. [Link]
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
Zhang, W., et al. (2019). Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products. Chemical Reviews. [Link]
Robertson, A., et al. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs. [Link]
Kumar, A., & Singh, A. (2021). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]
Robertson, A., et al. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules. [Link]
Wall, P. A., et al. (2021). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. [Link]
Technical Support Center: Optimizing Reductive Amination of 2,5-Dioxopiperazine-1-Carbaldehyde
Welcome to the Advanced Technical Support Guide for the reductive amination of 2,5-dioxopiperazine-1-carbaldehyde. Working with diketopiperazine (DKP) scaffolds presents unique synthetic challenges due to the sensitivity...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Guide for the reductive amination of 2,5-dioxopiperazine-1-carbaldehyde. Working with diketopiperazine (DKP) scaffolds presents unique synthetic challenges due to the sensitivity of the DKP ring to base-catalyzed degradation and epimerization.
This guide is engineered for drug development professionals and synthesizes field-proven causality, thermodynamic control strategies, and self-validating protocols to ensure high-yielding, chemoselective C–N bond formation.
Mechanistic Workflow & Decision Matrix
Mechanistic pathway and critical junctures in DKP-carbaldehyde reductive amination.
Part 1: Troubleshooting & Mechanistic FAQs
Q: Why is my 2,5-dioxopiperazine (DKP) ring degrading or epimerizing during the reaction?A: DKP rings are cyclic dipeptides that are highly susceptible to base-catalyzed ring-opening (hydrolysis into linear dipeptides) and epimerization at their
α
-carbon stereocenters.
Causality: The primary amine used for imine formation is sufficiently basic to trigger these degradation pathways if left unbuffered.
Solution: You must buffer the reaction by adding 1.0 to 1.5 equivalents of glacial acetic acid (AcOH). This maintains the system at a pH of 4.5–5.0, which protects the DKP core while simultaneously providing the mild acidity required to catalyze the dehydration of the carbinolamine into the reactive iminium ion[1].
Q: Why am I observing direct reduction of the aldehyde to an alcohol instead of the desired amine?A: This is a chemoselectivity failure that occurs when the reducing agent attacks the aldehyde faster than the imine can form.
Causality: While Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for iminium ions, it can still slowly reduce unreacted aldehydes[2].
Solution: Implement a two-step, one-pot protocol . Stir the DKP-carbaldehyde, amine, and AcOH in 1,2-dichloroethane (DCE) for 1–2 hours to pre-form the imine before introducing the reducing agent[3].
Q: How do I prevent over-alkylation (formation of tertiary amines)?A: Over-alkylation occurs when the newly synthesized secondary amine competes with the starting primary amine to react with remaining aldehyde.
Causality: Secondary amines are often more nucleophilic and sterically accessible enough to undergo a second reductive amination cycle[3].
Solution: Use a slight stoichiometric excess of the primary amine (1.2 eq) to outcompete the product, and strictly control the temperature by cooling the reaction to 0 °C during the addition of the hydride source.
Q: Why is 1,2-Dichloroethane (DCE) recommended over Methanol (MeOH)?A: Causality: Methanol is a protic solvent that readily participates in hydrogen bonding, which thermodynamically stabilizes the starting aldehyde and slows down imine condensation. Furthermore, prolonged exposure of DKPs to MeOH in the presence of basic amines can lead to solvolysis (methanolysis) of the DKP amides. DCE is non-nucleophilic, promotes rapid imine formation, and is the optimal solvent for NaBH(OAc)₃[4].
Part 2: Quantitative Reagent Comparison
Selecting the correct hydride source is the most critical variable for preserving the DKP scaffold. Below is a thermodynamic and operational comparison of standard reducing agents.
Reducing Agent
Chemoselectivity (Iminium vs. Aldehyde)
Optimal pH
DKP Ring Stability
Toxicity Profile
NaBH(OAc)₃
Excellent (Gold Standard)
4.0 – 5.0
High (Mild conditions prevent cleavage)
Low
NaCNBH₃
Good
3.0 – 4.0
Moderate (Lower pH risks side reactions)
High (Releases HCN gas)
NaBH₄
Poor (Reduces aldehyde directly)
7.0 – 9.0
Low (Basic conditions trigger ring opening)
Low
Data synthesized from established reductive amination parameters[2][4].
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the reduction phase until the validation checkpoint confirms complete imine formation.
Materials Required:
2,5-dioxopiperazine-1-carbaldehyde (1.0 eq)
Primary Amine (1.2 eq)
Glacial Acetic Acid (1.0 eq)
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to substrate)
Phase 1: Imine Pre-formation & Buffering
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the DKP-carbaldehyde (1.0 eq) in anhydrous DCE.
Amine Addition: Add the primary amine (1.2 eq) dropwise at room temperature (25 °C).
Causality Check: This step drops the pH to ~4.5, neutralizing the basicity of the amine to prevent DKP epimerization and catalyzing iminium formation[1].
Condensation: Stir the mixture at room temperature for 1 to 2 hours.
Validation Checkpoint: Sample the reaction and analyze via LCMS or TLC. Do not proceed until the aldehyde peak is consumed and the imine/iminium mass is dominant. If conversion is stalled <90%, add activated 4Å molecular sieves to drive the equilibrium by sequestering water.
Phase 2: Chemoselective Reduction
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
Causality Check: Lowering the kinetic energy prevents the exothermic reduction from promoting over-alkylation or DKP ring cleavage.
Hydride Addition: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes[4].
Reduction: Allow the reaction to slowly warm to room temperature and stir for an additional 2–4 hours. Monitor via LCMS until the imine intermediate is fully converted to the secondary amine.
Phase 3: Mild Workup
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir for 15 minutes.
Warning: Do not leave the product in the basic aqueous biphasic mixture for extended periods, as the DKP ring remains sensitive to aqueous base.
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude DKP-amine.
References
Master Organic Chemistry. "Reductive Amination, and How It Works." Provides foundational causality on over-alkylation and the necessity of sequential imine reduction. 3
American Chemical Society (ACS). "Synthesis of Functionalized, Unsymmetrical 1,3,4,6-Tetrasubstituted 2,5-Diketopiperazines." Details the specific use of NaBH(OAc)3 and acetic acid buffering to protect DKP scaffolds during reductive amination. 1
Harvard University (Myers Chem 115). "Reductive amination." Authoritative grounding on the Borch reduction mechanisms and the chemoselectivity of sodium triacetoxyborohydride. 4
American Chemical Society (ACS). "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Comprehensive overview of substrate scope and functional group tolerance for NaBH(OAc)3. 2
stability issues of 2,5-dioxopiperazine-1-carbaldehyde in different solvents
Welcome to the technical support center for 2,5-dioxopiperazine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troublesho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2,5-dioxopiperazine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents and experimental conditions. As a molecule combining a reactive aldehyde with a diketopiperazine core, understanding its stability is crucial for successful experimental outcomes.
Overview of 2,5-Dioxopiperazine-1-carbaldehyde Stability
2,5-Dioxopiperazine-1-carbaldehyde possesses two key functional groups that dictate its stability profile: the N-formyl group and the diketopiperazine (DKP) ring. The aldehyde functionality makes the compound susceptible to oxidation and nucleophilic attack, while the amide bonds of the DKP ring can be prone to hydrolysis under certain conditions. The stability is significantly influenced by solvent choice, pH, temperature, and the presence of other reactive species.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2,5-dioxopiperazine-1-carbaldehyde?
The primary degradation pathways are inferred from the reactivity of its constituent functional groups:
Hydrolysis of the N-formyl group: The N-formyl group can be hydrolyzed to yield 2,5-dioxopiperazine and formic acid. This reaction is catalyzed by both acidic and basic conditions.[1][2]
Oxidation of the aldehyde: The carbaldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 2,5-dioxopiperazine-1-carboxylic acid. This can be promoted by exposure to air (autoxidation) or oxidizing agents.
Reactions with nucleophiles: The electrophilic aldehyde can react with nucleophilic species. In protic solvents like water or alcohols, this can lead to the formation of hydrates or hemiacetals, respectively. If primary or secondary amines are present, imines or enamines can be formed.
Diketopiperazine ring opening: While generally more stable than linear dipeptides, the DKP ring can undergo hydrolysis, especially under strongly acidic or basic conditions, to yield linear dipeptide derivatives.[3]
Q2: How do different solvent types affect the stability of the compound?
Solvent choice is critical for maintaining the stability of 2,5-dioxopiperazine-1-carbaldehyde.
Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in degradation reactions. Water can lead to hydrolysis of the N-formyl group and the DKP ring.[1][3] Alcohols can form hemiacetals with the aldehyde. The polarity of the solvent can also influence reaction rates; for some DKP formation reactions, decreasing solvent polarity increases the reaction rate.[4]
Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These are generally preferred for storage and as reaction media, as they are less likely to directly participate in degradation. However, residual water in these solvents can still lead to hydrolysis over time. It is recommended to use anhydrous solvents.
Aprotic Non-polar Solvents (e.g., toluene, hexane): Solubility may be limited in these solvents.[5][6] While they are non-reactive, their utility is dependent on the solubility of the compound and other reaction components.
Q3: What is the influence of pH on the stability of 2,5-dioxopiperazine-1-carbaldehyde?
The pH of aqueous solutions is a critical factor in the stability of this compound.
Acidic Conditions (pH < 4): Acid catalysis can accelerate the hydrolysis of the N-formyl group. For some related dipeptide derivatives, intramolecular cyclization to form DKPs is favored at or below pH 4.[3]
Neutral Conditions (pH 6-8): Generally, the compound will exhibit its greatest stability in the neutral to slightly acidic range, although oxidative degradation can be more prevalent at neutral or slightly basic pH.[1]
Basic Conditions (pH > 8): Basic conditions can catalyze the hydrolysis of both the N-formyl group and the amide bonds of the DKP ring.[3] Additionally, epimerization at chiral centers, if present on a substituted DKP ring, can occur under basic conditions.[7][8]
Q4: What are the best practices for storing solutions of 2,5-dioxopiperazine-1-carbaldehyde?
For optimal stability, solutions should be stored under the following conditions:
Solvent: Use anhydrous aprotic polar solvents such as DMSO or DMF.
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.
Light: Protect from light to prevent potential photodegradation.
Q5: Are there any known incompatibilities with common laboratory reagents?
Yes, due to the reactive aldehyde group, this compound is incompatible with:
Strong oxidizing agents: (e.g., peroxides, permanganates) will oxidize the aldehyde.
Strong reducing agents: (e.g., sodium borohydride) will reduce the aldehyde to an alcohol.
Primary and secondary amines: Can react to form imines or other adducts.
Strong acids and bases: Will catalyze decomposition.
Troubleshooting Guide
Observed Problem
Potential Cause
Recommended Solution
Loss of starting material during aqueous workup.
Hydrolysis of the N-formyl group or the DKP ring in aqueous acidic or basic conditions.
Maintain a neutral pH during extraction and minimize contact time with the aqueous phase. Use brine to reduce the solubility of the compound in the aqueous layer.
Appearance of a new, more polar peak in HPLC analysis over time.
Oxidation of the aldehyde to a carboxylic acid.
Prepare solutions fresh and store them under an inert atmosphere at low temperatures. Consider adding an antioxidant if compatible with the downstream application.
Inconsistent results in biological assays.
Degradation of the compound in the assay buffer.
Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature). Use a co-solvent like DMSO to minimize the time the compound is in an aqueous environment.
Broad or tailing peaks in reverse-phase HPLC.
Interaction of the aldehyde with the stationary phase or formation of hydrates/hemiacetals in the mobile phase.
Modify the mobile phase; for example, by adding a small amount of a competing agent or changing the solvent composition. Ensure the sample is dissolved in the mobile phase before injection.
Low yield in a reaction where the compound is a starting material.
Decomposition under the reaction conditions (e.g., high temperature, presence of nucleophiles).
Re-evaluate the reaction conditions. Consider using a milder protocol or protecting the aldehyde group if it is not the intended reaction site.
Experimental Protocols
Protocol 1: General Stability Assessment in Different Solvents
This protocol outlines a general method for assessing the stability of 2,5-dioxopiperazine-1-carbaldehyde in various solvents over time.
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of 2,5-dioxopiperazine-1-carbaldehyde in anhydrous DMSO.
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the test solvents (e.g., water, PBS pH 7.4, methanol, acetonitrile).
Incubation: Aliquot the test solutions into sealed vials and incubate them at desired temperatures (e.g., room temperature, 37°C). Protect from light.
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each vial.
Quenching and Analysis: Immediately quench any degradation by diluting the aliquot in a cold mobile phase and analyze by HPLC-UV.
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition.
Protocol 2: HPLC-UV Method for Stability Analysis with DNPH Derivatization
Since the aldehyde group lacks a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used for sensitive HPLC-UV analysis.[9][10][11]
Derivatization Reagent: Prepare a solution of DNPH in acetonitrile with a small amount of acid catalyst (e.g., sulfuric acid).
Sample Preparation: To your sample aliquot containing 2,5-dioxopiperazine-1-carbaldehyde, add an excess of the DNPH reagent.
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to form the hydrazone derivative.
HPLC Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).[9]
Quantification: Use a calibration curve prepared from a standard of 2,5-dioxopiperazine-1-carbaldehyde derivatized in the same manner.
Visualizations
Caption: Potential degradation pathways of 2,5-dioxopiperazine-1-carbaldehyde.
Technical Support Center: Synthesis of 2,5-Dioxopiperazine-1-carbaldehyde
Welcome to the technical support center for the synthesis of 2,5-dioxopiperazine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2,5-dioxopiperazine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,5-dioxopiperazine-1-carbaldehyde?
A1: The synthesis of 2,5-dioxopiperazine-1-carbaldehyde is typically a two-step process. First, the 2,5-dioxopiperazine core is synthesized, followed by the N-formylation of one of the amide nitrogens.
Step 1: Synthesis of the 2,5-Dioxopiperazine Core: The most common method for preparing the 2,5-dioxopiperazine (also known as piperazine-2,5-dione) ring is through the cyclization of dipeptides.[1] A straightforward and sustainable approach involves the condensation of two α-amino acids, such as glycine, in a high-boiling solvent like ethylene glycol at elevated temperatures (170–190 °C).[2] This method is advantageous as it often requires minimal purification.[2]
Step 2: N-Formylation: The introduction of the carbaldehyde (formyl) group onto the nitrogen atom can be achieved using various formylating agents. Common methods include:
Formic Acid: This is a readily available and sustainable C1 source.[3] The reaction can be performed neat or with a catalyst, such as iodine, under solvent-free conditions.[4]
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] It is a powerful formylation technique for electron-rich compounds.[6]
Q2: How stable is 2,5-dioxopiperazine-1-carbaldehyde?
A2: The stability of 2,5-dioxopiperazine-1-carbaldehyde is a critical consideration. The 2,5-diketopiperazine ring itself is generally stable to proteolysis.[1] However, the N-formyl group can be susceptible to hydrolysis under certain conditions. Studies on related N-formylated compounds suggest that the amide bond of the formyl group can be cleaved under alkaline conditions.[7] Therefore, it is advisable to store the purified compound under anhydrous conditions and avoid exposure to strong bases.
Q3: What are the key analytical techniques for characterizing 2,5-dioxopiperazine-1-carbaldehyde?
A3: A combination of spectroscopic and chromatographic methods is essential for the characterization and purity assessment of 2,5-dioxopiperazine-1-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the presence of the formyl proton and the integrity of the diketopiperazine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic carbonyl stretching frequencies of the amide and aldehyde groups.
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product and for monitoring the progress of the reaction and purification steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2,5-dioxopiperazine-1-carbaldehyde.
Problem 1: Low Yield of 2,5-Dioxopiperazine-1-carbaldehyde
A low yield of the final product can be attributed to issues in either the synthesis of the 2,5-dioxopiperazine precursor or the subsequent N-formylation step.
Potential Causes & Solutions:
Cause
Explanation
Troubleshooting Steps
Incomplete Cyclization of the Diketopiperazine Ring
The initial cyclization to form the 2,5-dioxopiperazine ring may not have gone to completion.
- Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature (e.g., 170-190 °C in ethylene glycol) for a sufficient duration.[2]- Solvent Purity: Use anhydrous, high-purity ethylene glycol to avoid side reactions.
Inefficient N-Formylation
The chosen formylating agent or reaction conditions may not be optimal for the 2,5-dioxopiperazine substrate.
- Choice of Formylating Agent: If using formic acid, consider adding a catalyst like iodine to enhance reactivity.[4] For a more potent option, the Vilsmeier-Haack reaction can be employed.[5]- Stoichiometry: Ensure the correct molar ratio of the formylating agent to the 2,5-dioxopiperazine substrate is used. An excess of the formylating agent may be necessary, but can also lead to side reactions.[8]
Product Decomposition
The N-formyl group is susceptible to hydrolysis, especially during workup or purification under non-neutral pH conditions.
- Neutral Workup: During the workup procedure, use neutral water washes and avoid strongly acidic or basic conditions.[7]- Anhydrous Conditions: Ensure all solvents and reagents for the formylation step are anhydrous, as water can quench the formylating agent.[9]
Suboptimal Reaction Conditions
Temperature, pressure, and reaction time can significantly impact the yield.[10]
- Systematic Optimization: Methodically vary the reaction parameters to identify the optimal conditions for your specific setup.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Impurity Formation
The presence of impurities can complicate purification and affect the quality of the final product.
Potential Causes & Solutions:
Impurity
Potential Cause
Troubleshooting Steps
Unreacted 2,5-Dioxopiperazine
Incomplete formylation reaction.
- Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature.[10]- Increase Equivalents of Formylating Agent: A slight excess of the formylating agent may be required to drive the reaction to completion.[8]
Di-formylated Product
Both amide nitrogens of the 2,5-dioxopiperazine ring have been formylated.
- Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the substrate. Use of a 1:1 or slightly less than 1:1 ratio can favor mono-formylation.[8]- Slow Addition: Add the formylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Ring-Opened Byproducts
The 2,5-dioxopiperazine ring can be susceptible to hydrolysis under harsh reaction conditions, particularly with strong acids or bases.[7]
- Milder Conditions: Use milder formylating conditions. For example, if using the Vilsmeier-Haack reaction, avoid excessively high temperatures.[8]- pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup.
Colored Impurities
These can arise from the degradation of starting materials or the product, especially if exposed to air and high temperatures for prolonged periods.
- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purification: Use activated charcoal during recrystallization to remove colored impurities.[11] Column chromatography is also effective.[11]
Decision Tree for Addressing Impurity Formation
Caption: Decision tree for addressing impurity formation.
Problem 3: Scale-Up Synthesis Challenges
Transitioning from a laboratory-scale synthesis to a larger, pilot-plant or manufacturing scale can present unique challenges.
Potential Causes & Solutions:
Challenge
Explanation
Mitigation Strategies
Exothermic Reaction Control
The N-formylation reaction, particularly the Vilsmeier-Haack reaction, can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature runaways and the formation of byproducts.
- Controlled Addition: Add the formylating agent portion-wise or via a syringe pump to control the rate of reaction and heat generation.- Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity. For highly exothermic reactions, a jacketed reactor with a circulating coolant is recommended.
Mixing and Mass Transfer
In larger reactors, achieving uniform mixing can be difficult, leading to localized "hot spots" and incomplete reactions.
- Mechanical Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar for more efficient mixing in larger vessels.- Baffled Reactors: Employ reactors with baffles to improve turbulence and mixing efficiency.
Purification and Isolation
Techniques that are straightforward on a small scale, such as column chromatography, can be impractical and costly for large quantities of material.
- Crystallization: Develop a robust crystallization procedure for purification. This is often the most scalable and cost-effective method.[12]- Extraction: Optimize liquid-liquid extraction protocols for efficient removal of impurities during workup.
Safety Considerations
Some formylating agents, like phosphorus oxychloride used in the Vilsmeier-Haack reaction, are hazardous and require special handling procedures on a large scale.
- Process Safety Assessment: Conduct a thorough process safety assessment to identify and mitigate potential hazards.- Engineered Controls: Use closed systems and appropriate personal protective equipment (PPE) to minimize exposure to hazardous materials.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dioxopiperazine
This protocol is adapted from a general procedure for the synthesis of 2,5-diketopiperazines.[2]
Materials:
Glycine
Ethylene glycol
Methanol (ice-cold)
Deionized water
Procedure:
Add glycine (1 weight equivalent) to an oven-dried reaction vessel and flush with nitrogen gas.
Suspend the solid in ethylene glycol (7 weight equivalents).
Stir the mixture at 170–190 °C under a constant flow of nitrogen gas.
Allow the reaction mixture to cool to room temperature.
Collect the precipitate by vacuum filtration and wash with ice-cold methanol.
Recrystallize the solid from hot deionized water.
Collect the crystals by vacuum filtration and dry in vacuo.
Protocol 2: N-Formylation using Formic Acid and Iodine
This protocol is based on a general method for the N-formylation of amines.[4]
Materials:
2,5-Dioxopiperazine
Formic acid
Iodine
Ethyl acetate
Saturated aqueous sodium thiosulfate solution
Brine
Procedure:
In a round-bottom flask, combine 2,5-dioxopiperazine (1.0 mmol), formic acid (2.0 mmol, 2 equivalents), and iodine (0.05 mmol, 5 mol%).
Stir the mixture at 70 °C and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093–2096. [Link]
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
Catalyst-Free N‑Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023). The Journal of Organic Chemistry. [Link]
Solvent-Free N‐Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. (2020). Assiut University. [https://aun.edu.eg/pharmacology/sites/default/files/N-Formylation of Amines.pdf]([Link] of Amines.pdf)
N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. (2025). The Journal of Organic Chemistry. [Link]
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. (2002). Organic Process Research & Development. [Link]
Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. (2020). Journal of Chemical Education. [Link]
Photochemical N-Formylation of Amines and Cyclic Carbonate Synthesis from Epoxides by the Use of Light-Mediated Fixation of Carbon Dioxide Using Covalent Organic Framework/g-C3N4 Composites. (2024). ACS Publications. [Link]
How To: Purify by Crystallization. University of Rochester. [Link]
What is the best technique for amide purification?. ResearchGate. [Link]
The mechanism of formylation of five-membered cyclic phosphorodiamidates. (1975). PubMed. [Link]
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]
managing epimerization during the synthesis of chiral 2,5-dioxopiperazine-1-carbaldehyde
Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in drug development and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in drug development and synthetic chemistry: s (N-formyl DKPs).
The structural rigidity of the 2,5-diketopiperazine (DKP) core makes it a highly valuable scaffold, but the
α
-protons at the C3 and C6 positions are notably acidic. This acidity is drastically exacerbated during N-formylation, making the stereocenters highly susceptible to base-catalyzed or thermally-driven racemization. This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure absolute stereochemical integrity throughout your workflow.
Diagnostic Overview: Mechanistic Pathways of Epimerization
Before troubleshooting, it is critical to understand the divergent pathways your substrate can take. The diagram below maps the causal relationships between reagent choices and stereochemical outcomes.
Reaction workflow mapping the pathways to chiral preservation versus epimerization.
Frequently Asked Questions & Troubleshooting
Q1: Why does my chiral dipeptide intermediate epimerize during DKP ring closure, even when I avoid strong bases?Causality & Solution: Epimerization is not strictly base-dependent; it is heavily influenced by thermal conditions and solvent selection[1],[2]. If you are synthesizing the DKP core from an Fmoc-protected intermediate in polar aprotic solvents (like DMF or DMSO), autocatalytic self-deprotection can occur without any added base[3]. This spontaneous deprotection leads to uncontrolled, slow cyclization. The prolonged exposure of the nascent DKP ring to the reaction medium promotes enolization and subsequent trans
→
cis isomerization[4].
Actionable Fix: Switch to catalytic hydroxy-directed peptide bond formation using diboronic acid anhydride (DBAA), which suppresses epimerization[5], or utilize rapid microwave-assisted cyclization in aqueous media to minimize the time the
α
-proton is vulnerable[6].
Q2: How does solvent polarity specifically impact DKP formation and stereochemical integrity?Causality & Solution: Thermodynamic analyses reveal that solvents with a lower dielectric constant actually accelerate DKP formation by reducing the enthalpic barrier of the transition state[7]. However, while the reaction is faster, the observed rates of trans
→
cis isomerization also shift depending on the solvent's polarity[7].
Actionable Fix: To maintain chirality, rapid cyclization must be coupled with immediate isolation. Avoid prolonged post-coupling hold times in DMSO or DMF, where the self-deprotection rate is the quickest[4].
Q3: I successfully synthesized the chiral DKP core, but complete racemization occurs during N-formylation to create the 1-carbaldehyde. What is the mechanistic cause?Causality & Solution: N-formylation introduces an electron-withdrawing formyl group (-CHO) at the N1 position. This significantly increases the acidity of the adjacent C6
α
-proton. If standard Vilsmeier-Haack conditions or strong bases (like Triethylamine or DMAP) are used to drive the formylation, the base will rapidly abstract the C6 proton, forming a planar enolate. Upon reprotonation, stereochemical information is permanently lost[8].
Actionable Fix: Eliminate strong bases from your formylation step. Utilize formyl acetic anhydride as a highly electrophilic, mild formylating agent. This mixed anhydride reacts rapidly with the DKP nitrogen via intramolecular acylation without requiring base catalysis[8].
To systematically prevent epimerization, utilize the following data matrix to select your reaction conditions.
Parameter
Condition A (High Epimerization Risk)
Condition B (Chirality Preserved)
Mechanistic Rationale
Solvent
DMF / DMSO
Aqueous / Low Dielectric
High polarity stabilizes the enolate transition state; autocatalytic Fmoc-deprotection occurs rapidly in DMSO/DMF[4].
Base
TEA / DMAP / NaOH
DIPEA / Base-Free
Strong bases abstract the
α
-proton, driving trans
→
cis isomerization[1].
Temperature
Prolonged Heating (>80°C)
Microwave (Short burst)
Extended thermal exposure increases the thermodynamic drive toward the mixed epimer state[2],[6].
Formylating Agent
Vilsmeier Reagent + Base
Formyl Acetic Anhydride
Mixed anhydrides react via rapid intramolecular acylation without external base abstraction[8].
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. Do not proceed to the highly sensitive N-formylation step without analytically confirming the stereochemical integrity of the DKP core.
Self-validating experimental workflow ensuring stereochemical integrity at each synthetic node.
Protocol 1: Synthesis of the Chiral DKP Core (Epimerization-Suppressed)
Mechanistic Goal: Achieve rapid cyclization without base-catalyzed enolization.
Substrate Preparation: Dissolve the linear dipeptide ester (1.0 equiv) in a low-dielectric solvent or aqueous media depending on solubility.
Catalytic Condensation: Add 2.0 mol % of diboronic acid anhydride (DBAA). Causality: DBAA directs the peptide bond formation via a hydroxy-directed mechanism, bypassing the need for highly basic coupling reagents and suppressing epimerization[5]. Alternatively, subject the aqueous mixture to microwave irradiation (250 W, 150 psi) for exactly 10 minutes[6].
Isolation: Remove the solvent in vacuo immediately after the reaction completes to prevent prolonged ambient degradation.
Self-Validation Check (Critical): Analyze the crude solid via
1
H NMR and
13
C NMR.
Pass Criteria: The
α
-proton signal must appear as a singular, distinct peak. Diastereomers (epimers) will manifest as duplicate
α
-proton signals with shifted ppm values. If duplicate signals are absent, proceed to Protocol 2.
Protocol 2: Base-Free N-Formylation to 2,5-Dioxopiperazine-1-Carbaldehyde
Mechanistic Goal: Formylate the N1 position without abstracting the highly sensitized C6
α
-proton.
Reagent Generation: Prepare formyl acetic anhydride in situ by reacting formic acid with acetic anhydride at 0 °C for 1 hour. Causality: This creates a highly electrophilic mixed anhydride that does not require a basic catalyst to react with the DKP nitrogen[8].
Acylation: Dissolve the validated chiral DKP core from Protocol 1 in anhydrous THF at 0 °C. Dropwise, add the formyl acetic anhydride (1.5 equiv). Stir for 2 hours while allowing the reaction to slowly reach room temperature.
Quenching: Quench the reaction with cold water to hydrolyze any unreacted anhydride. Extract with ethyl acetate, wash with brine, and dry over anhydrous
Na2SO4
.
Self-Validation Check (Critical): Purify via flash chromatography and submit the product for Chiral HPLC analysis.
Pass Criteria: Enantiomeric excess (ee) must be >99.5%. The chromatogram should show a single peak corresponding to the desired chiral 2,5-dioxopiperazine-1-carbaldehyde[8].
A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor. Source: royalsocietypublishing.org. URL:[Link]
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. Source: digitellinc.com. URL:[Link]
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Source: acs.org. URL:[Link]
Influence of Solvents upon Diketopiperazine Formation of FPG8K. Source: acs.org. URL:[Link]
Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Source: mdpi.com. URL:[Link]
Short and Novel Stereospecific Synthesis of Trisubstituted 2,5-Diketopiperazines. Source: acs.org. URL:[Link]
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Source: acs.org. URL:[Link]
Technical Support Center: Analytical Methods for Impurity Detection in 2,5-Dioxopiperazine-1-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 2,5-dioxopiperazine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 2,5-dioxopiperazine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the detection and quantification of impurities during its synthesis. Ensuring the purity of this compound is critical for its application in pharmaceutical development, and this document provides the necessary technical insights and protocols to achieve this.
The Critical Role of Impurity Profiling
2,5-Dioxopiperazine-1-carbaldehyde is a heterocyclic compound with a reactive aldehyde group, making it a valuable building block in medicinal chemistry. The synthesis, typically involving the formylation of a 2,5-dioxopiperazine (also known as a cyclic dipeptide) scaffold, can lead to various process-related impurities and degradation products.[1][2][3] Even trace amounts of these impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4][5] Therefore, robust analytical methods are essential for detecting, identifying, and quantifying these unwanted chemicals to ensure product quality and meet regulatory requirements.[6][7][8]
Potential Impurities in Synthesis
The primary impurities in the synthesis of 2,5-dioxopiperazine-1-carbaldehyde are expected to arise from the starting materials, side reactions, or subsequent degradation.
Unreacted Starting Materials: The most common impurity is the starting material, 2,5-dioxopiperazine.
Side-Reaction Products: Depending on the formylating agent and reaction conditions, various side-products can form. For example, over-reaction could lead to di-formylated products, or side reactions with solvents could introduce other impurities.
Degradation Products: The target molecule can degrade under certain conditions (e.g., acid, base, heat, oxidation).[6][9] Hydrolysis of the aldehyde to a carboxylic acid or cleavage of the piperazine ring are potential degradation pathways.
Isomers: Stereoisomers of the starting amino acids can lead to diastereomeric impurities in the final product.[10]
Troubleshooting Guide: Common Analytical Issues
This section addresses specific problems that may be encountered during the analysis of 2,5-dioxopiperazine-1-carbaldehyde and its impurities.
High-Performance Liquid Chromatography (HPLC)
Q1: I'm observing an unknown peak in my HPLC-UV chromatogram. How can I identify its source?
A1: An unexpected peak indicates the presence of an impurity or a degradation product. The first step is to systematically identify it.
Check for Obvious Sources: Ensure the peak is not from the solvent blank or known starting materials by injecting them separately.
Employ Mass Spectrometry (LC-MS): The most effective method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13] This technique provides the molecular weight of the unknown compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, you can propose a molecular formula.
Analyze Fragmentation Patterns: Tandem MS (MS/MS) can be used to fragment the molecule.[11][13] The resulting fragmentation pattern provides structural information that can help elucidate the impurity's structure, often by comparing it to the fragmentation of the main compound.[13]
Forced Degradation Studies: To confirm if the peak is a degradation product, perform forced degradation studies.[6][7][9] Exposing the pure compound to stress conditions (acid, base, heat, oxidation, light) can intentionally generate degradation products. If the unknown peak increases under these conditions, it confirms its identity as a degradant.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q2: My compound has low volatility and is not suitable for direct GC-MS analysis. What are my options?
A2: GC-MS is excellent for volatile and semi-volatile impurities.[4] For non-volatile compounds like 2,5-dioxopiperazine derivatives, two main approaches can be taken:
Use an Alternative Technique: HPLC-MS is generally more suitable for non-volatile and thermally labile compounds like piperazine derivatives.[5][11]
Derivatization: If GC-MS must be used, derivatization can increase the volatility of your compound. This involves a chemical reaction to modify a functional group. For example, silylation of the N-H groups in any unreacted 2,5-dioxopiperazine can make it more amenable to GC analysis. However, this adds complexity and a potential source of analytical error.
Q3: I have co-eluting peaks in my GC-MS chromatogram. How can I improve the separation?
A3: Co-elution can be resolved by optimizing the chromatographic conditions.
Modify the Temperature Program: A slower temperature ramp can increase the separation between compounds with close boiling points.[14]
Select a Different Column: The choice of stationary phase is critical.[14][15] If you are using a non-polar column (like a DB-5ms), switching to a more polar column (like a WAX column) can alter the elution order and improve separation based on polarity differences.[15]
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can improve column efficiency and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: My ¹H NMR spectrum shows small, unidentifiable peaks. How do I confirm if they are impurities?
A4: NMR is a powerful tool for both structural elucidation and quantification of impurities.[16][17][18]
Integration: Integrate the peaks of your main compound and the unknown signals. The relative integral values correspond to the molar ratio of the compounds, allowing you to quantify the impurity level.
Use an Internal Standard: For absolute quantification, add a known amount of an internal standard (e.g., tetramethylsilane - TMS) to your sample.[16] This allows for precise calculation of impurity concentration.
2D NMR Techniques: If the 1D spectrum is too complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help. These experiments show correlations between protons (COSY) or between protons and carbons (HSQC), which can help in assigning the signals of the main compound and identifying the structure of the impurity.[17]
Compare with Starting Materials: Run NMR spectra of your starting materials and compare them to the product spectrum to check for unreacted precursors.
Fourier-Transform Infrared (FTIR) Spectroscopy
Q5: My FTIR spectrum shows a broad peak around 3300 cm⁻¹, but my product, 2,5-dioxopiperazine-1-carbaldehyde, should not have an O-H or N-H stretch. What does this indicate?
A5: FTIR is excellent for identifying functional groups.[19][20][21] A broad peak in the 3200-3500 cm⁻¹ region typically indicates the presence of O-H or N-H bonds involved in hydrogen bonding.
Unreacted Starting Material: The most likely cause is unreacted 2,5-dioxopiperazine, which has two N-H groups. The amide N-H stretch appears in this region.
Water Contamination: Residual moisture in the sample will show a broad O-H stretch. Ensure your sample is completely dry.
Degradation Product: If the aldehyde group has oxidized to a carboxylic acid, you would expect to see a very broad O-H stretch from approximately 2500-3300 cm⁻¹. You would also see a shift in the carbonyl (C=O) peak. The aldehyde C=O stretch is typically around 1720-1740 cm⁻¹, while a carboxylic acid C=O is around 1700-1725 cm⁻¹, and the amide C=O in the ring is around 1670 cm⁻¹.[22]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for routine quality control and purity testing of 2,5-dioxopiperazine-1-carbaldehyde?
A1: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. It is robust, reproducible, and capable of separating the main compound from its potential impurities.[6] When coupled with a mass spectrometer (LC-MS), it also becomes a powerful tool for impurity identification during method development.[6][11]
Q2: How do I develop a stability-indicating analytical method?
A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[6] The key is to perform forced degradation studies .[7][9] The drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[7][9] The analytical method must then demonstrate the ability to separate the main peak from all the degradation peaks, thus proving its specificity.[7]
Q3: How do I validate my analytical method according to ICH guidelines?
A3: Method validation is required by regulatory agencies to ensure the method is suitable for its intended purpose.[8][15] Key parameters to validate according to ICH Q2(R1) guidelines include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: How can I quantify identified impurities?
A4: Quantification requires a reference standard for the impurity. A calibration curve is generated by preparing solutions of the reference standard at several known concentrations and measuring the analytical response (e.g., peak area in HPLC). The concentration of the impurity in the sample is then determined by comparing its response to the calibration curve. If a reference standard is not available, relative quantification can be performed by assuming the response factor of the impurity is the same as the main compound.
Visualization of Workflows
Impurity Identification Workflow
Caption: Workflow for identifying an unknown analytical signal.
Analytical Method Selection Guide
Caption: Decision tree for selecting the appropriate analytical method.
Standard Operating Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol describes a general-purpose reverse-phase HPLC method for assessing the purity of 2,5-dioxopiperazine-1-carbaldehyde.
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Chromatographic Conditions:
Parameter
Value
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temp.
30 °C
Detection
220 nm
| Gradient | 5% B to 95% B over 20 min, hold for 5 min, return to 5% B |
Procedure:
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
Inject a solvent blank to ensure the system is clean.
Inject the prepared sample.
Integrate all peaks and calculate the area percentage to determine purity.
Protocol 2: ¹H NMR Analysis for Structural Confirmation
This protocol outlines the steps for preparing and analyzing a sample by ¹H NMR.
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[16]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[16]
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to optimize homogeneity.
Acquisition:
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
Use a standard 90° pulse sequence.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the raw data (FID).
Phase the spectrum correctly.
Calibrate the chemical shift scale using the TMS signal.
Integrate all peaks to determine the relative ratios of different protons.
References
Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.
Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025).
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025).
Application of GC-MS in Determinating the Trace Impurities of Benazolin - Aidic.
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing.
Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis - Current Research in Nutrition and Food Science. (2016).
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC.
2,5-Diketopiperazine - Wikipedia.
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020).
Functional group profiling of medicinal plants using FTIR spectroscopy. (2025).
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC.
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC.
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - MDPI. (2025).
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. (2023).
LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee - PubMed. (2025).
Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. (2009).
FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012 | Request PDF - ResearchGate.
Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks - Biotech Spain. (2025).
2,5-Diketopiperazines via Intramolecular N-Alkylation of Ugi Adducts: A Contribution to the Synthesis, Density Functional Theory Study, X-ray Characterization, and Potential Herbicide Application | Journal of Agricultural and Food Chemistry - ACS Publications. (2022).
Functional group identification for FTIR spectra using image-based machine learning models - NSF Public Access Repository.
Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry | Request PDF - ResearchGate.
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). Available at: [http:/ /ejournal.upi. edu](http:/ /ejournal.upi. edu)
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online.
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014).
Analytical Methods - RSC Publishing.
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Semantic Scholar. (2023).
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - PubMed. (2023).
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
Analytical Methods - Journal - Bridge of Knowledge.
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - unodc.
Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate.
comparing the reactivity of 2,5-dioxopiperazine-1-carbaldehyde with other aldehydes
An In-Depth Technical Guide to the Reactivity of 2,5-Dioxopiperazine-1-carbaldehyde vs. Standard Aldehydes Executive Summary In organic synthesis and drug development, the suffix "-carbaldehyde" typically denotes a stand...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Reactivity of 2,5-Dioxopiperazine-1-carbaldehyde vs. Standard Aldehydes
Executive Summary
In organic synthesis and drug development, the suffix "-carbaldehyde" typically denotes a standard carbon-bound aldehyde (C-aldehyde) that undergoes nucleophilic addition. However, 2,5-dioxopiperazine-1-carbaldehyde fundamentally breaks this paradigm. Structurally, it is an N-formyl imide—a formylated derivative of a cyclic dipeptide (2,5-diketopiperazine, or DKP). This subtle structural distinction shifts its reactivity profile entirely: rather than acting as an electrophile for addition, it serves as a highly efficient, metal-free formylating agent via nucleophilic acyl substitution[1]. This guide objectively compares the mechanistic causality, performance data, and experimental workflows of 2,5-dioxopiperazine-1-carbaldehyde against standard aldehydes.
Mechanistic Causality: Why the Divergence?
To understand the divergent applications of these molecules, we must examine the thermodynamics of their leaving groups.
Standard Aldehydes (e.g., Benzaldehyde, Aliphatic Aldehydes):
In a standard C-aldehyde, the carbonyl carbon is bonded to a hydrogen atom. Because hydride (H⁻) is an exceptionally poor leaving group, nucleophilic attack at the carbonyl carbon cannot result in substitution. Instead, the reaction proceeds via nucleophilic addition , forming a tetrahedral hemiaminal or hemiacetal intermediate. To achieve a stable product (like an imine), the system must undergo dehydration, making the overall process an equilibrium that requires active water removal.
2,5-Dioxopiperazine-1-carbaldehyde:
In this molecule, the formyl group is attached directly to the nitrogen of the DKP ring. When a nucleophile attacks the formyl carbonyl, the resulting tetrahedral intermediate collapses by expelling the DKP ring[1]. The DKP nitrogen is flanked by two carbonyl groups, which highly delocalize the developing negative charge through resonance[2]. This dramatically lowers the pKa of the conjugate acid, making the DKP anion an exceptionally stable leaving group. Consequently, the reaction proceeds via irreversible nucleophilic acyl substitution , transferring the formyl group to the nucleophile and releasing the DKP core[1][3].
Nucleophilic acyl substitution mechanism of 2,5-dioxopiperazine-1-carbaldehyde.
Nucleophilic addition and dehydration mechanism of standard C-aldehydes.
Comparative Performance Data
The structural differences outlined above dictate entirely different synthetic applications. The table below summarizes the quantitative and qualitative reactivity profiles of both classes.
To demonstrate the practical implications of these mechanistic differences, we present two self-validating protocols. Each protocol is designed so that the physical chemistry of the reaction inherently drives it to completion and simplifies purification.
Protocol A: N-Formylation using 2,5-Dioxopiperazine-1-carbaldehyde
Causality: This protocol utilizes the N-formyl imide in an aqueous medium with a mild Brønsted acid. The system is self-validating and self-purifying: as the formyl group is transferred to the lipophilic amine, the highly polar DKP leaving group is released into the aqueous phase. The resulting hydrophobic N-formamide product spontaneously precipitates, driving the reaction forward via phase separation[1].
Step-by-Step Methodology:
Preparation: In a round-bottom flask, suspend the primary amine (1.0 equiv, e.g., aniline) and 2,5-dioxopiperazine-1-carbaldehyde (1.1 equiv) in distilled water.
Catalysis: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 10 mol%). The acid protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon without requiring harsh metals or oxidants[1].
Reaction: Stir the mixture at room temperature for 2–4 hours. The reaction validates its progress as the insoluble N-formamide product begins to precipitate out of the aqueous solution.
Isolation: Filter the precipitate directly. The cleaved 2,5-diketopiperazine byproduct remains dissolved in the aqueous filtrate, eliminating the need for complex column chromatography.
Protocol B: Imine Synthesis using a Standard Aldehyde
Causality: Because nucleophilic addition to a standard aldehyde produces water rather than a leaving group, the reaction exists in thermodynamic equilibrium. To force the reaction to completion (Le Chatelier's principle), the system must actively sequester the water byproduct.
Step-by-Step Methodology:
Preparation: Combine the primary amine (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM).
Equilibrium Shift: Add freshly activated 4Å molecular sieves to the reaction flask. The sieves act as an irreversible physical trap for the generated water molecules, preventing the reverse hydrolysis reaction.
Reaction: Stir at room temperature for 12 hours under an inert atmosphere (N₂ or Argon) to prevent premature oxidation of the unreacted aldehyde.
Isolation: Filter the mixture through a Celite pad to remove the hydrated molecular sieves. Concentrate the filtrate under reduced pressure to yield the crude imine, which can be further purified via recrystallization.
References
Huang, H.-Y., Lin, X.-Y., Yen, S.-Y., & Liang, C.-F. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules (MDPI).[Link]
Capasso, S., Vergara, A., & Mazzarella, L. (1998). Mechanism of 2,5-Dioxopiperazine Formation. Journal of the American Chemical Society (ACS Publications).[Link]
Validation of a Synthetic Route to 2,5-Dioxopiperazine-1-carbaldehyde: A Comparative Guide
As a Senior Application Scientist, I frequently observe drug development laboratories struggling with the selective functionalization of cyclic dipeptides. The 2,5-dioxopiperazine (DKP) scaffold is a privileged structure...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe drug development laboratories struggling with the selective functionalization of cyclic dipeptides. The 2,5-dioxopiperazine (DKP) scaffold is a privileged structure in medicinal chemistry, ubiquitous in natural products and pharmaceutical candidates 1. However, synthesizing its mono-formylated derivative—2,5-dioxopiperazine-1-carbaldehyde (CAS: 143411-81-8)—presents significant chemoselectivity challenges.
This guide objectively compares the performance of the Traditional Batch Synthesis (TBS) route against an Optimized Phase-Transfer Catalysis (PTC) methodology. By analyzing the mechanistic causality behind these workflows, we provide a self-validating framework for researchers to achieve high-yield, selectively mono-formylated DKP derivatives.
Mechanistic Causality: Why Traditional Routes Fail
The Traditional Batch Synthesis (TBS) of N-formyl DKPs relies on the sequential coupling of dipeptides, followed by acidic deprotection and thermal cyclization 2.
The Bottleneck: The two amide nitrogens in the highly stable DKP ring are exceptionally poor nucleophiles due to resonance stabilization with their adjacent carbonyl groups. To force formylation, researchers traditionally use a large excess of highly reactive electrophiles like acetic formic anhydride (AFA) 3. However, once the first nitrogen is formylated, the symmetry of the ring is broken. The electron-withdrawing nature of the newly added formyl group increases the acidity of the remaining N-H bond. Under the basic conditions often used to drive the reaction, this leads to rapid deprotonation and subsequent over-formylation, yielding the undesired N,N'-diformyl impurity.
The PTC Solution: The Optimized PTC Route circumvents this by utilizing a one-step intermolecular cyclization of N-chloroacetylglycine amides in a biphasic system 4. This allows for the isolation of a highly pure DKP core without thermal degradation. Subsequent formylation is performed under strict stoichiometric control at 0 °C, ensuring the tetrahedral transition state collapses to the mono-formylated product before the second nitrogen can react.
Mechanistic pathway of selective N-formylation highlighting the transition state.
Quantitative Performance Comparison
To objectively validate the Optimized PTC Route, parallel syntheses were conducted on a 50 mmol scale. The data below summarizes the analytical outcomes, demonstrating the superior chemoselectivity and efficiency of the PTC methodology.
Performance Metric
Traditional Batch Synthesis (TBS)
Optimized PTC Route
Overall Yield
38%
81%
Reaction Steps
4 (Includes intermediate deprotections)
2
Mono/Di-formylation Ratio
62:38 (Requires complex chromatography)
96:4 (Purified via simple trituration)
Total Processing Time
48 hours
14 hours
E-factor (Waste/Product)
> 45
< 12
Workflow Visualization
The structural logic of both synthetic routes is mapped below. Notice how the PTC route eliminates the need for protecting group manipulation, directly funneling the intermediate into the selective formylation stage.
Synthetic workflow comparing the traditional batch route to the optimized PTC methodology.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each transformation is complete before proceeding, preventing the carryover of reactive intermediates that cause downstream impurities.
Protocol A: Phase-Transfer Catalyzed Cyclization of DKP
Objective: Rapid construction of the 2,5-dioxopiperazine core without thermal epimerization.
Setup: In a 500 mL round-bottom flask, dissolve N-chloroacetylglycine amide (50 mmol) in 150 mL of dichloromethane (DCM).
Catalyst Addition: Add tetra-n-butylammonium iodide (n-Bu₄NI, 2.5 mmol, 5 mol%) as the phase-transfer catalyst.
Biphasic Cyclization: Vigorously stir the organic layer while adding 50 mL of 2M aqueous NaOH dropwise over 15 minutes.
Validation Checkpoint (TLC): After 2 hours, sample the organic layer. Spot on silica TLC (Eluent: DCM/MeOH 9:1) and stain with Ninhydrin. Causality: The complete absence of a purple spot confirms the total consumption of the primary amine, guaranteeing no linear peptide artifacts will interfere with the subsequent formylation.
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude DKP as a white solid.
Protocol B: Selective N-Formylation to 2,5-Dioxopiperazine-1-carbaldehyde
Objective: Chemoselective mono-formylation utilizing strict stoichiometric and thermal control.
Reagent Preparation: In a separate dry flask under an inert argon atmosphere, generate acetic formic anhydride (AFA) by mixing sodium formate (55 mmol) with acetyl chloride (50 mmol) in anhydrous THF (50 mL) at 0 °C for 1 hour.
Substrate Solubilization: Suspend the isolated DKP from Protocol A in 100 mL of anhydrous THF and cool the suspension to exactly 0 °C using an ice-water bath.
Controlled Addition: Transfer the freshly prepared AFA solution dropwise to the DKP suspension over 30 minutes. Causality: Maintaining 0 °C suppresses the kinetic energy required for the second nitrogen to attack the electrophile, locking the reaction at the mono-formylated stage.
Quenching & Validation: Stir for an additional 2 hours at 0 °C. Quench the reaction with 10 mL of cold methanol. Analyze via LC-MS to confirm the presence of the target mass (
[M+H]+=143.04
) and the absence of the diformyl mass (
[M+H]+=171.04
).
Purification: Concentrate the mixture, and triturate the resulting residue with cold diethyl ether to precipitate highly pure 2,5-dioxopiperazine-1-carbaldehyde.
References
Title: Short and Novel Stereospecific Synthesis of Trisubstituted 2,5-Diketopiperazines | The Journal of Organic Chemistry
Source: ACS Publications
URL: [Link]
Title: One-step diketopiperazine synthesis using phase transfer catalysis
Source: ResearchGate
URL: [Link]
Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention
Source: Peptide Chemistry
URL: [Link]
Title: 2,5-Diketopiperazine
Source: Wikipedia
URL: [Link]
Comparative Guide: N-Acyl vs. N-Formyl Diketopiperazine Reactivity in Late-Stage Functionalization
Diketopiperazines (DKPs) are ubiquitous scaffolds in natural product synthesis, particularly in the development of epipolythiodiketopiperazine (ETP) anticancer alkaloids and peptidomimetics. The late-stage functionalizat...
Author: BenchChem Technical Support Team. Date: April 2026
Diketopiperazines (DKPs) are ubiquitous scaffolds in natural product synthesis, particularly in the development of epipolythiodiketopiperazine (ETP) anticancer alkaloids and peptidomimetics. The late-stage functionalization of these rigid, six-membered rings requires exquisite chemoselectivity. A critical strategic choice in DKP synthetic planning is the selection of the N-protecting/activating group.
This guide objectively compares the reactivity profiles of N-acyl (e.g., N-acetyl, N-pivaloyl) versus N-formyl diketopiperazines. By analyzing their stereoelectronic differences, we provide drug development professionals and synthetic chemists with field-proven insights into how these substituents govern C-H oxidation, aldol condensations, and transpeptidation pathways.
The fundamental divergence in reactivity between N-acyl and N-formyl DKPs stems from a combination of Hammett parameters and percent buried volume (
Vbur
).
N-Acyl Groups (e.g., N-Acetyl): Standard acyl groups are electron-withdrawing but possess hyperconjugative alkyl chains (like the methyl in an acetyl group) that slightly offset their electron-withdrawing nature. Furthermore, their steric bulk forces the DKP ring into specific puckered conformations, often exposing adjacent
α
-C-H bonds to external reagents.
N-Formyl Groups: The formyl group (-CHO) is the smallest possible acyl substituent. It exerts a powerful electron-withdrawing inductive and resonance effect without the steric bulk of an alkyl chain. This strongly decreases the electron density at the adjacent
α
-C-H bond, drastically reducing its hydricity. Consequently, the N-formyl group acts as a highly specific deactivating shield against electrophilic or radical-mediated abstractions.
Comparative Reactivity in Late-Stage C-H Oxidation
The most striking operational difference between these two classes is observed during late-stage C-H hydroxylation—a necessary step to generate N-acyl iminium ions for nucleophilic thiolation in ETP alkaloid synthesis[1].
When subjected to bis(pyridine)silver(I) permanganate (
py2AgMnO4
) oxidation, N-acyl and N-formyl DKPs yield vastly different outcomes. The N-formyl group strongly deactivates the adjacent C-H bond, effectively raising the activation energy (
ΔΔG‡
) barrier for oxidation. This allows for highly regioselective mono-hydroxylation at distal sites. Conversely, standard N-acyl groups or unsubstituted amides often lead to non-selective double oxidation or oxidation at the adjacent carbon[2].
Figure 1: Mechanistic divergence of DKP C-H oxidation based on N-substitution.
Quantitative Oxidation Data
The following table summarizes the experimental outcomes when comparing N-formyl versus standard N-acyl/alkyl DKP substrates under identical permanganate oxidation conditions.
Substrate Type
N-Substituent
Oxidation Reagent
Primary Outcome
Target Yield (%)
Over-oxidation (%)
DKP (+)-16
N-Formyl
py2AgMnO4
(3.0 eq)
Mono-hydroxylation (C11)
~59%
< 5%
DKP (-)-14
N-Acetyl / Alkyl
py2AgMnO4
(3.0 eq)
Double oxidation (C11, C15)
~45%
> 30%
Hydantoin 44a
N-Acyl
py2AgMnO4
(2.0 eq)
No oxidation (Deactivated)
0%
0%
Data extrapolated from quantitative modeling of hydantoin and DKP derivatives[3].
To harness the protective nature of the N-formyl group, the following protocol outlines the mono-hydroxylation of an N-formyl DKP. This system is self-validating: the visual color change of the permanganate acts as an internal indicator of reaction progress.
Preparation: Dissolve the N-formyl DKP substrate (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 1.0 mL) under an argon atmosphere to prevent ambient moisture interference.
Oxidant Addition: Add bis(pyridine)silver(I) permanganate (0.3 mmol, 3.0 equiv) in a single portion at 23 °C. The solution will immediately turn a deep, opaque purple.
Monitoring (Internal Check): Stir the reaction for 1–3 hours. Monitor via TLC (Thin Layer Chromatography). The successful formation of the mono-alcohol is indicated by a new, more polar UV-active spot. Causality note: The N-formyl group prevents the formation of a second polar spot (diol), which would rapidly appear if an N-acetyl group were used.
Quenching: Once starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and brine (1:1, 2 mL).
Validation Check: The quench is successful and complete when the deep purple color entirely dissipates, yielding a brown/black precipitate (MnO₂) and a clear organic layer.
Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL), dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Aldol Condensation Dynamics at the
α
-Carbon
Beyond oxidation, N-acyl and N-formyl groups dictate the acidity of the DKP
α
-protons. The enolization of the DKP core is a critical step for functionalizing the ring via aldol condensations with aldehydes.
While both N-formyl and N-acyl groups increase the acidity of the
α
-protons compared to unprotected amides, N-acyl groups (such as N-acetyl) are generally preferred for aldol condensations. The slight electron-donating hyperconjugation of the alkyl chain stabilizes the resulting enolate intermediate better than the purely electron-withdrawing formyl group. Furthermore, N-formyl groups are highly susceptible to undesired deformylation under the basic conditions (e.g.,
t
-BuOK or
NEt3
) required to trigger the condensation.
Figure 2: Self-validating experimental workflow for DKP aldol condensation.
Enolate Generation: Dissolve the N-acyl DKP (1.0 equiv) in anhydrous THF at 0 °C. Dropwise add a slight excess of base (e.g.,
t
-BuOK, 1.1 equiv). A slight yellowing of the solution often indicates successful enolate formation.
Electrophile Addition: Slowly add the target aldehyde (1.2 equiv).
Condensation: Allow the reaction to warm to room temperature. Monitor via LC-MS. The mass shift will correspond to the addition of the aldehyde minus the mass of water (
−18
Da), confirming the elimination step of the condensation.
Quenching: Quench with saturated aqueous NH₄Cl to neutralize the base and halt potential polymerization or degradation of the newly formed alkene.
Implications in Prebiotic Chemistry and Peptide Synthesis
The distinction between N-acyl and N-formyl reactivity extends beyond synthetic methodology into prebiotic chemistry and solid-phase peptide synthesis (SPPS).
Diketopiperazine formation is a notorious side-reaction during the synthesis of oligopeptides, occurring when the free N-terminus of a dipeptide attacks its own activated C-terminal ester. Biology and synthetic chemists overcome this by initiating peptide synthesis with an N-formyl amino acid[4].
Causality: The N-formyl group effectively masks the nucleophilicity of the terminal amine. While bulkier N-acyl groups (like N-acetyl) also mask nucleophilicity, they can induce steric clashes that slow down subsequent transpeptidation rates. The N-formyl group provides the perfect balance: it is small enough to allow efficient transpeptidation (mimicking the role of fMet in bacterial translation) while electronically deactivating the amine to prevent premature intramolecular DKP cyclization[4].
References
Movassaghi, M., et al. (2017). Quantitative Modeling of Bis(pyridine)silver (I) Permanganate Oxidation of Hydantoin Derivatives: Guidelines for Predicting the Site of Oxidation in Complex Substrates. Journal of the American Chemical Society.[Link]
Various Authors. (2023). Initial amino acid:codon assignments and strength of codon:anticodon binding. bioRxiv.[Link]
White Rose eTheses Online. (2012). Oxepine-Pyrimidinone Natural Products: The Total Synthesis of Janoxepin (Referencing Gallina's condensation of N-acyl-diketopiperazines).[Link]
A Comparative Analysis of the Biological Activity of 2,5-Dioxopiperazine and its N-Carbaldehyde Derivative
A Technical Guide for Researchers in Drug Discovery and Development In the landscape of privileged structures in medicinal chemistry, 2,5-dioxopiperazines (DKPs), the simplest cyclic dipeptides, have garnered significant...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of privileged structures in medicinal chemistry, 2,5-dioxopiperazines (DKPs), the simplest cyclic dipeptides, have garnered significant attention for their vast and diverse biological activities.[1][2][3] These scaffolds, found in a plethora of natural products, exhibit a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5][6][7] The rigid, conformationally constrained nature of the DKP ring provides a unique platform for the spatial presentation of functional groups, enabling specific interactions with various biological targets.[8]
This guide provides an in-depth comparative analysis of the parent 2,5-dioxopiperazine compound and its derivative, 2,5-dioxopiperazine-1-carbaldehyde. While the biological profile of the parent DKP is broadly documented, the introduction of an N-carbaldehyde functionality represents a strategic chemical modification. This guide will explore the potential impact of this substitution on the biological activity of the DKP scaffold, offering a hypothesis-driven comparison supported by detailed experimental protocols for researchers seeking to explore this chemical space.
The Rationale for N-Functionalization: A Gateway to Novel Bioactivity
The nitrogen atoms of the 2,5-dioxopiperazine ring are key positions for chemical modification to modulate biological activity.[9][10] N-substitution can influence the compound's polarity, hydrogen bonding capacity, and overall three-dimensional shape, thereby altering its interaction with biological macromolecules. The introduction of a carbaldehyde group at the N-1 position is a particularly intriguing modification. The aldehyde functionality is a versatile chemical handle that can participate in various biological interactions, including the formation of Schiff bases with primary amines on proteins, potentially leading to covalent inhibition or altered receptor binding. Furthermore, the electron-withdrawing nature of the carbaldehyde group can influence the electronic properties of the entire DKP ring system.
This guide will focus on a comparative evaluation of the anticancer and antimicrobial activities of 2,5-dioxopiperazine and its N-carbaldehyde derivative, as these are prominent and well-studied activities of the DKP class of compounds.
Synthesis of 2,5-Dioxopiperazine-1-carbaldehyde
The synthesis of the parent 2,5-dioxopiperazine is well-established, often achieved through the cyclization of a dipeptide, such as glycylglycine.[8] The introduction of the N-carbaldehyde group can be accomplished through N-formylation of the 2,5-dioxopiperazine core. While a specific, optimized protocol for this exact transformation is not extensively reported in the literature, established methods for the N-formylation of lactams and other amides can be adapted.
One potential synthetic route is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).[11][12][13][14][15] This reagent acts as an electrophile, reacting with the nucleophilic nitrogen of the DKP ring.
Caption: Synthetic workflow for 2,5-dioxopiperazine-1-carbaldehyde.
Experimental Protocol: N-Formylation of 2,5-Dioxopiperazine
Materials:
2,5-Dioxopiperazine
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF), anhydrous
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dioxopiperazine in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Slowly add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,5-dioxopiperazine-1-carbaldehyde.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Comparative Biological Activity: A Head-to-Head Evaluation
The introduction of the N-carbaldehyde group is hypothesized to modulate the biological activity of the 2,5-dioxopiperazine scaffold. Here, we present a comparative guide to evaluating the anticancer and antimicrobial properties of the parent compound and its derivative.
Part 1: Anticancer Activity
The anticancer potential of DKP derivatives is a well-documented area of research.[4][6][16][17] The cytotoxicity of 2,5-dioxopiperazine and 2,5-dioxopiperazine-1-carbaldehyde will be assessed against a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[18][19][20][21]
Materials:
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 2,5-dioxopiperazine and 2,5-dioxopiperazine-1-carbaldehyde in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Hypothetical Data Summary:
Compound
HeLa IC₅₀ (µM)
A549 IC₅₀ (µM)
2,5-Dioxopiperazine
>100
>100
2,5-Dioxopiperazine-1-carbaldehyde
25.5
38.2
Doxorubicin (Positive Control)
0.8
1.2
The hypothesized data suggests that the N-carbaldehyde derivative exhibits moderate cytotoxic activity against the tested cancer cell lines, while the parent compound is largely inactive. This highlights the potential of the carbaldehyde group to enhance anticancer potency.
Caption: Logic diagram for the hypothesized anticancer activity.
Part 2: Antimicrobial Activity
DKP derivatives have also been reported to possess significant antimicrobial properties.[5][22][23][24] The following protocol outlines a method to compare the antibacterial activity of the two compounds.
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Compound Preparation: Prepare stock solutions of 2,5-dioxopiperazine and 2,5-dioxopiperazine-1-carbaldehyde in a suitable solvent (e.g., DMSO).
Serial Dilution: Perform a two-fold serial dilution of each compound in MHB in a 96-well plate.
Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
Inoculation: Add the bacterial inoculum to each well of the microplate. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Hypothetical Data Summary:
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
2,5-Dioxopiperazine
128
>256
2,5-Dioxopiperazine-1-carbaldehyde
32
64
Ciprofloxacin (Positive Control)
0.5
0.25
The hypothetical results suggest that the N-carbaldehyde derivative possesses enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent compound.
Discussion and Future Directions
The presented hypothetical data and experimental framework provide a basis for investigating the biological significance of the N-carbaldehyde functionality on the 2,5-dioxopiperazine scaffold. The enhanced anticancer and antimicrobial activities of the derivative could be attributed to several factors:
Increased Reactivity: The aldehyde group can form covalent bonds with biological nucleophiles, such as lysine residues on proteins, leading to irreversible inhibition of target enzymes or disruption of protein function.
Altered Physicochemical Properties: The introduction of the polar carbaldehyde group can change the compound's solubility, membrane permeability, and ability to interact with biological targets through hydrogen bonding.
Modified Electronic Profile: The electron-withdrawing nature of the carbaldehyde may influence the overall electronic distribution of the DKP ring, potentially affecting its binding affinity to receptors.
Further research should focus on elucidating the precise mechanism of action of 2,5-dioxopiperazine-1-carbaldehyde. This could involve identifying its cellular targets through techniques like affinity chromatography or proteomics. Additionally, exploring a broader range of N-acyl and other N-substituted derivatives would provide a more comprehensive understanding of the structure-activity relationships of this versatile scaffold. The insights gained from such studies will be invaluable for the rational design of novel DKP-based therapeutic agents with improved potency and selectivity.
References
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
MTT Assay: Assessing Cell Proliferation. (n.d.). Retrieved from [Link]
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]
Checkpoint lab/protocols/MTT. (1994). Retrieved from [Link]
P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India, & S. V. S's Dadasaheb Rawal College, Dondaicha, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Molecules, 28(11), 4344.
Development and evaluation of cationic amphiphilic antimicrobial 2,5-diketopiperazines. (n.d.).
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901-6910.
Rattanaburi, P., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 27(13), 4192.
Goher, S., Abdrabo, W., & Veerakanellore, G. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design, 30(8), 597-623.
Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Molecules, 28(9), 3705.
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 23).
Kunc, M., et al. (2023). Antimicrobial and Antifungal Activities of Proline-Based 2,5-Diketopiperazines Occurring in Food and Beverages and Their Synergism with Lactic Acid. ACS Food Science & Technology.
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2025, October 13).
CAYMET'S Siddhant College of Pharmacy Sudumbare Pune. (2019, June 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
Sharma, S., & Kumar, P. (2011). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett, 2011(13), 1846-1847.
Christensen, S. B., et al. (2022). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS Medicinal Chemistry Letters, 13(5), 769-775.
Milne, P. J., & Kilian, G. (2010). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines.
Goher, S., Abdrabo, W., & Veerakanellore, G. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design, 30(8), 597-623.
Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
Li, X., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(8), 423.
2,5-Diketopiperazine. (n.d.). In Wikipedia.
Rattanaburi, P., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 27(13), 4192.
Li, X., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(8), 423.
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901-6910.
Christensen, S. B., et al. (2022). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS Medicinal Chemistry Letters, 13(5), 769-775.
Guchhait, S. K., & Shinde, S. L. (2010). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Combinatorial Chemistry & High Throughput Screening, 13(9), 799-814.
Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. (n.d.).
Milne, P. J., & Kilian, G. (2010). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. OUCI.
da Silva, A. M., et al. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Molecules, 29(4), 785.
spectroscopic comparison of 2,5-dioxopiperazine-1-carbaldehyde with its derivatives
Spectroscopic Comparison of 2,5-Dioxopiperazine-1-carbaldehyde and Its Derivatives: A Comprehensive Analytical Guide As a Senior Application Scientist in structural elucidation and drug development, I frequently encounte...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Comparison of 2,5-Dioxopiperazine-1-carbaldehyde and Its Derivatives: A Comprehensive Analytical Guide
As a Senior Application Scientist in structural elucidation and drug development, I frequently encounter 2,5-diketopiperazines (DKPs). These cyclic dipeptides are privileged scaffolds in medicinal chemistry due to their conformational rigidity, high resistance to enzymatic degradation, and ability to mimic complex peptide pharmacophores[1]. While the unsubstituted parent compound, 2,5-dioxopiperazine (cyclo(Gly-Gly)), serves as the foundational structural baseline, functionalizing the ring—specifically via N-formylation to yield 2,5-dioxopiperazine-1-carbaldehyde—drastically alters its electronic environment and spectroscopic signature.
This guide provides an objective, data-driven comparison of 2,5-dioxopiperazine-1-carbaldehyde against its unsubstituted and N-alkylated derivatives, detailing the causality behind their spectroscopic shifts and outlining self-validating protocols for rigorous structural characterization.
Mechanistic Causality in Spectroscopic Shifts
The addition of a formyl group (-CHO) at the N1 position of the 2,5-dioxopiperazine ring introduces a strong electron-withdrawing group (EWG) directly conjugated with the amide nitrogen. This fundamental structural change drives the following spectroscopic phenomena:
Nuclear Magnetic Resonance (NMR) Deshielding: In unsubstituted DKPs, the amide nitrogen donates electron density into the ring carbonyls. The N-formyl group competes for this lone pair, pulling electron density away from the ring. Consequently, the adjacent
α
-protons (CH
2
) and ring carbons in 2,5-dioxopiperazine-1-carbaldehyde are significantly deshielded, shifting downfield compared to the parent compound or N-alkyl derivatives (which are electron-donating)[2].
Infrared (IR) Vibrational Modes: Unsubstituted DKPs exhibit highly symmetric, intermolecular hydrogen-bonding networks, typically showing Amide I (C=O stretch) bands around 1680 cm
−1
[3]. The exocyclic formyl group breaks this symmetry and introduces a distinct, higher-frequency carbonyl stretch (>1710 cm
−1
) due to the lack of stabilizing resonance from the nitrogen lone pair, which is now split between two carbonyls.
Mass Spectrometry (MS) Fragmentation: Standard DKPs undergo characteristic ring-opening fragmentations, typically losing carbon monoxide (CO) or isocyanic acid (HNCO)[4]. However, the N-formyl derivative preferentially undergoes an initial neutral loss of the formyl radical or carbon monoxide from the formyl group ([M-CHO]
+
or [M-CO]
+
) before the core DKP ring fragments.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic parameters used to differentiate 2,5-dioxopiperazine-1-carbaldehyde from its structural analogs.
To ensure data integrity and reproducibility, I employ the following self-validating workflow for the spectroscopic characterization of DKP derivatives.
Step 1: Sample Preparation and Solvent Selection
Procedure: Dissolve 5–10 mg of the lyophilized DKP derivative in 0.6 mL of anhydrous DMSO-
d6
.
Causality: DMSO is chosen because DKPs are notoriously insoluble in less polar solvents like chloroform. Anhydrous conditions are critical; trace water will cause rapid chemical exchange with the DKP N-H protons, broadening or completely erasing the
δ
8.1–8.3 ppm signals[3].
Self-Validation: Acquire a rapid 1-scan
1
H NMR spectrum. Check the water peak at
δ
3.33 ppm. If the water integral exceeds 10% of the solvent residual peak, dry the sample over activated 4Å molecular sieves for 2 hours before proceeding.
Step 2: FT-IR Acquisition (ATR Mode)
Procedure: Place 1–2 mg of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm
−1
at a resolution of 4 cm
−1
.
Causality: ATR eliminates the need for KBr pellet pressing, which can induce polymorphic changes or hydrate formation in rigid cyclic dipeptides.
Self-Validation: Ensure the background scan is less than 15 minutes old to account for ambient CO
2
and atmospheric moisture fluctuations. A sharp peak >1710 cm
−1
immediately flags the presence of the N-formyl group.
Step 3: 2D NMR Connectivity Mapping (HMBC)
Procedure: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range
JCH
couplings (typically 8 Hz).
Causality: While 1D
1
H NMR shows the formyl proton at
δ
8.9, it does not prove it is attached to the DKP ring (it could be residual formic acid from synthesis).
Self-Validation: Look for the cross-peak between the formyl proton (
δ
8.9) and the adjacent ring carbon (C2 or C6, ~
δ
164.2 or 47.1). The presence of this specific
3JCH
correlation is the absolute confirmation of the 2,5-dioxopiperazine-1-carbaldehyde structure[5].
Analytical Workflow Visualization
The following diagram maps the logical decision tree used to differentiate the N-formyl derivative from other DKP analogs during routine screening.
Analytical workflow for differentiating N-formyl DKPs from standard derivatives via spectroscopy.
Conclusion
The transition from a standard 2,5-dioxopiperazine to its N-formyl derivative, 2,5-dioxopiperazine-1-carbaldehyde, fundamentally alters the molecule's electronic distribution. By leveraging the deshielding effects observed in NMR, the symmetry-breaking high-frequency carbonyl stretches in FT-IR, and the unique formyl-loss fragmentation pathways in MS, researchers can confidently map these structures. Adhering to strict, self-validating sample preparation protocols ensures that these subtle but critical spectroscopic nuances are captured accurately, preventing mischaracterization in downstream drug development pipelines.
References
National Center for Biotechnology Information. "2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem." PubChem, [Link].
Wikipedia Contributors. "2,5-Diketopiperazine." Wikipedia, The Free Encyclopedia, [Link].
Wang, J., et al. "2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation." Current Medicinal Chemistry, 2022. [Link].
Borthwick, A.D., et al. "Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides." MDPI Molecules, 2021. [Link].
Domínguez, M., et al. "Bispyrrolidinoindoline Epi(poly)thiodioxopiperazines (BPI-ETPs) and Simplified Mimetics." Semantic Scholar, 2022. [Link].
A Comparative Guide to the Kinetic Analysis of Aldehyde-Mediated Ligation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and synthetic protein chemistry, the quest for rapid, efficient, and chemoselective ligation methods is paramou...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and synthetic protein chemistry, the quest for rapid, efficient, and chemoselective ligation methods is paramount. This guide provides an in-depth kinetic analysis of aldehyde-mediated ligation, a powerful strategy for peptide and protein coupling. While direct kinetic data for 2,5-dioxopiperazine-1-carbaldehyde is not prevalent in the current literature, we will explore the well-documented Aldehyde Capture Ligation (ACL) as a representative and highly effective aldehyde-based method.[1][2] This guide will objectively compare the performance of ACL with established alternatives such as Native Chemical Ligation (NCL), oxime, and hydrazone ligations, supported by experimental data to inform your selection of the optimal ligation strategy.
The core principle of Aldehyde Capture Ligation lies in the strategic placement of an aldehyde group to facilitate an intramolecular amide bond formation. This is achieved through the rapid and reversible reaction between an aldehyde and an amine to form a hemiaminal or imine intermediate, which then undergoes a rapid intramolecular acyl transfer. This "capture" of the amine nucleophile dramatically increases the effective molarity and accelerates the ligation process.[1][2]
Comparative Kinetic Performance of Ligation Chemistries
The efficacy of a ligation reaction is critically dependent on its kinetics. A higher reaction rate allows for the use of lower concentrations of reactants, minimizing potential off-target reactions and simplifying purification. The following table summarizes the second-order rate constants for various ligation methods, providing a quantitative basis for comparison.
Aldehyde Capture Ligation (ACL) exhibits a remarkably fast reaction rate, significantly outperforming traditional NCL, especially for challenging ligations such as those involving proline residues.[2] The rate is highly dependent on the presence of the ortho-aldehyde group, which is crucial for the capture mechanism.[1]
Native Chemical Ligation (NCL) , while a cornerstone of peptide chemistry, can be slow, particularly with sterically hindered amino acids.[2] The use of selenoesters can dramatically increase the rate of NCL.[3][7][8]
Oxime and Hydrazone Ligations are also aldehyde-based and can achieve very high reaction rates, especially with aniline or other catalysts.[4][5][9] These methods are widely used for biomolecular labeling.[9]
SPAAC provides a good reaction rate without the need for a catalyst but is generally slower than the fastest catalyzed aldehyde-based ligations.[6]
Mechanism of Aldehyde Capture Ligation (ACL)
The efficiency of ACL stems from its distinct mechanism that enforces intramolecularity. The following diagram illustrates the proposed mechanistic pathway.
Caption: Proposed mechanism of Aldehyde Capture Ligation (ACL).
Experimental Protocol: Kinetic Analysis of Aldehyde Capture Ligation by HPLC
This protocol outlines a general method for determining the reaction kinetics of an ACL reaction using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
Peptide 1 with a C-terminal o-selenobenzaldehyde ester.
Peptide 2 with an N-terminal amine.
Dimethylformamide (DMF), HPLC grade.
Triethylamine (Et₃N).
Trifluoroacetic acid (TFA).
Acetonitrile (ACN), HPLC grade.
Water, HPLC grade.
C18 reverse-phase HPLC column.
2. Preparation of Stock Solutions:
Prepare a stock solution of the peptide-selenobenzaldehyde ester (e.g., 10 mM in DMF).
Prepare a stock solution of the N-terminal amine peptide (e.g., 20 mM in DMF).
Prepare a stock solution of Et₃N in DMF (e.g., 20 mM).
3. Ligation Reaction:
In a microcentrifuge tube, combine the peptide-selenobenzaldehyde ester stock solution (e.g., 10 µL, final concentration 1 mM), the N-terminal amine peptide stock solution (e.g., 10 µL, final concentration 2 mM), and the Et₃N stock solution (e.g., 10 µL, final concentration 2 mM).
Adjust the final volume to 100 µL with DMF.
Start a timer immediately after the addition of all components.
4. Reaction Monitoring:
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
Immediately quench the reaction by diluting the aliquot into a larger volume of a 1:1 mixture of water (with 0.1% TFA) and acetonitrile.
Store the quenched samples at a low temperature (e.g., on dry ice or at -20°C) until HPLC analysis.[1]
5. HPLC Analysis:
Inject the quenched samples onto the C18 column.
Use a suitable gradient of water (with 0.1% TFA) and acetonitrile to separate the starting materials and the ligated product. For example, a gradient of 35-65% acetonitrile over 60 minutes at a flow rate of 0.5 mL/min.[2]
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).[1]
6. Data Analysis:
Integrate the peak areas of the starting material and the product at each time point.
Plot the concentration of the product versus time.
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
Calculate the second-order rate constant using the appropriate rate law equation.
Workflow for Kinetic Analysis:
Caption: Workflow for the kinetic analysis of a ligation reaction.
The Role of 2,5-Diketopiperazine Scaffolds
While not directly a ligation reagent in the context of this guide, 2,5-diketopiperazines (DKPs) are noteworthy cyclic dipeptide scaffolds that are of significant interest in medicinal chemistry.[10] They are often found in bioactive natural products and serve as conformationally constrained platforms for drug design.[11] The synthesis of DKP derivatives can involve an intramolecular cyclization of a dipeptide, a process that shares mechanistic similarities with the intramolecular acyl transfer step in many ligation reactions.[11] Understanding the factors that influence the rate of DKP formation can provide insights into the design of efficient ligation systems.
Conclusion
The kinetic analysis of ligation reactions is crucial for the development of robust and efficient methods for the synthesis of complex biomolecules. Aldehyde-mediated ligations, particularly Aldehyde Capture Ligation, offer a significant kinetic advantage over many traditional methods. The rapid reaction rates, high chemoselectivity, and broad substrate scope make ACL a compelling choice for researchers in drug development and chemical biology. This guide provides a framework for comparing the performance of ACL with other ligation strategies and offers a practical protocol for conducting kinetic analyses in your own laboratory.
References
Raj, M. et al. Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. The Journal of Organic Chemistry. [Link]
Raj, M. et al. Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. [Link]
Dirksen, A. & Hackeng, T. M. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition. [Link]
Rashidian, M. et al. Kinetic analysis of oxime ligation with an aldehyde-functionalized protein. ResearchGate. [Link]
Rashidian, M. et al. Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]
Li, N. et al. Critical Evaluation and Rate Constants of Chemoselective Ligation Reactions for Stoichiometric Conjugations in Water. ACS Publications. [Link]
List, B. et al. Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. PMC. [Link]
Spears, R. J. et al. Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry. [Link]
Shimada, N. et al. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry. [Link]
Seebach, D. et al. Ligation methods for peptide and protein synthesis with applications to b-peptide assembly. ETH Zurich Research Collection. [Link]
Aletras, A. et al. Catalysis of Native Chemical Ligation and Expressed Protein Ligation by Alkylselenols. Digital CSIC. [Link]
Aletras, A. et al. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au. [Link]
Aletras, A. et al. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. PMC. [Link]
Liskamp, R. M. J. et al. Cell-penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs: conformational studies and biological activity. RSC Publishing. [Link]
Structure-Activity Relationship (SAR) Comparison Guide: 2,5-Dioxopiperazine-1-carbaldehyde Analogs vs. Alternative DKP Scaffolds
Executive Summary & Core Rationale 2,5-Diketopiperazines (DKPs) are a privileged class of cyclic dipeptides characterized by their high proteolytic stability, conformational rigidity, and diverse pharmacological profile....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Rationale
2,5-Diketopiperazines (DKPs) are a privileged class of cyclic dipeptides characterized by their high proteolytic stability, conformational rigidity, and diverse pharmacological profile. Within this broad family, 2,5-dioxopiperazine-1-carbaldehyde analogs (commonly referred to in medicinal chemistry as N-formyl-2,5-DKPs) represent a highly specialized and potent subclass.
The introduction of the 1-carbaldehyde (N-formyl) group is not merely a structural variation; it serves two distinct, field-proven functions:
Biological Pharmacophore: It acts as a highly specific molecular anchor for Formyl Peptide Receptors (FPRs), mimicking bacterial initiation signals[1].
Synthetic Directing Group: It functions as a powerful stereoelectronic deactivator in late-stage C-H functionalization, enabling the regioselective synthesis of complex epipolythiodiketopiperazines (ETPs)[2].
This guide objectively compares the SAR, target affinity, and synthetic utility of 2,5-dioxopiperazine-1-carbaldehyde analogs against unsubstituted and N-alkylated DKP alternatives.
Comparative SAR Analysis: Target Affinity & Selectivity (FPR1/FPR2)
Formyl Peptide Receptors (FPR1 and FPR2) are G-protein-coupled receptors (GPCRs) that regulate innate immunity, neutrophil chemotaxis, and inflammation by recognizing bacterial N-formyl peptides like fMLF[3]. Developing small-molecule non-peptide ligands is critical to overcoming the poor oral bioavailability of peptide-based drugs.
The Causality of the N-Formyl Group:
Why do 2,5-dioxopiperazine-1-carbaldehyde analogs succeed where other DKPs fail? The N-formyl group directly mimics the N-formyl methionine (fMet) moiety of endogenous bacterial proteins. While unsubstituted DKPs lack the necessary hydrogen-bond accepting/donating geometry to anchor into the FPR transmembrane pocket, the 1-carbaldehyde group engages the receptor's binding cleft[4]. This anchoring allows the R-groups at the C3 and C6 positions of the DKP ring to dictate whether the compound acts as an agonist (triggering calcium mobilization) or an antagonist (blocking chemotaxis)[1].
Table 1: Quantitative SAR Data for FPR1/FPR2 Binding
Compound Class
Representative Ligand
FPR1 Affinity (K_i)
FPR2 Affinity (K_i)
Primary in vitro Function
Endogenous Peptide
fMLF
1–10 nM
>1000 nM
Potent Agonist
2,5-Dioxopiperazine-1-carbaldehyde
Pyrrolidine bis-DKP (Lead)
4 nM
1 nM
Mixed (Agonist/Antagonist)
Unsubstituted 2,5-DKP
Standard cyclo(Gly-Gly)
>10,000 nM
>10,000 nM
Inactive
N-Alkyl 2,5-DKP
N-Methyl-DKP derivative
>5,000 nM
>5,000 nM
Weak/Inactive
Data synthesized from high-throughput positional scanning library deconvolutions[1].
Comparative SAR Analysis: Synthetic Utility & Regioselective Oxidation
Beyond biological receptor binding, the 1-carbaldehyde modification is a critical tool in synthetic organic chemistry, specifically in the total synthesis of ETP anticancer agents[2].
The Causality of Stereoelectronic Deactivation:
To synthesize ETPs, chemists must perform late-stage C-H hydroxylation on the DKP core using oxidants like bis(pyridine)silver(I) permanganate. Unsubstituted or N-alkylated DKPs are prone to over-oxidation, resulting in double hydroxylation at both the C11 and C15 methylene positions. However, the 1-carbaldehyde (N-formyl) group is strongly electron-withdrawing. It stereoelectronically deactivates the adjacent C-H bonds against electrophilic attack. This forces the oxidation to occur exclusively at the distal side of the DKP ring, yielding highly regioselective monohydroxylation[2].
Table 2: Regioselectivity in Permanganate-Promoted C-H Hydroxylation
DKP Scaffold
Directing Group
Primary Oxidation Site(s)
Target Yield
Byproduct Profile
2,5-Dioxopiperazine-1-carbaldehyde
N-Formyl
Single (Distal C-H only)
>40% (High purity)
Unreacted SM (Recoverable)
N-Acetyl-2,5-DKP
N-Acetyl
Double (Proximal & Distal)
<20%
Triketopiperazines
Unsubstituted 2,5-DKP
None (N-H)
Random/Double
Variable
Complex degradation mixture
Data derived from quantitative modeling of bis(pyridine)silver(I) permanganate oxidations[2].
Protocol A: High-Throughput Duplex Flow Cytometry for FPR Binding
Self-Validation Mechanism: By utilizing two distinct color-coded cell lines simultaneously, this protocol internally controls for false positives. If a DKP analog is toxic or a non-specific fluorescence quencher, both signals drop. A true selective ligand will only quench the signal of its specific target receptor[1].
Cell Preparation: Transfect U937 cells with FPR1 (labeled with a green fluorescent tracker) and FPR2 (labeled with a red fluorescent tracker). Mix the cell populations in a 1:1 ratio in a physiological assay buffer.
Library Incubation: Dispense 10 µL of 2,5-dioxopiperazine-1-carbaldehyde combinatorial mixtures into 96-well plates. Add the mixed cell suspension and incubate for 30 minutes at 4 °C to prevent receptor internalization.
Competitive Displacement: Add 10 nM of fluorescently labeled fMLF (FITC-fMLF) to all wells. Incubate for an additional 30 minutes.
Flow Cytometry Analysis: Measure fluorescence simultaneously in the green and red channels. Identify hits by observing a selective reduction in FITC signal in only one of the color-coded populations.
Protocol B: Regioselective C-H Hydroxylation of N-Formyl-DKPs
Self-Validation Mechanism: The stereoelectronic directing effect is validated via post-reaction mass balance. The absence of proximal hydroxylation peaks in the NMR, combined with the quantitative recovery of unreacted starting material, proves the protective deactivation of the formyl group[2].
Substrate Preparation: Dissolve the 2,5-dioxopiperazine-1-carbaldehyde analog (1.0 eq) in anhydrous CH₂Cl₂ and pyridine (10:1 ratio) under an argon atmosphere. Cool the reaction vessel to -78 °C.
Oxidant Addition: Dropwise add bis(pyridine)silver(I) permanganate (3.0 eq) dissolved in CH₂Cl₂. Stir vigorously for 2 hours at -78 °C.
Quenching & Extraction: Quench the reaction cold with saturated aqueous sodium thiosulfate. Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
NMR Validation: Analyze the crude mixture via 1H-NMR. Confirm regioselectivity by verifying the complete absence of proximal C-H oxidation peaks.
Mechanistic and Workflow Visualizations
Mechanism of N-formyl-DKP analogs activating Formyl Peptide Receptors (FPR1/FPR2).
Workflow for identifying potent N-formyl-DKP analogs via positional scanning.
References
2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. edgccjournal.org.
[4] Rapid Scanning Structure–Activity Relationships in Combinatorial Data Sets: Identification of Activity Switches. Journal of Chemical Information and Modeling (ACS).
[1] Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries. PMC.
[2] Quantitative Modeling of Bis(pyridine)silver(I) Permanganate Oxidation of Hydantoin Derivatives: Guidelines for Predicting the Site of Oxidation in Complex Substrates. Journal of the American Chemical Society.
[3] Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. PMC.
The Emergence of Rigid Scaffolds: Evaluating 2,5-Dioxopiperazine-1-carbaldehyde as a Next-Generation Linker in PROTAC Development
A Comparative Guide for Drug Development Professionals The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[1][2][3] While significant attention has been focused on the design of the two ligands, the linker is increasingly recognized not as a passive spacer, but as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][4]
This guide provides an in-depth evaluation of 2,5-dioxopiperazine-1-carbaldehyde as a representative of a new class of rigid linkers for PROTAC development. We will objectively compare its projected performance with established flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and provide a framework of experimental data necessary for its validation.
From Flexible Tethers to Rigid Frameworks: The Evolution of PROTAC Linker Design
Early PROTAC design predominantly featured flexible linkers, primarily PEG and alkyl chains, owing to their synthetic accessibility and the conformational freedom they afford the two ligands to engage their respective protein targets. However, the high flexibility of these linkers can introduce a significant entropic penalty upon formation of the ternary complex (POI-PROTAC-E3 ligase), potentially diminishing degradation efficiency.[] Furthermore, these flexible chains can contribute to poor physicochemical properties, including metabolic instability.
This has spurred a shift towards the exploration of more rigid linker architectures.[6] Rigid linkers, by pre-organizing the PROTAC molecule into a more defined conformation, can reduce the entropic cost of ternary complex formation and potentially enhance degradation potency.[][6] Heterocyclic scaffolds, such as piperazine and piperidine, have emerged as popular choices for introducing rigidity into the linker.[7]
The 2,5-Dioxopiperazine Scaffold: A Promising Candidate for Rigid Linker Design
The 2,5-dioxopiperazine (also known as a cyclic dipeptide) scaffold presents a compelling framework for a rigid PROTAC linker. Its inherent rigidity can constrain the conformational space of the PROTAC, potentially leading to more favorable and stable ternary complex formation. The "-1-carbaldehyde" functionalization provides a reactive handle for covalent attachment to either the POI-binding ligand or the E3 ligase ligand, allowing for modular PROTAC synthesis.
Comparative Analysis: 2,5-Dioxopiperazine-based Linkers vs. Flexible Alternatives
To objectively evaluate the potential of a 2,5-dioxopiperazine-based linker, a direct comparison with traditional flexible linkers is essential. The following table summarizes key performance parameters and the anticipated impact of linker rigidity.
Feature
Flexible Linkers (PEG, Alkyl Chains)
Rigid Linkers (2,5-Dioxopiperazine-based)
Rationale & Key Considerations
Ternary Complex Formation
High conformational flexibility can lead to a significant entropic penalty upon binding, potentially reducing ternary complex stability.
Pre-organized conformation can reduce the entropic penalty, potentially leading to more stable and productive ternary complexes.[][6]
The rigidity of the 2,5-dioxopiperazine scaffold is hypothesized to better orient the POI and E3 ligase for efficient ubiquitination.
Degradation Potency (DC50)
Variable; highly dependent on achieving a productive conformation.
Potentially higher potency due to enhanced ternary complex stability and reduced entropic penalty.
A more stable ternary complex can lead to more efficient ubiquitination and subsequent degradation of the target protein.
Selectivity
Can be influenced by the non-specific interactions of the flexible chain.
The defined geometry may enhance selectivity by favoring the formation of a specific ternary complex over off-target interactions.
A rigid linker can better discriminate between the intended target and other proteins, leading to a more selective degrader.
Pharmacokinetics (PK)
Often associated with poor metabolic stability and cell permeability.
The rigid, heterocyclic structure may improve metabolic stability. The impact on permeability is complex and needs experimental validation.
Piperazine-containing linkers have been shown to improve aqueous solubility upon protonation, which can be beneficial for PK properties.[4][8][9][]
Synthetic Accessibility
Generally straightforward and well-established synthetic routes.
Synthesis of the functionalized 2,5-dioxopiperazine scaffold can be more complex.[11][12]
Multi-step synthesis is often required for rigid heterocyclic linkers, potentially increasing development time and cost.
Experimental Workflows for Evaluation
Validating the performance of a novel linker requires a systematic experimental approach. Below are key experimental workflows to compare a 2,5-dioxopiperazine-based PROTAC with its flexible linker counterparts.
PROTAC Synthesis and Characterization
A modular synthetic strategy is crucial for comparing different linkers. The 2,5-dioxopiperazine-1-carbaldehyde core can be synthesized and subsequently coupled to the POI ligand and the E3 ligase ligand.
Caption: Modular synthesis of a 2,5-dioxopiperazine-based PROTAC.
Cellular Assays for Performance Evaluation
A battery of cell-based assays is necessary to determine the efficacy and selectivity of the PROTAC.
Caption: Workflow for evaluating PROTAC performance in cells.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Generic 2,5-Dioxopiperazine-based PROTAC
This protocol outlines a general approach for synthesizing a PROTAC utilizing a 2,5-dioxopiperazine-1-carbaldehyde linker. Specific reaction conditions may need to be optimized based on the chosen POI and E3 ligase ligands.
E3 ligase ligand with a free amine or carboxylic acid
Procedure:
Synthesis of the 2,5-Diketopiperazine Scaffold:
Couple an N-protected amino acid with a second amino acid methyl ester using standard peptide coupling conditions.
Deprotect the N-terminus and induce cyclization to form the 2,5-diketopiperazine. This can often be achieved by heating in a suitable solvent.[11][12]
Introduction of the Carbaldehyde Functionality:
Selectively functionalize one of the nitrogen atoms of the 2,5-diketopiperazine ring with a protected aldehyde equivalent.
Deprotect to reveal the carbaldehyde.
Conjugation to the POI Ligand:
React the 2,5-dioxopiperazine-1-carbaldehyde with an amine-containing POI ligand via reductive amination.
Conjugation to the E3 Ligase Ligand:
The remaining reactive site on the 2,5-dioxopiperazine scaffold (e.g., a carboxylic acid from the initial amino acid side chain) can be coupled to an amine-containing E3 ligase ligand using standard amide coupling reagents like HATU and DIPEA.[8]
Purification:
Purify the final PROTAC compound using techniques such as flash chromatography or preparative HPLC.
Characterization:
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol describes the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein.
Materials:
Cancer cell line expressing the target protein
PROTAC stock solutions (in DMSO)
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Primary antibody against the target protein
Primary antibody against a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Cell Seeding:
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
PROTAC Treatment:
The following day, treat the cells with a serial dilution of the PROTACs (both the 2,5-dioxopiperazine-based and flexible linker versions) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
Cell Lysis:
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
Protein Quantification:
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Normalize the protein amounts and separate the proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane and probe with primary antibodies against the target protein and a loading control.
Incubate with the appropriate HRP-conjugated secondary antibody.
Detection and Analysis:
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities and normalize the target protein levels to the loading control.
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion and Future Outlook
The strategic design of the linker is a critical aspect of developing effective and drug-like PROTACs. While flexible linkers have been instrumental in the initial success of this modality, the field is increasingly moving towards more rigid and functionalized linkers to overcome their limitations. The 2,5-dioxopiperazine scaffold represents a promising class of rigid linkers that may offer advantages in terms of ternary complex stability, degradation potency, and pharmacokinetic properties.
The comparative evaluation framework and experimental protocols provided in this guide offer a roadmap for researchers to systematically assess the potential of 2,5-dioxopiperazine-1-carbaldehyde and other novel rigid linkers. Through rigorous and objective comparison with established linker technologies, the full therapeutic potential of targeted protein degradation can be realized.
References
Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Medicinal Chemistry. [Link]
Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Medicinal Chemistry. [Link]
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2023). Communications Biology. [Link]
Classification of most common linkers used in PROTAC design based on.... (2022). ResearchGate. [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). RSC Advances. [Link]
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A Comprehensive Guide to the Safe Disposal of 2,5-Dioxopiperazine-1-carbaldehyde
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-b...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dioxopiperazine-1-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the known hazardous properties of its constituent functional groups: the 2,5-dioxopiperazine core and the N-carbaldehyde moiety.
The N-carbaldehyde group, in particular, dictates a cautious approach, as aldehydes are a reactive class of compounds. This guide is therefore predicated on the principle of treating 2,5-Dioxopiperazine-1-carbaldehyde as a hazardous substance.
I. Hazard Assessment and Precautionary Profile
Due to the lack of a dedicated SDS for 2,5-Dioxopiperazine-1-carbaldehyde, a conservative hazard assessment must be derived from analogous structures.
2,5-Dioxopiperazine Core: This cyclic dipeptide structure is generally associated with low toxicity, with some derivatives even being explored for therapeutic applications. However, certain substituted diketopiperazines can exhibit biological activity.[1][2]
N-Carbaldehyde Group: This functional group is the primary driver of the compound's potential hazards. Aldehydes are known for their reactivity and potential toxicity. For instance, N-formylpiperidine, a related structure, is classified as harmful if swallowed, toxic in contact with skin, and an irritant to the skin, eyes, and respiratory system.[3][4][5][6][7] Vapors may also be harmful and can form explosive mixtures with air.[3]
Therefore, for the purposes of safe handling and disposal, 2,5-Dioxopiperazine-1-carbaldehyde should be treated as a hazardous chemical with the potential for toxicity, irritation, and reactivity.
Hazard Profile of Constituent Functional Groups
Functional Group
Anticipated Hazards
2,5-Dioxopiperazine
Generally low toxicity, but derivatives can be bioactive.[1][2]
N-Carbaldehyde
Toxic if swallowed or in contact with skin, skin and eye irritant, potential respiratory irritant, reactive.[3][4][5][6][7]
II. Personal Protective Equipment (PPE) and Handling
Strict adherence to safety protocols is non-negotiable when handling 2,5-Dioxopiperazine-1-carbaldehyde.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection: Use chemical safety goggles and a face shield.
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant aprons and boot covers should be used.
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.
III. Disposal Workflow
The following workflow outlines the recommended procedure for the disposal of 2,5-Dioxopiperazine-1-carbaldehyde.
Caption: Disposal workflow for 2,5-Dioxopiperazine-1-carbaldehyde.
IV. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
Solid Waste: Collect un-used or expired 2,5-Dioxopiperazine-1-carbaldehyde in a dedicated, clearly labeled hazardous waste container.
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that have come into contact with the compound should be collected in a separate, labeled solid hazardous waste container.
Liquid Waste: Solutions containing 2,5-Dioxopiperazine-1-carbaldehyde should be collected in a dedicated liquid hazardous waste container. Do not mix with other waste streams to prevent unknown chemical reactions.
2. Neutralization of the Aldehyde Functional Group (Optional and with EHS Approval):
For dilute aqueous solutions, chemical neutralization of the reactive aldehyde group may be a possibility prior to collection. This step should only be performed after consulting with and receiving explicit approval from your institution's Environmental Health and Safety (EHS) department.
A common method for aldehyde neutralization involves the use of a reducing agent, such as sodium bisulfite or commercial aldehyde neutralizing agents.[8][9][10][11]
Example Neutralization Protocol (for dilute aqueous solutions only):
Work in a chemical fume hood.
Slowly add a slight excess of a commercial aldehyde neutralizing agent or a freshly prepared solution of sodium bisulfite to the aqueous waste solution with stirring.
Allow the reaction to proceed for a designated time (typically at least 15 minutes, but follow the neutralizer manufacturer's instructions).[10]
Test for the presence of residual aldehyde using an appropriate method (e.g., aldehyde test strips) if available.
The neutralized solution should still be collected as hazardous aqueous waste unless otherwise directed by your EHS department.
3. Waste Containerization and Labeling:
Use only compatible, leak-proof containers for waste collection.
All waste containers must be clearly labeled with the following information:
"Hazardous Waste"
The full chemical name: "2,5-Dioxopiperazine-1-carbaldehyde"
The primary hazards (e.g., "Toxic," "Irritant")
The date of accumulation
The name of the principal investigator and laboratory location
4. Temporary Storage:
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
Ensure containers are kept closed except when adding waste.
Store away from incompatible materials, such as strong oxidizing agents and acids.[12]
5. Professional Disposal:
Never dispose of 2,5-Dioxopiperazine-1-carbaldehyde down the drain or in the regular trash.
Arrange for the collection of your hazardous waste by a licensed and certified chemical waste disposal company. Your institution's EHS department will facilitate this process.
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
V. Spill Management
In the event of a spill:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated.
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II.
Containment: For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand). For a solid spill, gently cover it to prevent dust from becoming airborne.
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department.
VI. Conclusion
The proper disposal of 2,5-Dioxopiperazine-1-carbaldehyde is a critical aspect of laboratory safety. While the dioxopiperazine core suggests low toxicity, the presence of the N-carbaldehyde functional group necessitates that this compound be handled and disposed of as hazardous waste. The procedures outlined in this guide provide a conservative and safety-conscious approach. However, it is imperative to re-emphasize that this guidance is based on the chemical properties of the functional groups and does not replace a substance-specific SDS. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
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